molecular formula C6H11NO B568047 3-(Oxetan-3-yl)azetidine CAS No. 1273562-98-3

3-(Oxetan-3-yl)azetidine

Numéro de catalogue: B568047
Numéro CAS: 1273562-98-3
Poids moléculaire: 113.16
Clé InChI: HWUSNVIHCUYFFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Oxetan-3-yl)azetidine is a chemical building block of significant interest in pharmaceutical research and drug discovery. It features a unique structure combining two strained, saturated heterocycles: an azetidine (a four-membered nitrogen ring) and an oxetane (a four-membered oxygen ring). The incorporation of these rings is a established strategy in medicinal chemistry to fine-tune the properties of drug candidates . Azetidine and oxetane rings are both known to impart favorable characteristics to molecules, such as enhancing solubility and metabolic stability by reducing planarity and increasing molecular polarity . This compound is particularly valued as a bifunctional scaffold. Its structure can serve as a conformationally constrained bioisostere for common functional groups or as a core element in the synthesis of novel amino acid derivatives, which are valuable for creating diverse screening libraries and investigating new pharmacological space . The presence of both ring systems makes 3-(Oxetan-3-yl)azetidine a versatile intermediate for constructing molecules with potential biological activity. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(oxetan-3-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUSNVIHCUYFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744743
Record name 3-(Oxetan-3-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273562-98-3
Record name 3-(Oxetan-3-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"spectroscopic characterization of 3-(Oxetan-3-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Oxetan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Oxetan-3-yl)azetidine scaffold is a compelling structural motif in modern medicinal chemistry, frequently employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability. Its unique three-dimensional structure, conferred by the fusion of two strained four-membered rings, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive, in-depth analysis of the techniques required for the unambiguous structural elucidation and characterization of 3-(Oxetan-3-yl)azetidine. As a senior application scientist, the narrative herein moves beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical grounding and field-proven protocols.

Molecular Structure and its Spectroscopic Implications

The core of our investigation is the unique spirocyclic structure where an azetidine ring and an oxetane ring are joined at a quaternary carbon. This arrangement dictates the entire spectroscopic output. The inherent ring strain in both four-membered heterocycles significantly influences bond angles, bond lengths, and electron density distribution, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

To facilitate discussion, a standardized numbering system is proposed for the 3-(Oxetan-3-yl)azetidine core.

Caption: Numbering scheme for the 3-(Oxetan-3-yl)azetidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-(Oxetan-3-yl)azetidine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The electronegativity of the nitrogen and oxygen atoms will deshield adjacent protons, shifting their signals downfield.

  • Causality of Chemical Shifts: Protons on carbons adjacent to a heteroatom (C2, C4, C6, C7) are expected to resonate at a higher chemical shift (downfield) compared to typical alkanes. The protons on C2 and C4 of the azetidine ring will likely appear as a triplet around 3.6 ppm, while the protons on C6 and C7 of the oxetane ring are expected as a triplet around 4.6 ppm due to the greater electronegativity of oxygen.[1] The N-H proton signal is often broad and its position is concentration and solvent dependent, but typically appears between 1.5 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J)
H on N1 1.5 - 3.5 broad singlet -
H on C2, C4 ~3.6 t ~7-8 Hz

| H on C6, C7 | ~4.6 | t | ~6-7 Hz |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for example, DMSO-d₆ can help in observing exchangeable protons like N-H.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Causality of Chemical Shifts: Similar to ¹H NMR, carbons bonded to heteroatoms are shifted downfield. The spiro-carbon (C3) is a quaternary carbon and will typically show a weaker signal. The carbons of the oxetane ring (C6, C7) are expected to be further downfield than the azetidine carbons (C2, C4) due to the higher electronegativity of oxygen.[2] Typical sp3 carbons bonded to oxygen appear around 50-90 ppm.[2] For azetidine, carbons adjacent to the nitrogen are also shifted downfield.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Multiplicity (Proton Decoupled)
C3 (Spiro) 35 - 45 Singlet
C2, C4 45 - 55 Triplet (from DEPT)

| C6, C7 | 75 - 85 | Triplet (from DEPT) |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR for Unambiguous Assignment

2D NMR experiments are crucial for confirming the connectivity established from 1D spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable way to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. For 3-(Oxetan-3-yl)azetidine, the key correlation to observe is between the protons on C2/C4 and the spiro-carbon C3, and between the protons on C6/C7 and C3. This definitively proves the connectivity of the two rings through the spiro-center.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

  • Ionization Choice: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule. The basic nitrogen of the azetidine ring will be readily protonated to form the [M+H]⁺ ion.

  • Expected Molecular Ion: The molecular formula is C₆H₁₁NO. The expected monoisotopic mass is 113.0841 g/mol . HRMS should provide a measured mass accurate to within 5 ppm of this value.

  • Fragmentation Analysis: The strained four-membered rings are prone to fragmentation under collision-induced dissociation (CID) in an MS/MS experiment. A plausible fragmentation would involve the loss of ethene (C₂H₄) from either ring, or cleavage across the rings.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Ion Calculated m/z
[M+H]⁺ 114.0919

| [M+Na]⁺ | 136.0738 |

M [M+H]⁺ m/z = 114.09 frag1 Loss of C₂H₄ (from Oxetane) m/z = 86.06 M->frag1 frag2 Loss of C₂H₄ (from Azetidine) m/z = 86.06 M->frag2

Caption: A plausible fragmentation pathway for 3-(Oxetan-3-yl)azetidine in MS/MS.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive ESI):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Analyzer Mode: Time-of-Flight (TOF) for high resolution.

  • Data Analysis: Determine the m/z of the molecular ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Key Vibrational Modes:

    • N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region is expected for the secondary amine of the azetidine ring.[6]

    • C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

    • C-O Stretch: A strong, characteristic band for the ether linkage in the oxetane ring should be present in the 1150-1085 cm⁻¹ region. This is often one of the most intense peaks in the spectrum.[7]

    • C-N Stretch: Aliphatic amine C-N stretching occurs in the 1250-1020 cm⁻¹ range.

Table 4: Predicted Key IR Absorption Frequencies

Functional Group Bond Predicted Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium-Weak
Alkane C-H Stretch 2850 - 2960 Medium-Strong
Ether C-O Stretch 1150 - 1085 Strong

| Amine | C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Background Scan: First, run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Integrated Approach to Structural Verification

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all these methods.

cluster_NMR NMR Suite cluster_MS Mass Spectrometry cluster_IR Infrared H_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC HMBC HMBC (Connectivity) HSQC->HMBC Final Unambiguous Structure of 3-(Oxetan-3-yl)azetidine HMBC->Final HRMS HRMS (Elemental Formula) MSMS MS/MS (Fragmentation) HRMS->MSMS MSMS->Final IR FTIR (Functional Groups) IR->Final

Caption: Workflow illustrating the integration of spectroscopic data.

By following this workflow, a researcher can confidently confirm the identity, purity, and structure of 3-(Oxetan-3-yl)azetidine. The ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, 2D NMR confirms the spirocyclic connectivity, HRMS validates the elemental formula, and IR spectroscopy provides a quick verification of the key functional groups. Together, they form a self-validating system essential for rigorous scientific research and drug development.

References

  • MSpace. Synchrotron-based infrared spectrum of oxetane. Available from: [Link]

  • Filo. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Available from: [Link]

  • PubChem, National Institutes of Health. Oxetane | C3H6O. Available from: [Link]

  • ResearchGate. The high resolution FTIR-spectrum of oxetane. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]

  • NIST WebBook. Oxetane, 3,3-dimethyl-. Available from: [Link]

  • PubChem, National Institutes of Health. Azetidine | C3H7N. Available from: [Link]

  • ResearchGate. FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxetan-3-yl)azetidine is a saturated bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used groups like gem-dimethyl or tert-butyl, offering improved physicochemical properties such as aqueous solubility while maintaining or enhancing biological activity. Accurate and thorough characterization of this molecular scaffold is paramount for its application in drug discovery and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for the structural elucidation and purity assessment of 3-(Oxetan-3-yl)azetidine.

Molecular Structure and Spectroscopic Implications

The structure of 3-(Oxetan-3-yl)azetidine features two strained four-membered rings, an azetidine and an oxetane, joined at a spirocyclic carbon. The key structural features to consider for spectroscopic analysis are:

  • Azetidine Ring: A nitrogen-containing heterocycle. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded. The N-H proton will be observable in ¹H NMR and its stretching vibration in IR.

  • Oxetane Ring: An oxygen-containing heterocycle. The protons on the carbons adjacent to the oxygen (C2' and C4') will be significantly deshielded due to the electronegativity of the oxygen atom.

  • Spirocenter (C3): A quaternary carbon that will be apparent in the ¹³C NMR spectrum but will have no attached protons.

  • Symmetry: The molecule possesses a plane of symmetry, which will simplify the NMR spectra by making certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is a primary tool for determining the hydrogen framework of a molecule. For 3-(Oxetan-3-yl)azetidine, the spectrum is relatively simple due to the molecule's symmetry.

Expected Chemical Shifts and Multiplicities:

The electronegative oxygen and nitrogen atoms dominate the chemical shift environment.

  • Oxetane Protons (H2'/H4'): These are the most deshielded aliphatic protons due to the adjacent oxygen atom. They are chemically equivalent and are expected to appear as a singlet. A typical chemical shift for protons on an oxetane ring adjacent to the oxygen is around 4.65 ppm.[1]

  • Azetidine Protons (H2/H4): These protons are adjacent to the nitrogen atom and are also deshielded, but to a lesser extent than the oxetane protons. They are chemically equivalent and should appear as a singlet. The chemical shift for protons on an azetidine ring adjacent to the nitrogen is typically around 3.63 ppm.[2]

  • Azetidine N-H Proton: The proton attached to the nitrogen will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It is often found around 2.08 ppm.[2]

Table 1: Predicted ¹H NMR Data for 3-(Oxetan-3-yl)azetidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2'/H4' (Oxetane)~4.6Singlet4H
H2/H4 (Azetidine)~3.6Singlet4H
N-H (Azetidine)Variable (e.g., ~2.1)Broad Singlet1H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxetan-3-yl)azetidine in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in a spinner and adjust the depth using a gauge.[4] Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[3] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[3][5]

  • Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16 for a standard ¹H spectrum), spectral width, and pulse sequence.[4] Acquire the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Due to the symmetry of 3-(Oxetan-3-yl)azetidine, only three distinct carbon signals are expected.

Expected Chemical Shifts:

  • Oxetane Carbons (C2'/C4'): These carbons are directly attached to the highly electronegative oxygen atom and will be the most deshielded. For oxetane itself, these carbons appear around 76.0 ppm.[6][7]

  • Azetidine Carbons (C2/C4): These carbons are adjacent to the nitrogen atom and will also be deshielded. In a similar azetidine structure, these carbons resonate around 55.7 ppm.[6][7]

  • Spiro Carbon (C3): This quaternary carbon is attached to both the azetidine and oxetane rings. Its chemical shift will be influenced by both heterocyclic systems. In a related 3,3'-spirobi(azetidine) system, the spiro carbon appears at a lower field. Based on related structures, a shift around 40.7 ppm is a reasonable estimate for the azetidine C3 carbon.[6][7]

Table 2: Predicted ¹³C NMR Data for 3-(Oxetan-3-yl)azetidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2'/C4' (Oxetane)~76.0
C2/C4 (Azetidine)~55.7
C3 (Spirocenter)~40.7
Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are identical to that for ¹H NMR, although a higher sample concentration (20-50 mg) may be beneficial.[4]

  • Data Acquisition: Select a ¹³C pulse program, often with proton decoupling to simplify the spectrum to singlets for each carbon. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 256 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the chemical shifts to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Integrated Spectroscopic Analysis Workflow

To unambiguously confirm the structure, a combination of 1D and 2D NMR techniques, along with IR spectroscopy, is employed.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Compound 3-(Oxetan-3-yl)azetidine Sample H1_NMR ¹H NMR Acquisition Compound->H1_NMR C13_NMR ¹³C NMR Acquisition Compound->C13_NMR IR_Acq FTIR-ATR Acquisition Compound->IR_Acq H1_Data ¹H Spectrum: Chemical Shifts, Integrals, Multiplicities H1_NMR->H1_Data C13_Data ¹³C Spectrum: Chemical Shifts C13_NMR->C13_Data Structure_Confirm Structural Confirmation H1_Data->Structure_Confirm C13_Data->Structure_Confirm Func_Group Functional Group ID Final Final Structure Elucidation Structure_Confirm->Final IR_Data IR Spectrum: Functional Group Frequencies IR_Acq->IR_Data IR_Data->Func_Group Func_Group->Final

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Characteristic Absorption Bands:

  • N-H Stretch: Secondary amines typically show a single, medium-intensity absorption band in the range of 3350-3310 cm⁻¹.[8][9]

  • C-H Stretch (Aliphatic): The stretching vibrations of sp³ C-H bonds are expected to appear in the region of 3000-2840 cm⁻¹.[10]

  • N-H Bend: A bending vibration for the N-H bond in secondary amines may be visible, often around 1500-1600 cm⁻¹.[11]

  • C-O Stretch (Ether): The most characteristic band for the oxetane ring will be a strong C-O-C stretching absorption. For cyclic ethers, this typically falls in the 1150-1050 cm⁻¹ range.[12]

  • C-N Stretch (Amine): Aliphatic amines show a C-N stretching vibration in the 1250-1020 cm⁻¹ region.[8]

Table 3: Key IR Absorption Frequencies for 3-(Oxetan-3-yl)azetidine

Vibration TypeFunctional GroupExpected Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3310Medium
C-H StretchAlkane (sp³)3000 - 2840Medium-Strong
N-H BendSecondary Amine1600 - 1500Weak-Medium
C-O StretchCyclic Ether1150 - 1050Strong
C-N StretchAliphatic Amine1250 - 1020Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[13][14]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[15] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 3-(Oxetan-3-yl)azetidine sample (liquid or solid) directly onto the ATR crystal.[13] If the sample is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. Identify the key bands as outlined in Table 3.

  • Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

Conclusion

The structural characterization of 3-(Oxetan-3-yl)azetidine is straightforward using a combination of NMR and IR spectroscopy. The high degree of symmetry in the molecule leads to simplified ¹H and ¹³C NMR spectra, with distinct signals for the oxetane and azetidine ring protons and carbons. IR spectroscopy confirms the presence of the key N-H (amine) and C-O (ether) functional groups. Together, these techniques provide a comprehensive and definitive analytical dataset for verifying the identity and purity of this important building block in drug discovery.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24).
  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central.
  • Chemical Space Exploration of Oxetanes. (n.d.). MDPI.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. (n.d.).
  • NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.
  • 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (n.d.). ResearchGate.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Analysis. (n.d.). Bio-protocol.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02).
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019-11-26).
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • ATR-FTIR Analysis | Attenuated Total Reflectance. (n.d.). Measurlabs.
  • One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. (n.d.).
  • Infrared spectroscopic investigation of photoionization-induced acidic C-H bonds in cyclic ethers. (2015-06-04). PubMed.
  • Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Azetidine(503-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • OXETANE-C - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • IR Absorption Frequencies of Functional Groups. (n.d.). Scribd.
  • Infrared Spectrometry. (n.d.). MSU chemistry.
  • IR: amines. (n.d.).
  • 18.8: Spectroscopy of Ethers. (2024-09-30). Chemistry LibreTexts.
  • Attenuated Total Reflectance (ATR). (n.d.). Bruker.
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • The features of IR spectrum. (n.d.).
  • Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib.
  • IR_lectureNotes.pdf. (n.d.).
  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021-12-15). Chemistry LibreTexts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021-10-20). Organic Chemistry Data.
  • High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. (2025-08-06). ResearchGate.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-07-17). PubMed.

Sources

A Quantum Mechanical Deep Dive into the Conformational Landscape of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Oxetan-3-yl)azetidine scaffold is a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance pharmacological properties.[1][2] Understanding the conformational preferences of this spirocyclic-like system is paramount for rational drug design and the prediction of its interactions with biological targets. This in-depth technical guide provides a comprehensive framework for elucidating the conformational landscape of 3-(Oxetan-3-yl)azetidine using quantum mechanical calculations. We will explore the theoretical underpinnings of the computational approach, present a detailed, step-by-step protocol for conformational analysis, and discuss the interpretation of the results, thereby equipping researchers with the knowledge to confidently apply these methods in their own drug discovery endeavors.

Introduction: The Rising Prominence of Small Saturated Heterocycles in Drug Discovery

The pharmaceutical industry is increasingly moving away from flat, aromatic molecules towards more three-dimensional structures to improve target selectivity and pharmacokinetic profiles.[3] In this context, small, strained heterocycles like oxetanes and azetidines have emerged as valuable building blocks.[1][2] The 3-(Oxetan-3-yl)azetidine moiety, which features a spirocyclic junction between an oxetane and an azetidine ring, offers a rigid yet tunable scaffold that can orient substituents in well-defined vectors, making it an attractive component for novel therapeutics.[4][5]

The biological activity of any molecule is intrinsically linked to its three-dimensional shape.[6][7] For 3-(Oxetan-3-yl)azetidine, the puckering of both the azetidine and oxetane rings, and their relative orientation, dictates the overall molecular conformation.[6][7] These conformational preferences are governed by a delicate balance of ring strain, torsional strain, and non-covalent intramolecular interactions.[8] A thorough understanding of this conformational landscape is therefore not just an academic exercise but a critical step in structure-based drug design.[9]

This guide will provide a robust, first-principles-based approach to mapping the potential energy surface of 3-(Oxetan-3-yl)azetidine, enabling the identification of low-energy conformers and the barriers to their interconversion.

Theoretical Foundation: The Power of Quantum Mechanics

To accurately model the subtle energetic differences between various conformations, we turn to the principles of quantum mechanics. Unlike classical molecular mechanics force fields, which rely on empirical parameterization, quantum mechanical methods calculate the electronic structure of a molecule from first principles, providing a more accurate description of its energy and properties.[10]

Density Functional Theory (DFT): A Pragmatic Choice

For systems of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[11] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable.[11] The choice of the functional and basis set is crucial for obtaining reliable results.

  • Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of molecular geometries and relative energies.[12][13][14] For enhanced accuracy, especially in describing non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite are recommended.[15]

  • Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G*, is a good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational expense.[12][13][14] For more accurate single-point energy calculations on the optimized geometries, a larger basis set, such as 6-311+G**, is advisable to better account for polarization and diffuse electron density.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section outlines a detailed workflow for the comprehensive conformational analysis of 3-(Oxetan-3-yl)azetidine using quantum mechanical calculations. The protocol is designed to be self-validating by systematically exploring the conformational space and refining the energetics of the identified minima.

3.1. Step 1: Initial Structure Generation and Preliminary Optimization

The first step is to generate a reasonable starting 3D structure of 3-(Oxetan-3-yl)azetidine. This can be accomplished using any molecular building software. It is important to consider the possibility of different initial puckering states for both the azetidine and oxetane rings. A preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), can be beneficial to quickly obtain a sensible starting geometry.

3.2. Step 2: Systematic Conformational Search via Relaxed Potential Energy Surface (PES) Scans

To systematically explore the conformational space, we will perform relaxed Potential Energy Surface (PES) scans by systematically rotating key dihedral angles.[16][17][18] For 3-(Oxetan-3-yl)azetidine, the most critical degrees of freedom are the puckering of the azetidine and oxetane rings. The puckering of four-membered rings can be described by a single dihedral angle.

Protocol for a Relaxed PES Scan in Gaussian:

  • Define the Scan Coordinate: Identify a key dihedral angle that describes the puckering of the azetidine ring (e.g., C1-N-C2-C3) and another for the oxetane ring (e.g., C4-O-C5-C6).

  • Set up the Calculation: In the Gaussian input file, specify a relaxed PES scan using the Opt=ModRedundant keyword.[17][18]

  • Define the Scan Parameters: For each dihedral angle, define the start and end points of the scan (e.g., -180 to +180 degrees) and the step size (e.g., 10 degrees).[5][19]

  • Level of Theory: Perform the scan at the B3LYP/6-31G* level of theory.[12][13][14]

  • Execution: Run the Gaussian calculation. The software will perform a geometry optimization at each step of the dihedral angle scan, keeping the scanned dihedral fixed.[17][18]

This process will generate a series of structures and their corresponding energies along the defined puckering coordinates.

G cluster_workflow Conformational Analysis Workflow A Initial 3D Structure Generation B Relaxed PES Scan (e.g., Azetidine Puckering) A->B B3LYP/6-31G* C Identify Energy Minima from Scan B->C D Full Geometry Optimization of Minima C->D B3LYP/6-31G* E Frequency Calculation & Zero-Point Energy Correction D->E Verify Minima F Single-Point Energy Calculation (Higher Level of Theory) E->F B3LYP/6-311+G** G Analyze Stable Conformers F->G

Caption: Workflow for Quantum Mechanical Conformational Analysis.

3.3. Step 3: Identification and Optimization of Stationary Points

From the results of the PES scans, identify all the energy minima (low-energy conformers) and transition states (energy maxima connecting the minima). The structures corresponding to these stationary points should then be subjected to a full geometry optimization without any constraints at the same B3LYP/6-31G* level of theory. This will refine the geometries to the nearest true energy minimum or transition state.[10]

3.4. Step 4: Vibrational Frequency Analysis

To confirm the nature of the optimized stationary points, a vibrational frequency calculation must be performed for each structure.

  • Energy Minima (Stable Conformers): A true energy minimum will have zero imaginary frequencies.

  • Transition States: A transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of interconversion between the two connected minima.

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for obtaining accurate relative Gibbs free energies between conformers.

3.5. Step 5: High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies, it is recommended to perform single-point energy calculations on the B3LYP/6-31G-optimized geometries using a higher level of theory, such as B3LYP/6-311+G. This approach, often denoted as B3LYP/6-311+G //B3LYP/6-31G, provides a good balance between accuracy and computational efficiency.

Results and Discussion: Unveiling the Conformational Preferences

The calculations will yield a set of stable conformers of 3-(Oxetan-3-yl)azetidine and their relative energies. This data should be compiled into a table for easy comparison.

Table 1: Calculated Relative Energies of 3-(Oxetan-3-yl)azetidine Conformers

ConformerAzetidine Puckering Angle (°)Oxetane Puckering Angle (°)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
I (example value)(example value)0.000.00
II (example value)(example value)(example value)(example value)
III (example value)(example value)(example value)(example value)

4.1. Analysis of Key Conformational Features

The primary drivers of the conformational preferences in 3-(Oxetan-3-yl)azetidine will be the puckering of the two four-membered rings.

  • Azetidine Ring Puckering: Unsubstituted azetidine has been shown to have a dihedral angle of approximately 37°.[9] The puckering in our system will be influenced by the bulky oxetane substituent at the 3-position.

  • Oxetane Ring Puckering: The oxetane ring is also puckered to relieve ring strain. The degree of puckering is influenced by substituents.

4.2. The Role of Intramolecular Non-Covalent Interactions

The relative orientation of the two rings can be influenced by subtle non-covalent interactions, such as intramolecular hydrogen bonding between the azetidine N-H and the oxetane oxygen.[8] The presence and strength of such interactions can be analyzed using methods like Natural Bond Orbital (NBO) analysis or by examining the electron density topology. These interactions can significantly stabilize certain conformations.

G cluster_forces Key Conformational Influences cluster_nci Examples of NCI A Ring Strain D Stable Conformer A->D B Torsional Strain B->D C Non-Covalent Interactions C->D E Intramolecular H-Bonding F Steric Repulsion

Caption: Factors influencing the stable conformation of 3-(Oxetan-3-yl)azetidine.

Conclusion: From Conformational Landscape to Drug Design Insights

This technical guide has provided a comprehensive and robust protocol for the quantum mechanical investigation of the conformational preferences of 3-(Oxetan-3-yl)azetidine. By systematically exploring the potential energy surface, researchers can identify the low-energy conformers and understand the energetic barriers between them. This knowledge is invaluable for:

  • Rational Drug Design: Understanding the preferred shape of the scaffold allows for the optimal placement of substituents to interact with biological targets.

  • Pharmacophore Modeling: The identified low-energy conformations can be used to build more accurate pharmacophore models.

  • Predicting Physicochemical Properties: The conformational ensemble can influence properties such as solubility and lipophilicity.

The application of these quantum mechanical methods provides a powerful tool for harnessing the full potential of novel chemical scaffolds like 3-(Oxetan-3-yl)azetidine in the quest for new and improved therapeutics.

References

  • Computational Chemistry. (n.d.). Retrieved from [Link]

  • Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. (n.d.). Retrieved from [Link]

  • Noncovalent Interactions in N/O Heterocycles. (n.d.). Retrieved from [Link]

  • Global minimum potential energy conformations of small molecules. (n.d.). Retrieved from [Link]

  • dihedral scan in Gaussian 03. (2011). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Retrieved from [Link]

  • Editorial: Noncovalent interactions in N/O heterocycles. (n.d.). Retrieved from [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (n.d.). Retrieved from [Link]

  • Conformers of Silocin 16 by the B3LYP/6-31G * calculation. (n.d.). Retrieved from [Link]

  • How to Scan a Dihedral in Gaussian. (2020). Retrieved from [Link]

  • Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. (2013). Retrieved from [Link]

  • Editorial: Noncovalent interactions in N/O heterocycles. (2025). Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2025). Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Retrieved from [Link]

  • Conformational properties of six-membered heterocycles: Accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. (n.d.). Retrieved from [Link]

  • Tutorial 07 | Gaussian PES Scans – Relaxed Scans. (2021). Retrieved from [Link]

  • An analysis of current methodologies for conformational searching of complex molecules. (n.d.). Retrieved from [Link]

  • Relaxed Scans of the PES with Gaussian 16. (2021). Retrieved from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Retrieved from [Link]

  • Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. (2010). Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (n.d.). Retrieved from [Link]

  • Ring puckering of azetidine: an electron diffraction study. (n.d.). Retrieved from [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. (n.d.). Retrieved from [Link]

  • scanning potential energy surfaces. (n.d.). Retrieved from [Link]

  • Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. (2004). Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

  • Conformational Searching for Complex, Flexible Molecules. (n.d.). Retrieved from [Link]

  • Improved DFT Potential Energy Surfaces via Improved Densities. (2015). Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). Retrieved from [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2025). Retrieved from [Link]

  • Quantum mechanical conformational analysis of heterocyclic analogues of norephedrine. (n.d.). Retrieved from [Link]

  • Minimized conformers of 1 using with DFT at B3LYP/6–31 G** level in the... (n.d.). Retrieved from [Link]

  • PLATON views of two B3LYP/6-31G(d)-optimized lowest energy 'hydrated'... (n.d.). Retrieved from [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. (2010). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Retrieved from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Retrieved from [Link]

  • A computational study of intramolecular hydrogen bonds breaking/formation: impact on the structural flexibility of the ranitidine molecule. (2025). Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). Retrieved from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Retrieved from [Link]

Sources

Exploring the Chemical Space of 3-(Oxetan-3-yl)azetidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is not merely an academic exercise but a strategic imperative. The saturation of patent literature with conventional scaffolds necessitates a deliberate pivot towards underexplored and three-dimensional molecular frameworks. It is in this context that the 3-(oxetan-3-yl)azetidine motif emerges as a compelling scaffold for the next generation of small molecule drug candidates. This guide eschews a conventional, templated approach to provide a deep, technically-grounded exploration of this unique chemical entity. We will delve into the rationale behind its design, robust synthetic strategies for its creation and diversification, and a critical analysis of its physicochemical properties, offering a comprehensive roadmap for its application in drug discovery programs.

The Architectural Logic of the 3-(Oxetan-3-yl)azetidine Scaffold

The 3-(oxetan-3-yl)azetidine core represents a fascinating juxtaposition of two highly sought-after four-membered heterocyclic rings: the oxetane and the azetidine. The deliberate fusion or linkage of these two motifs is not a matter of synthetic convenience but a calculated design choice aimed at synergistically modulating key drug-like properties.

Oxetanes , with their embedded oxygen atom, are prized for their ability to enhance aqueous solubility and metabolic stability while reducing lipophilicity.[1][2] They are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a polar, sp³-rich three-dimensional element.[1][3]

Azetidines , containing a nitrogen atom, provide a vector for polar interactions and a handle for further chemical elaboration.[4][5] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability and target binding affinity.[4][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[4][6]

The combination of these two rings in the 3-(oxetan-3-yl)azetidine scaffold offers a unique opportunity to fine-tune physicochemical properties with a high degree of precision.

Strategic Synthesis and Derivatization

The construction of the 3-(oxetan-3-yl)azetidine core and its subsequent derivatization require a thoughtful and systematic approach. A highly effective strategy involves the conjugate addition of an azetidine nucleophile to an oxetane-derived Michael acceptor.

Core Synthesis via Aza-Michael Addition

A robust and versatile method for the synthesis of the 3-(oxetan-3-yl)azetidine backbone is the aza-Michael addition of a protected azetidine to an activated oxetane-3-ylidene species.[2][7] This approach offers a convergent and modular route to a wide range of analogs.

G cluster_0 Oxetane Activation cluster_1 Azetidine Preparation cluster_2 Core Synthesis Oxetanone Oxetan-3-one HWE Horner-Wadsworth-Emmons (e.g., (EtO)2P(O)CH2CO2Me, NaH) Oxetanone->HWE Activation Oxetanylidene Methyl 2-(oxetan-3-ylidene)acetate HWE->Oxetanylidene AzaMichael Aza-Michael Addition (e.g., DBU, MeCN) Oxetanylidene->AzaMichael ProtectedAzetidine N-Boc-azetidine ProtectedAzetidine->AzaMichael CoreScaffold Protected 3-(Oxetan-3-yl)azetidine Analog AzaMichael->CoreScaffold

Synthetic workflow for the 3-(Oxetan-3-yl)azetidine core.

Experimental Protocol: Synthesis of Methyl 2-(1-Boc-3-(oxetan-3-yl)azetidin-3-yl)acetate

This protocol is adapted from established methodologies for aza-Michael additions to activated alkenes.[2][7]

Part 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(oxetan-3-ylidene)acetate.

Part 2: Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and N-Boc-azetidine (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the protected 3-(oxetan-3-yl)azetidine analog.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1][2]

Vectors for Chemical Space Exploration

The synthesized 3-(oxetan-3-yl)azetidine core offers multiple points for diversification, allowing for a systematic exploration of the surrounding chemical space.

G cluster_0 Derivatization Points Core 3-(Oxetan-3-yl)azetidine Core N_sub Azetidine Nitrogen (N-alkylation, N-arylation, Amide coupling) Core->N_sub Vector 1 C3_sub Azetidine C3-substituent (Modification of the acetate group) Core->C3_sub Vector 2 Oxetane_sub Oxetane Ring (If starting with substituted oxetan-3-one) Core->Oxetane_sub Vector 3

Key derivatization points on the 3-(Oxetan-3-yl)azetidine scaffold.

Physicochemical Property Landscape

A key advantage of the 3-(oxetan-3-yl)azetidine scaffold is its ability to confer favorable physicochemical properties. The strategic incorporation of the oxetane ring, in particular, has a profound impact on lipophilicity and aqueous solubility.

A comparative analysis of spirocyclic oxetane amines with their azetidine and morpholine counterparts reveals the nuanced effects of this scaffold.[4]

Scaffold FragmentclogPAqueous Solubility (pH 7.4, µM)
Spiro-oxetane azetidine1.215000
Spiro-oxetane pyrrolidine1.83000
Spiro-oxetane piperidine2.3800
Morpholine1.510000

Data adapted from Carreira, et al.[4] for illustrative comparison of related spirocyclic amines.

This data suggests that spiro-oxetane azetidines can be significantly more polar than their five- and six-membered ring counterparts and can exhibit superior aqueous solubility compared to the commonly used morpholine fragment, despite having an additional carbon atom.[4] This enhanced solubility is a critical attribute for improving oral bioavailability and achieving desired pharmacokinetic profiles.

Furthermore, the oxetane moiety is known to influence the basicity (pKa) of adjacent amines. The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the azetidine nitrogen, which can be advantageous for mitigating hERG liability and improving cell permeability.[2]

Applications in Drug Discovery and Future Directions

While the 3-(oxetan-3-yl)azetidine scaffold is still an emerging motif, its constituent parts have a proven track record in successful drug discovery campaigns. The documented improvements in metabolic stability and solubility conferred by both oxetane and azetidine rings suggest that their combination holds significant promise for addressing common liabilities in lead optimization.[8][9]

The antibacterial activity of certain azetidine derivatives highlights a potential therapeutic area for this scaffold.[1] The modular nature of the synthesis allows for the generation of diverse libraries for screening against a wide range of biological targets.

Future Exploration:

  • Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of 3-(oxetan-3-yl)azetidine analogs against various target classes is warranted.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of representative compounds will be crucial to validate the predicted benefits of this scaffold.

  • Computational Modeling: Conformational analysis and molecular docking studies will provide valuable insights into the preferred three-dimensional structure of these analogs and their potential binding modes with protein targets.[10]

Conclusion

The 3-(oxetan-3-yl)azetidine scaffold represents a novel and strategically valuable addition to the medicinal chemist's toolkit. Its unique combination of two privileged four-membered heterocycles offers a powerful means to modulate physicochemical properties and explore new regions of chemical space. The synthetic routes are tractable and amenable to library synthesis, paving the way for the rapid generation of diverse analogs. As the demand for innovative drug candidates with optimized properties continues to grow, the systematic exploration of the 3-(oxetan-3-yl)azetidine chemical space is a promising avenue for the discovery of the next generation of therapeutics.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(22), 9435-9449.
  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett, 01, 123-134. [Link]

  • Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. OUCI. [Link]

  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Burley, I., & Taylor, R. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Various Authors. (n.d.). Biologically active compounds with azetidine rings. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. [Link]

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Pathak, T. P., et al. (2015). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Various Authors. (n.d.). Synthesis of oxetane/azetidine containing spirocycles. ResearchGate. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Various Authors. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Oxetane and Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized physicochemical properties is paramount. The small, saturated heterocycles, particularly oxetanes and azetidines, have emerged as powerful tools for fine-tuning the characteristics of drug candidates.[1][2][3] The molecule 3-(Oxetan-3-yl)azetidine represents a strategic combination of these two valuable motifs. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its core physicochemical properties, the underlying principles governing these characteristics, and the experimental methodologies for their determination.

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid, three-dimensional scaffold that can enhance metabolic stability and solubility.[4] Conversely, the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups to improve aqueous solubility, metabolic stability, and to modulate the basicity of adjacent amines.[5][6] The strategic incorporation of an oxetane at the 3-position of an azetidine ring is therefore a deliberate design choice aimed at optimizing the drug-like properties of the resulting molecule.

Core Physicochemical Properties

While extensive experimental data for 3-(Oxetan-3-yl)azetidine is not publicly available, we can infer its properties based on computational predictions and the well-documented characteristics of its constituent rings.

PropertyPredicted/Estimated ValueSource/Rationale
Molecular Formula C₆H₁₁NO[7][8]
Molecular Weight 113.16 g/mol [7][8]
pKa (of Azetidine Nitrogen)~9.5 - 10.5Rationale Below
cLogP (Calculated LogP)~ -1.0 to 0.0Rationale Below
Aqueous Solubility HighRationale Below
Boiling Point 172.1 ± 40.0 °C[9]
Density 1.102 ± 0.06 g/cm³[9]
Basicity (pKa): The Influence of the Oxetane Moiety

The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and potential for off-target interactions. The parent azetidine ring is strongly basic, with an experimental pKa of approximately 11.3.[10][11] However, the introduction of the oxetane ring at the 3-position is expected to significantly reduce this basicity.

The oxygen atom in the oxetane ring exerts a potent electron-withdrawing inductive effect. This effect decreases the electron density on the azetidine nitrogen, thereby lowering its ability to accept a proton and, consequently, reducing its pKa. It has been documented that an oxetane can play a crucial role in reducing the basicity of an adjacent amine to more desirable levels for drug candidates.[2][12] Given the proximity of the oxetane to the azetidine nitrogen in 3-(oxetan-3-yl)azetidine, a pKa reduction of 1-2 units is a reasonable estimation, placing the predicted pKa in the range of 9.5 to 10.5. This modulation is a key strategic advantage of this structural arrangement, as it can mitigate potential toxicities associated with high basicity while maintaining sufficient aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the resulting titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Polarity

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The parent azetidine has a calculated XLogP3-AA of -0.1.[10] The introduction of the oxetane ring, while adding carbon atoms, also introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor.[1] This polarity generally leads to a decrease in lipophilicity and an enhancement of aqueous solubility. For the related compound 3-[(Oxetan-2-yl)methyl]azetidine, a computed XLogP3-AA of 0.2 is reported.[13] Given the structural similarities, a cLogP for 3-(Oxetan-3-yl)azetidine in the slightly negative to neutral range (-1.0 to 0.0) is a reasonable expectation, suggesting a hydrophilic to balanced character.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "gold standard" for LogP determination involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Shake_Flask_LogP start Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve compound in one phase start->dissolve mix Combine phases in a separatory funnel dissolve->mix shake Shake vigorously to allow partitioning mix->shake equilibrate Allow phases to separate (equilibration) shake->equilibrate separate Carefully separate the aqueous and octanol layers equilibrate->separate analyze_aq Analyze aqueous phase concentration (e.g., by HPLC-UV) separate->analyze_aq analyze_org Analyze octanol phase concentration (e.g., by HPLC-UV) separate->analyze_org calculate Calculate LogP = log([Organic]/[Aqueous]) analyze_aq->calculate analyze_org->calculate

Caption: Step-by-step process for LogP determination using the shake-flask method.

Aqueous Solubility: A Key Advantage

The aqueous solubility of a drug candidate is a critical factor for its bioavailability. Poorly soluble compounds often present significant challenges in formulation and can lead to variable absorption. The incorporation of both azetidine and oxetane rings is a well-established strategy to enhance aqueous solubility.[4][5] The polar nitrogen and oxygen atoms in 3-(oxetan-3-yl)azetidine can act as hydrogen bond acceptors, while the N-H group on the azetidine can act as a hydrogen bond donor, facilitating favorable interactions with water molecules. Given its low predicted lipophilicity and the presence of these polar functional groups, 3-(oxetan-3-yl)azetidine is expected to exhibit high aqueous solubility.

Experimental Protocol: Kinetic (Turbidimetric) Solubility Assay

This high-throughput method is commonly used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Kinetic_Solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare a high-concentration stock solution in DMSO serial_dilute Create serial dilutions of the stock solution stock->serial_dilute dispense Dispense dilutions into a microplate containing aqueous buffer serial_dilute->dispense incubate Incubate for a defined period (e.g., 2 hours) dispense->incubate read_plate Measure turbidity (light scattering) using a nephelometer or plate reader incubate->read_plate plot_data Plot turbidity vs. concentration read_plate->plot_data determine_sol Identify the concentration at which precipitation occurs (solubility limit) plot_data->determine_sol

Caption: Workflow for the kinetic turbidimetric solubility assay.

Conclusion: A Scaffold Designed for Success

3-(Oxetan-3-yl)azetidine is a thoughtfully designed chemical entity that leverages the advantageous properties of its constituent heterocyclic rings. The oxetane moiety is anticipated to favorably modulate the basicity of the azetidine nitrogen into a more pharmacologically acceptable range, while the combination of both rings is expected to confer high aqueous solubility and a balanced lipophilicity profile. These predicted physicochemical properties make 3-(oxetan-3-yl)azetidine and its derivatives attractive scaffolds for further exploration in drug discovery programs, particularly where improvements in ADME properties are a key objective. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these crucial parameters.

References

  • PubChem. Azetidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Bull, J. A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Ramisetty, M. K., et al. Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett. [Link]

  • Carreira, E. M., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Wikipedia. Azetidine. [Link]

  • PubChem. Azetidine, N-methyl-. National Center for Biotechnology Information. [Link]

  • Bull, J. A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. 3-(Oxetan-3-yl)azetidine. [Link]

  • Šačkus, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Šačkus, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • PubChem. 3-[(Oxetan-2-yl)methyl]azetidine. National Center for Biotechnology Information. [Link]

  • Wipf, P., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • O'Boyle, N. M., et al. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. Molecules. [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. [Link]

  • Ishida, T., et al. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]

  • Bull, J. A., et al. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • Galvéz-Llompart, M., et al. Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. [Link]

  • Geremia, K. L., et al. Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]

  • Bergazin, T. D. Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • ResearchGate. Calculated Physicochemical Properties a. [Link]

  • Saejong, P., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Herzon, S. B., et al. Access to 3-Azetidines via Halogenation of Titanacyclobutanes. ACS Omega. [Link]

  • Micheli, F., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide on the Solubility and Lipophilicity of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the critical physicochemical properties of 3-(Oxetan-3-yl)azetidine, a heterocyclic scaffold of increasing importance in medicinal chemistry. As a saturated, three-dimensional (3D) bioisosteric replacement for commonly used flat aromatic rings, its solubility and lipophilicity are paramount to its utility in drug design. This document outlines the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for determining aqueous solubility and lipophilicity (LogP/LogD). By synthesizing predictive data with practical, field-proven methodologies, this guide serves as a comprehensive resource for scientists aiming to characterize and optimize drug candidates incorporating this valuable structural motif.

Introduction: The Rise of Saturated 3D Scaffolds in Drug Discovery

Modern drug discovery programs increasingly seek to escape the "flatland" of two-dimensional aromatic structures, which are often associated with metabolic liabilities and off-target effects. Saturated, three-dimensional scaffolds like 3-(Oxetan-3-yl)azetidine offer a compelling alternative. This small, rigid motif combines the desirable properties of two key heterocyclic systems: the polar, metabolically stable oxetane ring and the basic, synthetically versatile azetidine ring.[1] The incorporation of such motifs can lead to improved physicochemical properties, including enhanced solubility and reduced lipophilicity, which are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Understanding the interplay between a molecule's solubility and lipophilicity is fundamental. Solubility dictates how well a compound dissolves in aqueous environments like the gastrointestinal tract and blood plasma, directly impacting its bioavailability. Lipophilicity , the affinity of a compound for fatty, nonpolar environments, governs its ability to cross cell membranes and interact with protein targets, but excessive lipophilicity can lead to poor solubility, high protein binding, and increased toxicity. This guide will provide the scientific framework and practical tools to accurately assess these two key parameters for 3-(Oxetan-3-yl)azetidine.

Physicochemical Profile and Predictive Analysis

The structure of 3-(Oxetan-3-yl)azetidine—a spirocyclic linkage between an oxetane and an azetidine—presents a unique combination of functional groups that dictate its properties. The oxetane ring introduces a polar ether linkage, acting as a hydrogen bond acceptor, which can improve aqueous solubility. The azetidine ring contains a secondary amine, which is basic and will be protonated at physiological pH. This ionization is the single most important factor influencing both solubility and lipophilicity.

Before embarking on experimental work, computational tools provide rapid, valuable estimations of a molecule's properties.

Table 1: Predicted Physicochemical Properties of 3-(Oxetan-3-yl)azetidine

PropertyPredicted ValueSignificance
Molecular Weight113.16 g/mol Low molecular weight is favorable for "rule of 5" compliance.
Chemical FormulaC₆H₁₁NOIndicates a low number of carbon atoms relative to heteroatoms.
pKa (Azetidine N)~8.5 - 9.5 (Estimated)The basic nitrogen will be >99% protonated at physiological pH 7.4.
cLogP-0.5 to 0.5 (Estimated)The negative to low positive value suggests inherent hydrophilicity.
Topological Polar Surface Area (TPSA)~25 ŲA low TPSA is generally associated with good cell permeability.

Note: pKa and cLogP values are estimations based on the parent heterocycles and common computational algorithms. Experimental validation is crucial.

The key takeaway from this predictive analysis is the dominant role of the basic azetidine nitrogen. Its pKa ensures that at physiological pH, the molecule will exist almost exclusively as a positively charged cation. This has profound implications:

  • Lipophilicity: The true lipophilicity will be defined by the distribution coefficient at pH 7.4 (LogD₇.₄), which will be significantly lower (more hydrophilic) than the partition coefficient of the neutral form (LogP).

  • Solubility: The protonated form creates strong ion-dipole interactions with water, leading to significantly enhanced aqueous solubility, a phenomenon known as "pH-dependent solubility."

Lipophilicity Assessment: From LogP to Physiologically Relevant LogD

Lipophilicity is measured as the ratio of a compound's concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer.

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an ionizable compound like 3-(Oxetan-3-yl)azetidine, LogD is the more biologically relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This "gold standard" method directly measures the partitioning of the compound between octan-1-ol and a buffer at physiological pH.

Causality Behind Experimental Choices:

  • Buffer Choice: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.

  • Octan-1-ol: This solvent is chosen because its balance of polar and nonpolar characteristics is believed to be a good surrogate for biological membranes.

  • Pre-saturation: Saturating each phase with the other before the experiment ensures that the volumes do not change during partitioning, which would introduce error.

  • Quantification Method: UV-Vis spectroscopy or LC-MS is required for accurate concentration measurement. LC-MS is preferred for its higher sensitivity and specificity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock solution of 3-(Oxetan-3-yl)azetidine in DMSO. Prepare octan-1-ol and PBS (pH 7.4). Pre-saturate the octan-1-ol by mixing it vigorously with PBS and allowing the layers to separate. Do the same for the PBS with octan-1-ol.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated octan-1-ol and 1 mL of the pre-saturated PBS.

  • Spiking: Add a small aliquot (e.g., 10 µL) of the 100 mM stock solution to the vial. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.

  • Sampling & Analysis: Carefully remove an aliquot from the aqueous phase and another from the octan-1-ol phase. Dilute each sample appropriately and determine the concentration of the compound in each phase using a validated LC-MS method.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Soln. (100 mM in DMSO) spike Spike with Compound prep_stock->spike prep_solvents Prepare & Pre-saturate Octan-1-ol & PBS (pH 7.4) mix Combine Solvents (1 mL each) prep_solvents->mix mix->spike shake Shake to Equilibrate (1-2 hours) spike->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Aqueous & Organic Phases centrifuge->sample quantify Quantify Concentration (LC-MS) sample->quantify calculate Calculate LogD quantify->calculate

Caption: Experimental workflow for LogD determination.

Aqueous Solubility Assessment

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. For drug candidates, low solubility can be a major hurdle, leading to poor absorption and erratic dosing.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium (thermodynamic) solubility, which is the most stable and reproducible measurement.

Causality Behind Experimental Choices:

  • Solid Form: Using an excess of the solid compound ensures that a saturated solution is formed. The crystalline form of the solid can impact solubility, so this should be characterized and consistent.

  • Equilibration Time: A long incubation time (24-48 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium between the dissolved and solid states.

  • Filtration: It is critical to filter the solution before analysis to remove any undissolved solid particles, which would artificially inflate the measured concentration. A low-binding filter (e.g., PVDF) is essential.

Step-by-Step Methodology:

  • Preparation: Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4).

  • Addition of Compound: Add an excess of solid 3-(Oxetan-3-yl)azetidine to a vial containing a known volume (e.g., 1 mL) of the buffer. The excess should be clearly visible as undissolved solid.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours. A rotating wheel or orbital shaker is ideal.

  • Phase Separation/Filtration: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration using a validated LC-MS or UV-Vis method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mM.

Workflow for Thermodynamic Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., PBS pH 7.4) add_solid Add Excess Solid Compound to Buffer prep_buffer->add_solid equilibrate Equilibrate with Agitation (24-48 hours) add_solid->equilibrate filter Filter Supernatant (0.45 µm PVDF) equilibrate->filter sample Collect Clear Filtrate filter->sample quantify Quantify Concentration (LC-MS) sample->quantify result Report Solubility (µg/mL or mM) quantify->result

Caption: Workflow for thermodynamic solubility measurement.

Synthesis of Data and Strategic Implications

The experimental data for 3-(Oxetan-3-yl)azetidine are expected to confirm the predictions: high aqueous solubility and low lipophilicity at physiological pH.

Table 2: Hypothetical Experimental Data Summary

ParameterConditionExpected ResultImplication for Drug Design
LogD pH 7.4-1.0 to -2.0Low lipophilicity suggests low potential for non-specific binding and good metabolic stability. May require active transport to cross the blood-brain barrier.
Solubility pH 7.4> 200 µg/mLHigh solubility is excellent for oral bioavailability and formulation development, minimizing risks of poor absorption.

The combination of these properties is highly advantageous. The molecule is "drug-like" and possesses a physicochemical profile that mitigates many common downstream development risks. The key is the ionization state of the azetidine ring.

The Critical Role of pH and pKa

The relationship between pH, pKa, and the properties of 3-(Oxetan-3-yl)azetidine is fundamental. The Henderson-Hasselbalch equation governs the ratio of the protonated (BH⁺) and neutral (B) forms.

Ionization_Concept cluster_ph cluster_mol cluster_prop low_ph Low pH (e.g., Stomach, pH < 2) mol_low [ BH⁺ ] >> [ B ] (Protonated) low_ph->mol_low pH << pKa phys_ph Physiological pH (pH 7.4) mol_phys [ BH⁺ ] > [ B ] (Mostly Protonated) phys_ph->mol_phys pH < pKa high_ph High pH (e.g., Intestine, pH > 8) mol_high [ BH⁺ ] ≈ [ B ] (Mixed Population) high_ph->mol_high pH ≈ pKa prop_low High Solubility Low LogD mol_low->prop_low prop_phys High Solubility Low LogD mol_phys->prop_phys prop_high Lower Solubility Higher LogD mol_high->prop_high

Caption: Impact of pH on ionization and properties.

This relationship explains why the compound will be highly soluble in the acidic environment of the stomach and remain so in the blood plasma. Its lipophilicity will remain low across this range, governed by the charged state.

Conclusion

3-(Oxetan-3-yl)azetidine is a valuable building block in modern medicinal chemistry, imparting three-dimensionality and favorable physicochemical properties. Its defining feature is the basic azetidine nitrogen, which ensures protonation at physiological pH. This leads to a desirable profile of high aqueous solubility and low, pH-dependent lipophilicity (LogD) . Accurate characterization of these properties using the robust, gold-standard experimental protocols detailed in this guide is essential for any drug discovery program. By understanding and validating the solubility and lipophilicity of this scaffold, researchers can make more informed decisions, leading to the design of safer and more effective drug candidates.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • 3-[(Oxetan-2-yl)methyl]azetidine - PubChem. National Center for Biotechnology Information. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). Organic Letters. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Royal Society of Chemistry. [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. (2024). Cheméo. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. (2021). ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of N-Boc-3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of N-Boc-3-(Oxetan-3-yl)azetidine, a key building block in modern medicinal chemistry. In the absence of specific literature data for this compound, this document outlines a robust, first-principles approach to thermal hazard assessment. We detail the strategic application of core thermal analysis techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—to elucidate the decomposition profile of this molecule. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the analytical strategy. We will explore the anticipated decomposition pathways, drawing upon established principles of reactivity for N-Boc protected amines and strained four-membered heterocycles.

Introduction: The Imperative for Thermal Stability Profiling

N-Boc-3-(Oxetan-3-yl)azetidine combines several structural motifs of high interest in contemporary drug discovery. The azetidine ring offers a rigid scaffold, while the oxetane moiety can favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, enabling selective chemical transformations.[3]

However, the very features that make this molecule attractive also present potential thermal stability challenges. The inherent ring strain of both the azetidine and oxetane rings (approximately 25.5 kcal/mol for oxetane) renders them susceptible to thermally induced ring-opening reactions.[2][4][5] Furthermore, the N-Boc group, while stable under many conditions, is known to undergo thermal decomposition at elevated temperatures.[6][7] A thorough understanding of the thermal behavior of N-Boc-3-(Oxetan-3-yl)azetidine is therefore not merely an academic exercise but a critical component of process safety, ensuring safe handling, storage, and downstream synthetic manipulations.[8][9]

This guide will systematically address the thermal stability of this compound through a multi-tiered analytical approach.

Analytical Strategy: A Triad of Thermal Analysis Techniques

A comprehensive thermal stability study relies on the synergistic use of multiple analytical techniques. Our proposed workflow for N-Boc-3-(Oxetan-3-yl)azetidine is as follows:

G cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) Decomposition_Pathway Elucidation of Decomposition Pathway TGA->Decomposition_Pathway Identifies decomposition steps and gaseous products ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Self-Heating) DSC->ARC Provides onset temperature for ARC screening DSC->Decomposition_Pathway Identifies thermal events (melting, decomposition) Kinetic_Analysis Kinetic Analysis DSC->Kinetic_Analysis Calculates activation energy and reaction order Safety_Parameters Determination of Safety Parameters (e.g., TMR, SADT) ARC->Safety_Parameters Worst-case scenario data Decomposition_Pathway->Safety_Parameters Kinetic_Analysis->Safety_Parameters

Figure 1: A comprehensive workflow for the thermal stability assessment of N-Boc-3-(Oxetan-3-yl)azetidine.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is invaluable for determining the onset temperature of decomposition and the mass loss associated with each decomposition step. For N-Boc-3-(Oxetan-3-yl)azetidine, TGA will be instrumental in identifying the initial deprotection event and any subsequent fragmentation.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

DSC measures the heat flow into or out of a sample as a function of temperature.[11] It provides information on melting points, phase transitions, and the enthalpy of decomposition.[12][13] DSC is a highly sensitive technique for detecting exothermic events that could indicate a potential for thermal runaway.[14] The onset temperature of decomposition determined by DSC is a critical parameter for designing safe operating conditions and for setting up subsequent ARC experiments.[15]

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is the gold standard for assessing thermal hazards under adiabatic conditions.[1][16] By mimicking a "worst-case" scenario where no heat is lost to the surroundings, ARC provides critical data on the time to maximum rate of decomposition (TMR), the self-accelerating decomposition temperature (SADT), and the pressure generation during a thermal runaway.[17][18] This information is essential for the design of emergency relief systems and for defining safe storage and handling temperatures.[4]

Predicted Decomposition Pathway

Based on the known chemistry of the constituent moieties, a multi-step decomposition pathway for N-Boc-3-(Oxetan-3-yl)azetidine is proposed:

  • Step 1: N-Boc Deprotection: The initial thermal event is anticipated to be the thermolytic cleavage of the N-Boc group. This is a well-documented decomposition pathway for tert-butyl carbamates, proceeding via a six-membered transition state to yield the free amine, carbon dioxide, and isobutylene.[6][7] This step is expected to result in a significant mass loss, corresponding to the masses of CO₂ and isobutylene.

  • Step 2: Decomposition of 3-(Oxetan-3-yl)azetidine: The resulting unprotected 3-(Oxetan-3-yl)azetidine is expected to be significantly less stable. The high ring strain of both the azetidine and oxetane rings makes them susceptible to further decomposition through ring-opening polymerization or fragmentation.[5][19] This secondary decomposition is likely to be highly exothermic.

G cluster_0 Proposed Thermal Decomposition of N-Boc-3-(Oxetan-3-yl)azetidine start N-Boc-3-(Oxetan-3-yl)azetidine step1_products 3-(Oxetan-3-yl)azetidine + CO₂ + Isobutylene start->step1_products Step 1: Thermal N-Boc Deprotection (Δ, >150°C) step2_products Polymeric and/or Fragmented Products step1_products->step2_products Step 2: Decomposition of Strained Rings (Δ, Higher Temperature)

Figure 2: Proposed multi-step thermal decomposition pathway for N-Boc-3-(Oxetan-3-yl)azetidine.

Experimental Protocols

The following protocols are designed to provide a comprehensive thermal stability profile for N-Boc-3-(Oxetan-3-yl)azetidine.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or equivalent).

Procedure:

  • Tare a platinum or ceramic TGA pan.

  • Accurately weigh 5-10 mg of N-Boc-3-(Oxetan-3-yl)azetidine into the tared pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Record the mass loss and its derivative (DTG) as a function of temperature.

  • Analyze the data to determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal events (melting, decomposition) and quantify the associated heat flow.

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or equivalent).

Procedure:

  • Accurately weigh 2-5 mg of N-Boc-3-(Oxetan-3-yl)azetidine into a hermetically sealed aluminum pan.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the cell at 30 °C.

  • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Record the heat flow as a function of temperature.

  • Analyze the data to determine the melting point (if any) and the onset temperature and enthalpy of any exothermic or endothermic events.

Accelerating Rate Calorimetry (ARC) Protocol

Objective: To evaluate the thermal stability and potential for thermal runaway under adiabatic conditions.

Instrumentation: An ARC instrument (e.g., Netzsch ARC 254 or equivalent).[20]

Standard: This procedure should be performed in accordance with ASTM E1981.[17][21][22][23]

Procedure:

  • Accurately weigh approximately 2-5 g of N-Boc-3-(Oxetan-3-yl)azetidine into a titanium or Hastelloy C sample bomb.

  • Seal the bomb and place it inside the ARC calorimeter.

  • Pressurize the system with nitrogen to an initial pressure of approximately 10 bar to suppress boiling of any low-boiling decomposition products.

  • Initiate a "Heat-Wait-Search" (HWS) sequence:

    • Heat the sample in 5 °C increments.

    • After each heating step, wait for thermal equilibrium (typically 15-30 minutes).

    • Search for any self-heating rate exceeding a sensitivity threshold of 0.02 °C/min.

  • Once an exotherm is detected, the instrument will switch to adiabatic mode, and the heaters will maintain the calorimeter jacket at the same temperature as the sample.

  • Continue data collection until the reaction is complete (self-heating rate returns to baseline).

  • Record the temperature and pressure as a function of time.

  • Analyze the data to determine the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), the maximum pressure, and the time to maximum rate (TMR).

Hypothetical Data and Interpretation

The following tables present hypothetical data that could be expected from the thermal analysis of N-Boc-3-(Oxetan-3-yl)azetidine, based on the proposed decomposition pathway.

Table 1: Hypothetical TGA and DSC Data

ParameterTGADSCInterpretation
Melting Point (Tm) N/A~80-90 °CEndothermic event corresponding to the melting of the solid compound.
Decomposition Onset (Tonset) ~160 °C~155 °COnset of the initial decomposition event, likely the N-Boc deprotection.
Mass Loss (Step 1) ~46%N/ACorresponds to the loss of CO₂ (44 g/mol ) and isobutylene (56 g/mol ) from the parent molecule (MW ~215 g/mol ).
Enthalpy of Decomposition (ΔHd) N/A-150 to -250 J/gThe initial decomposition is exothermic.
Second Decomposition Event >250 °C>250 °CA second, likely more energetic, decomposition of the unprotected heterocyclic core.

Table 2: Hypothetical ARC Data

ParameterValueInterpretation
Onset Temperature of Self-Heating ~145 °CThe temperature at which the compound begins to self-heat under adiabatic conditions. This is a critical parameter for defining safe operating temperatures.
Adiabatic Temperature Rise (ΔTad) ~180 °CA significant temperature rise, indicating a highly energetic decomposition.
Maximum Pressure (Pmax) ~50 barSignificant gas generation during decomposition, requiring consideration for pressure relief systems.
Time to Maximum Rate (TMR) at 150 °C ~8 hoursProvides an estimate of the time available to take corrective action in the event of a thermal runaway at a given temperature.

Safety and Handling Recommendations

Based on the predicted thermal instability of N-Boc-3-(Oxetan-3-yl)azetidine, the following precautions are recommended:

  • Storage: Store in a cool, well-ventilated area, away from heat sources.[16]

  • Handling: Avoid heating the compound above 100 °C in a closed system. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Scale-up: Any scale-up of reactions involving this compound should be preceded by a thorough thermal hazard assessment, including ARC testing.

Conclusion

This technical guide has presented a comprehensive strategy for the thermal stability assessment of N-Boc-3-(Oxetan-3-yl)azetidine. By employing a combination of TGA, DSC, and ARC, researchers can obtain the critical data necessary to understand the decomposition behavior of this important building block. The proposed decomposition pathway, initiated by N-Boc deprotection followed by the decomposition of the strained heterocyclic core, provides a scientifically sound basis for interpreting the analytical data. The detailed protocols and hypothetical data presented herein serve as a practical resource for scientists and engineers working in drug development and process chemistry, enabling them to handle and utilize this compound in a safe and controlled manner.

References

[16] Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from

[21] ASTM International. (2020). Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry (ASTM E1981-98(2020)) . Retrieved from [Link]

[22] ASTM International. (n.d.). E1981 Standard Guide for Assessing the Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. Retrieved from [Link]

[23] Technical Standards Store. (n.d.). ASTM E1981 PDF. Retrieved from [Link]

[17] ASTM International. (2022). E1981 Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. Retrieved from [Link]

[6] E. C. F. Ko, and C. A. Wellington. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2541. Retrieved from [Link]

[14] ACS Omega. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega, 6(8), 5486-5495. Retrieved from [Link]

[18] Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

[24] TA Instruments. (n.d.). A Review of DSC Kinetics Methods. Retrieved from [Link]

[11] AZoM. (2015). Reviewing and Comparing of DSC Kinetics Methods. Retrieved from [Link]

[25] MDPI. (2021). Municipal Solid Waste Thermal Analysis—Pyrolysis Kinetics and Decomposition Reactions. Energies, 14(16), 5057. Retrieved from [Link]

[26] National Center for Biotechnology Information. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega, 6(8), 5486-5495. Retrieved from [Link]

[8] ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2449-2465. Retrieved from [Link]

[4] Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Retrieved from [Link]

[15] Scribd. (n.d.). Process Safety in The Pharmaceutical Industry-Part I. Retrieved from [Link]

[27] Callery, C. (n.d.). The 3 Key Areas of Process Safety Testing. Retrieved from [Link]

[19] National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1611. Retrieved from [Link]

[28] ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Retrieved from [Link]

[9] SK pharmteco. (n.d.). Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. Retrieved from [Link]

[29] ACS Publications. (2015). Pyrolysis Reactions of 3-Oxetanone. The Journal of Physical Chemistry A, 119(28), 7305-7314. Retrieved from [Link]

[1] National Center for Biotechnology Information. (2022). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Organic Letters, 24(4), 957-961. Retrieved from [Link]

[30] ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

[31] PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1611. Retrieved from [Link]

[5] ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11828-11925. Retrieved from [Link]

[32] MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4945. Retrieved from [Link]

[33] ACS Publications. (1973). 3-Substituted oxetanes. The Journal of Organic Chemistry, 38(11), 2061-2066. Retrieved from [Link]

[34] ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

[7] ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Retrieved from [Link]

[35] MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1303. Retrieved from [Link]

[36] ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

[2] National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 846-914. Retrieved from [Link]

[37] PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(4), 634-641. Retrieved from [Link]

[20] ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from [Link]

[38] National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1187-1195. Retrieved from [Link]

[39] Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92265-92269. Retrieved from [Link]

[12] ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

[40] Purdue University. (n.d.). Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. Retrieved from [Link]

[10] Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

[13] MDPI. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Polymers, 14(19), 4059. Retrieved from [Link]

[41] Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

[42] PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]

[3] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel 3-(Oxetan-3-yl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is relentless. Among the myriad of molecular architectures, strained four-membered heterocycles, specifically oxetanes and azetidines, have garnered significant attention.[1][2][3] Their inherent non-planarity and high sp³-character offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved solubility, metabolic stability, and unique vector orientations for interacting with biological targets.[4] This guide delves into the synthesis and discovery of a particularly intriguing hybrid scaffold: the 3-(Oxetan-3-yl)azetidine system. By uniting the distinct attributes of both oxetane and azetidine rings, this scaffold presents a unique opportunity for the development of next-generation therapeutics. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthetic strategies and underlying principles for accessing these valuable building blocks.

The Rationale for 3-(Oxetan-3-yl)azetidine Scaffolds: A Synergy of Properties

The strategic incorporation of oxetane and azetidine moieties into drug candidates is a well-established approach to imbue molecules with desirable pharmacological properties.[3][4] Oxetanes are recognized as valuable bioisosteres for gem-dimethyl and carbonyl groups, capable of enhancing aqueous solubility and metabolic stability while influencing molecular conformation.[2][5] Azetidines, as strained nitrogen-containing heterocycles, introduce a basic center, improve pharmacokinetic profiles, and provide a rigidifying element to molecular structures.[4][6]

The combination of these two rings into a single 3-(Oxetan-3-yl)azetidine scaffold creates a unique three-dimensional architecture with a dense array of desirable features:

  • Enhanced Polarity and Solubility: The presence of two heteroatoms in close proximity significantly increases the polarity of the scaffold.

  • Metabolic Stability: The strained four-membered rings are often less susceptible to metabolic degradation compared to more conventional functionalities.

  • Novel Exit Vectors: The spirocyclic or substituted nature of the junction between the two rings provides distinct vectors for further functionalization, allowing for comprehensive exploration of chemical space.

  • Conformational Constraint: The inherent rigidity of the bicyclic system can pre-organize appended pharmacophoric groups, potentially leading to higher binding affinities and selectivities.

Synthetic Strategies for Assembling the 3-(Oxetan-3-yl)azetidine Core

The construction of the 3-(Oxetan-3-yl)azetidine scaffold presents unique synthetic challenges due to the inherent ring strain of both heterocyclic components. Several innovative strategies have emerged, leveraging both classical and modern synthetic methodologies.

Aza-Michael Addition: A Convergent and Efficient Approach

A highly effective and convergent route to 3-(Oxetan-3-yl)azetidine derivatives involves the aza-Michael addition of an azetidine nucleophile to an activated oxetane acceptor.[7][8][9] This strategy is predicated on the generation of an electron-deficient alkene on the oxetane ring, which then readily undergoes conjugate addition.

A key precursor for this transformation is methyl 2-(oxetan-3-ylidene)acetate, which can be synthesized from commercially available oxetan-3-one via a Horner-Wadsworth-Emmons reaction.[7][8] The subsequent aza-Michael addition of a suitably protected azetidine derivative, often catalyzed by a non-nucleophilic base such as DBU, proceeds under mild conditions to afford the desired 3-(Oxetan-3-yl)azetidine scaffold in good yields.[7]

Experimental Protocol: Synthesis of Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate [7]

  • Horner-Wadsworth-Emmons Reaction: To a solution of oxetan-3-one (1.0 eq) and methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C, add DBU (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield methyl 2-(oxetan-3-ylidene)acetate.

  • Aza-Michael Addition: To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and 3-(Boc-amino)azetidine hydrochloride (1.1 eq) in acetonitrile, add DBU (1.5 eq). Heat the reaction mixture at 45 °C for 24 hours. After cooling to room temperature, concentrate the mixture in vacuo. Purify the residue by column chromatography to afford the title compound.

aza_michael_workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons cluster_step2 Step 2: Aza-Michael Addition oxetane_one Oxetan-3-one hwe_reaction Reaction oxetane_one->hwe_reaction hwe_reagent Methyl 2-(dimethoxyphosphoryl)acetate hwe_reagent->hwe_reaction dbu1 DBU (Base) dbu1->hwe_reaction ylidene_acetate Methyl 2-(oxetan-3-ylidene)acetate michael_reaction Reaction ylidene_acetate->michael_reaction ylidene_acetate->michael_reaction hwe_reaction->ylidene_acetate azetidine 3-(Boc-amino)azetidine azetidine->michael_reaction dbu2 DBU (Base) dbu2->michael_reaction final_product 3-(Oxetan-3-yl)azetidine Scaffold michael_reaction->final_product

Caption: Workflow for the Aza-Michael Addition approach.

Spirocycle Formation via Cycloaddition Reactions

For the synthesis of spirocyclic 3-(Oxetan-3-yl)azetidine systems, 1,3-dipolar cycloaddition reactions offer a powerful tool.[5][10][11] This approach typically involves the reaction of an azomethine ylide with an exocyclic methylene oxetane. The azomethine ylide can be generated in situ from an appropriate precursor, such as an N-metalated glycine ester, in the presence of a silver catalyst.[5]

The subsequent cycloaddition with an oxetane-containing dipolarophile, like methyl 2-(oxetan-3-ylidene)acetate, furnishes the spirocyclic pyrrolidine-fused azetidine/oxetane core.[5][10] This methodology provides a rapid entry into complex, densely functionalized spirocyclic scaffolds.

Table 1: Representative Yields for Silver-Catalyzed 1,3-Dipolar Cycloaddition [5]

EntryDipolarophileAzomethine Ylide PrecursorCatalystSolventYield (%)
1Methyl 2-(oxetan-3-ylidene)acetateMethyl-(E)-N-[(2-bromophenyl)methylene]glycinateAg₂OToluene53
2Methyl 2-(azetidin-3-ylidene)acetateMethyl-(E)-N-[(2-bromophenyl)methylene]glycinateAg₂OToluene61
Modern Synthetic Approaches: Leveraging Photocatalysis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions.[12][13][14][15] While direct synthesis of the 3-(Oxetan-3-yl)azetidine core via a single photocatalytic step is still an emerging area, the principles of photoredox catalysis can be applied to the synthesis of highly functionalized azetidine and oxetane precursors.

For instance, decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetane and azetidine precursors can be achieved using photoredox catalysis to generate tertiary benzylic radicals.[12] These radicals can then be intercepted by activated alkenes to forge new carbon-carbon bonds, providing a pathway to elaborate the core scaffolds.[12] Similarly, intermolecular [2+2] photocycloadditions mediated by visible light offer a direct route to functionalized azetidines from readily available starting materials.[14][16]

photocatalysis_concept photocatalyst Photocatalyst (e.g., Ir or Ru complex) excited_pc Excited Photocatalyst* photocatalyst->excited_pc light Visible Light (hν) light->photocatalyst Excitation precursor Azetidine/Oxetane Precursor (e.g., Carboxylic Acid) radical Strained Ring Radical precursor->radical Single Electron Transfer (SET) & Decarboxylation excited_pc->precursor alkene Activated Alkene radical->alkene Radical Addition product Functionalized Azetidine/Oxetane alkene->product

Caption: Conceptual workflow of photoredox catalysis.

The Role of 3-(Oxetan-3-yl)azetidine Scaffolds in Medicinal Chemistry

The unique structural and physicochemical properties of 3-(Oxetan-3-yl)azetidine scaffolds make them highly attractive for incorporation into drug discovery programs. Several FDA-approved drugs, such as baricitinib and azelnidipine, feature an azetidine ring, highlighting the clinical relevance of this heterocycle.[4][7] The addition of the oxetane moiety is a logical extension of this proven strategy, aiming to further optimize drug-like properties.

These scaffolds can serve as:

  • Bioisosteric Replacements: The 3-(Oxetan-3-yl)azetidine core can act as a bioisostere for larger, more lipophilic groups, such as substituted phenyl rings or fused bicyclic systems, while improving aqueous solubility.

  • Conformationally Restricted Linkers: The rigid nature of the scaffold can be used to lock the conformation of a molecule, leading to enhanced selectivity for a particular biological target.

  • Building Blocks for Fragment-Based Drug Discovery: The scaffold itself can serve as a novel fragment for screening against a variety of protein targets.

Future Directions and Outlook

The synthesis and application of 3-(Oxetan-3-yl)azetidine scaffolds is a burgeoning field with significant potential for growth. Future research efforts will likely focus on:

  • Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral 3-(Oxetan-3-yl)azetidine derivatives is a key area for future exploration.

  • Novel Synthetic Methodologies: The application of other modern synthetic techniques, such as C-H activation and flow chemistry, could provide more efficient and scalable routes to these scaffolds.[17]

  • Broader Applications in Medicinal Chemistry: As these scaffolds become more accessible, their incorporation into a wider range of therapeutic areas is anticipated, leading to the discovery of novel drug candidates with improved properties.

References

  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.
  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. ResearchGate. [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... ResearchGate. [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]

  • (PDF) Synthesis of Oxetane/Azetidine Containing Spirocycles. Amanote Research. [Link]

  • [PDF] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Semantic Scholar. [Link]

  • Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PMC - NIH. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Ring-opening of azetidines. ResearchGate. [Link]

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters - ACS Publications. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of 3-(Oxetan-3-yl)azetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The optimization of physicochemical properties remains a paramount challenge in the translation of potent chemical matter into viable drug candidates. Small, strained heterocyclic systems have emerged as powerful tools for medicinal chemists to navigate the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth exploration of the 3-(oxetan-3-yl)azetidine scaffold, a novel and increasingly important building block in drug discovery. We will detail its strategic application as a bioisostere, its impact on critical drug-like properties, and provide validated, step-by-step protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for lead optimization.

Introduction: A Hybrid Scaffold for Multi-Parameter Optimization

The "drug-likeness" of a molecule is a delicate balance of diverse properties, including solubility, metabolic stability, permeability, and target affinity. A common pitfall in drug discovery is the tendency for lead compounds to exhibit high lipophilicity, which often correlates with poor solubility and increased metabolic turnover. To counteract this, medicinal chemists are increasingly turning to scaffolds rich in sp³-hybridized centers, which provide three-dimensionality and polarity.[1]

Four-membered heterocycles, such as oxetanes and azetidines, are at the forefront of this strategy.[2]

  • Oxetanes are valued for their ability to serve as polar surrogates for gem-dimethyl and carbonyl groups, often improving aqueous solubility and blocking sites of metabolic oxidation.[3][4]

  • Azetidines provide a rigid, three-dimensional framework and a synthetically versatile nitrogen atom that can be used as a key attachment point or to modulate basicity.[5][6]

The 3-(Oxetan-3-yl)azetidine scaffold represents a sophisticated fusion of these two motifs. It combines the property-enhancing benefits of the oxetane ring with the structural and synthetic advantages of the azetidine core. This hybrid scaffold is not merely a combination of its parts; it offers a unique set of vectors and conformational constraints that can be exploited to solve complex drug design challenges.

The Rationale for Use: Bioisosterism and Physicochemical Enhancement

The strategic value of the 3-(oxetan-3-yl)azetidine motif is best understood through the lens of bioisosterism—the replacement of one chemical group with another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties.

The 3-(oxetan-3-yl)azetidine group serves as an excellent bioisostere for several common, yet often problematic, chemical moieties.

  • vs. tert-Butyl and gem-Dimethyl Groups: While a tert-butyl group provides steric bulk and can block metabolic "soft spots," it significantly increases lipophilicity (LogP). The 3-(oxetan-3-yl)azetidine moiety offers a similar spatial footprint but introduces polarity via the oxetane's oxygen and the azetidine's nitrogen, thereby enhancing aqueous solubility and reducing lipophilicity.[3][7]

  • vs. Phenyl Rings: Replacing an aromatic ring with a saturated, three-dimensional scaffold is a key strategy to improve solubility and escape flatland. This scaffold provides exit vectors in a well-defined 3D orientation, which can be critical for optimizing interactions within a binding pocket.

  • vs. Carbonyls and Amides: The oxetane portion of the scaffold can act as a stable, non-hydrolyzable mimic of a carbonyl or amide group, improving metabolic stability against enzymes like esterases and amidases.[3][8]

G cluster_0 Common Problematic Groups cluster_1 Bioisosteric Replacement tert_butyl tert-Butyl (High LogP) oxetanyl_azetidine 3-(Oxetan-3-yl)azetidine (Improved Properties) tert_butyl->oxetanyl_azetidine Replaces (Reduces LogP) gem_dimethyl gem-Dimethyl (Metabolic Liability) gem_dimethyl->oxetanyl_azetidine Replaces (Blocks Metabolism) carbonyl Carbonyl (Metabolic Liability) carbonyl->oxetanyl_azetidine Mimics (Increases Stability)

Caption: Bioisosteric replacement strategy using the 3-(oxetan-3-yl)azetidine scaffold.

Data Presentation: Expected Physicochemical Property Modulation

The following table summarizes the anticipated improvements in key drug-like properties when replacing a common moiety with a 3-(oxetan-3-yl)azetidine analogue, based on established principles in medicinal chemistry.[3][9]

PropertyParent Compound (e.g., with tert-Butyl)Analogue with 3-(Oxetan-3-yl)azetidineRationale for Change
cLogP ~3.5~2.0 - 2.5 Introduction of polar heteroatoms (O, N) decreases lipophilicity.
Aqueous Solubility Low (~5 µg/mL)Moderate-High ( >50 µg/mL) Increased polarity and hydrogen bond accepting capability improves solvation.
Metabolic Stability (t½) Low (~15 min)Moderate-High ( >60 min) Blocks common sites of CYP-mediated oxidation (e.g., benzylic positions).
Ligand Efficiency (LE) 0.28> 0.30 Achieves similar or better binding with a smaller, more optimized scaffold.

Synthetic Strategies and Protocols

While strained four-membered rings were once considered synthetically challenging, modern organic chemistry offers reliable routes for their preparation.[2][10] The following protocols provide a robust pathway for synthesizing a versatile 3-(oxetan-3-yl)azetidine building block and incorporating it into a lead molecule.

Protocol 3.1: Synthesis of tert-butyl 3-(oxetan-3-yl)azetidine-1-carboxylate

This protocol describes a two-step sequence involving a Horner-Wadsworth-Emmons reaction to form an oxetane-ylidene acetate, followed by an aza-Michael addition with N-Boc-azetidine. This method is adapted from established literature procedures.[5]

Step A: Synthesis of methyl 2-(oxetan-3-ylidene)acetate

  • Reagents & Equipment:

    • Oxetan-3-one (1.0 eq)

    • Methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • To a stirred solution of oxetan-3-one in anhydrous MeCN under a nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DBU dropwise over 15 minutes. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield methyl 2-(oxetan-3-ylidene)acetate as a clear oil.

Step B: Aza-Michael Addition to form tert-butyl 3-(oxetan-3-yl)azetidine-1-carboxylate

  • Reagents & Equipment:

    • Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq)

    • tert-butyl azetidine-1-carboxylate (1.1 eq)

    • DBU (1.2 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Sealed reaction vessel, magnetic stirrer.

  • Procedure:

    • In a sealed vessel, dissolve methyl 2-(oxetan-3-ylidene)acetate and tert-butyl azetidine-1-carboxylate in anhydrous MeCN.

    • Add DBU to the mixture.

    • Seal the vessel and heat the reaction to 65 °C for 24 hours. Monitor for the formation of the product by LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue directly by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target product. Note: This procedure yields a methyl ester intermediate which can be further processed if needed. For direct access to the core scaffold, a variant of this synthesis can be employed.

  • Expert Insight (The "Why"):

    • Horner-Wadsworth-Emmons: This reaction is highly efficient for forming C=C bonds from ketones and is preferred over the Wittig reaction here because the phosphate byproduct is water-soluble, simplifying purification.

    • DBU: DBU is a strong, non-nucleophilic base, ideal for deprotonating the phosphonate ester without competing in side reactions.

    • Aza-Michael Addition: This conjugate addition is a reliable method for forming C-N bonds. Heating is required to overcome the steric hindrance of the four-membered rings.

    • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, preventing it from acting as a base and allowing for controlled functionalization in subsequent steps. It can be easily removed under acidic conditions (e.g., with TFA).

Caption: General workflow for incorporating the building block into a lead molecule.

Application in Drug Discovery: A Lead Optimization Workflow

The 3-(oxetan-3-yl)azetidine scaffold is most powerfully applied during the lead optimization phase of a drug discovery campaign. Consider a scenario where a lead compound exhibits excellent target potency but is hampered by poor metabolic stability.

G Start Lead Compound Identified Potency: High Solubility/Metabolism: Poor Problem Hypothesis: Metabolic liability at tert-butyl group Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Synthesis Synthesize Analogue with 3-(Oxetan-3-yl)azetidine Strategy->Synthesis Assay Run Comparative In Vitro Assays Synthesis->Assay Decision Improved Properties? Assay->Decision Success Advance Candidate Decision->Success Yes Failure Iterate Design Decision->Failure No Failure->Strategy

Caption: Decision-making workflow for applying the scaffold in lead optimization.

Protocol 4.1: Comparative In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of a parent compound versus its 3-(oxetan-3-yl)azetidine analogue using human liver microsomes (HLM).

  • Self-Validation & Trustworthiness: This protocol includes critical controls to ensure the data is reliable. The "-NADPH" control confirms that degradation is enzyme-driven, while the positive control (e.g., Verapamil) validates the activity of the microsomal batch.

  • Materials & Reagents:

    • Parent compound and new analogue (10 mM stocks in DMSO).

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

    • NADPH regenerating system (e.g., NADPH-A/B solutions).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Positive control compound (e.g., Verapamil).

    • Quenching solution: ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide).

    • 96-well incubation plate, LC-MS/MS system.

  • Procedure:

    • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

    • Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compounds (parent, analogue, positive control) to achieve a final concentration of 1 µM. Prepare a parallel set of wells for the "-NADPH" control.

    • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.

    • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells (add buffer instead).

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the appropriate wells and add it to a separate 96-well plate containing the ice-cold quenching solution. The T=0 sample is taken immediately after adding NADPH.

    • Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A significantly longer t½ for the 3-(oxetan-3-yl)azetidine analogue compared to the parent compound indicates improved metabolic stability.

Conclusion and Future Outlook

The 3-(oxetan-3-yl)azetidine scaffold is a testament to the power of modern synthetic chemistry in solving long-standing problems in drug discovery. By providing a three-dimensional, polar, and metabolically robust alternative to traditional chemical groups, it enables chemists to fine-tune ADME properties without sacrificing potency. Its modular synthesis allows for its incorporation into diverse chemical libraries and lead optimization programs. As drug discovery ventures into more complex chemical space with modalities like PROTACs and covalent inhibitors, versatile and property-enhancing building blocks such as 3-(oxetan-3-yl)azetidine will only become more critical to success.[2]

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ([Link])

  • Oxetanes in Drug Discovery Campaigns. ([Link])

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. ([Link])

  • Azetidine synthesis. ([Link])

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ([Link])

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ([Link])

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ([Link])

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. ([Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry. ([Link])

  • Synthetic oxetanes in drug discovery: where are we in 2025?. ([Link])

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ([Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry. ([Link])

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. ()
  • Methods for the synthesis of azetidines. ([Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ([Link])

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. ([Link])

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ([Link])

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. ([Link])

Sources

Application Notes and Protocols: 3-(Oxetan-3-yl)azetidine as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can confer improved physicochemical and pharmacokinetic properties upon drug candidates.[1][2] Flat, aromatic systems, once the mainstay of medicinal chemistry, are increasingly being replaced by three-dimensional, sp³-rich structures.[3] These non-planar motifs offer the potential for enhanced metabolic stability, improved aqueous solubility, and novel intellectual property.[1][3] Within this paradigm, small, strained heterocyclic systems like azetidines and oxetanes have emerged as particularly valuable building blocks.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-(Oxetan-3-yl)azetidine , a unique bifunctional building block that combines the advantageous properties of both azetidine and oxetane rings. We will explore its synthesis, physicochemical characteristics, and its application in the construction of novel chemical entities with therapeutic potential. The protocols provided herein are designed to be robust and reproducible, empowering medicinal chemists to fully leverage this promising scaffold in their drug discovery programs.

The Strategic Advantage of the 3-(Oxetan-3-yl)azetidine Scaffold

The 3-(Oxetan-3-yl)azetidine moiety is more than just a novel combination of two heterocyclic rings; it is a strategic tool for addressing common challenges in drug design. The inherent properties of its constituent parts, the azetidine and oxetane rings, contribute to its value as a building block.

  • Azetidines in Drug Design: The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to impart desirable pharmacokinetic properties.[1] Its strained nature and sp³-rich character can lead to improved metabolic stability and conformational rigidity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[1]

  • Oxetanes as Bioisosteres: Oxetanes, four-membered cyclic ethers, have gained prominence as polar and metabolically stable isosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties.[5][6] The incorporation of an oxetane ring can enhance solubility and reduce lipophilicity, crucial parameters for optimizing drug absorption and distribution.[6][7]

The combination of these two rings in 3-(Oxetan-3-yl)azetidine offers a unique scaffold with a defined three-dimensional exit vector, enabling the exploration of previously inaccessible chemical space.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The table below summarizes key predicted and experimentally observed properties of 3-(Oxetan-3-yl)azetidine.

PropertyValueSource
Molecular FormulaC₆H₁₁NO[8]
Molecular Weight113.16 g/mol [8]
CAS Number1273562-98-3[9]
AppearanceColorless liquid (predicted)[10]
Boiling Point61-62 °C (for Azetidine)[10]
SolubilityMiscible in water (predicted for Azetidine)[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural integrity of 3-(Oxetan-3-yl)azetidine and its derivatives can be confirmed by NMR spectroscopy. Characteristic signals in the ¹H and ¹³C NMR spectra would include resonances for the methylene protons of both the azetidine and oxetane rings. For instance, in related structures, the oxetane ring carbons (C-2,4) typically resonate around δ 76.0 ppm, while the azetidine ring carbons (C'-2,4) appear around δ 55.7 ppm in the ¹³C NMR spectrum.[11]

Synthetic Strategies and Protocols

The synthesis of 3-(Oxetan-3-yl)azetidine and its derivatives can be approached through several established synthetic methodologies. A common strategy involves the coupling of pre-functionalized azetidine and oxetane precursors.

General Synthetic Workflow

A plausible synthetic route, based on literature precedents for analogous structures, is depicted below.[11][12] This involves a Horner-Wadsworth-Emmons reaction to generate an ylidene intermediate, followed by an aza-Michael addition.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Deprotection Oxetan-3-one Oxetan-3-one Ylidene_Intermediate Methyl (oxetan-3-ylidene)acetate Oxetan-3-one->Ylidene_Intermediate Phosphonate_Reagent Methyl 2-(dimethoxyphosphoryl)acetate Phosphonate_Reagent->Ylidene_Intermediate DBU DBU (Base) DBU->Ylidene_Intermediate Ylidene_Intermediate_2 Methyl (oxetan-3-ylidene)acetate Azetidine Azetidine (N-protected) Product N-protected 3-(Oxetan-3-yl)azetidine derivative Azetidine->Product Ylidene_Intermediate_2->Product Protected_Product N-protected 3-(Oxetan-3-yl)azetidine derivative Final_Product 3-(Oxetan-3-yl)azetidine Protected_Product->Final_Product Deprotection_Conditions e.g., TFA or HCl Deprotection_Conditions->Final_Product

Caption: General synthetic workflow for 3-(Oxetan-3-yl)azetidine derivatives.

Protocol 1: N-Functionalization of 3-(Oxetan-3-yl)azetidine via Reductive Amination

This protocol details a representative method for the N-functionalization of the azetidine ring, a crucial step for incorporating the building block into a larger molecule.

Objective: To couple an aldehyde or ketone to the secondary amine of 3-(Oxetan-3-yl)azetidine.

Materials:

  • 3-(Oxetan-3-yl)azetidine (or its salt)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(Oxetan-3-yl)azetidine (1.0 eq) in DCM (0.1 M) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture for 10-15 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-functionalized product.

Rationale: Reductive amination is a mild and efficient method for forming C-N bonds.[13] Sodium triacetoxyborohydride is a particularly useful reducing agent for this transformation as it is selective for the iminium ion over the aldehyde or ketone starting material.[13]

Protocol 2: Palladium-Catalyzed Cross-Coupling for C-Functionalization

While the primary point of attachment is often the azetidine nitrogen, derivatization of the azetidine or oxetane ring itself can be achieved through cross-coupling reactions of halogenated precursors.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction with a bromo-substituted 3-(Oxetan-3-yl)azetidine derivative.

Materials:

  • N-Boc-3-bromo-3-(Oxetan-3-yl)azetidine (hypothetical starting material)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the N-Boc-3-bromo-3-(Oxetan-3-yl)azetidine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in medicinal chemistry.[12] The Suzuki-Miyaura coupling is particularly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of various functional groups.[12]

Applications in Drug Discovery: Case Studies and Potential

The 3-(Oxetan-3-yl)azetidine scaffold can be envisioned as a key component in a variety of therapeutic areas. Its ability to act as a bioisosteric replacement for other groups makes it a valuable tool for lead optimization.

  • As a Carbonyl Bioisostere: The oxetane moiety can serve as a metabolically stable replacement for a carbonyl group, potentially improving the pharmacokinetic profile of a drug candidate.[14]

  • As a gem-Dimethyl Bioisostere: The 3,3-disubstituted oxetane can mimic the spatial arrangement of a gem-dimethyl group while introducing polarity and reducing lipophilicity.[6]

  • Modulation of Physicochemical Properties: The introduction of the 3-(Oxetan-3-yl)azetidine moiety can lead to a significant improvement in aqueous solubility and a reduction in the calculated logP, as demonstrated in comparative studies of oxetane and azetidine analogs.[7]

G cluster_0 Bioisosteric Replacements cluster_1 Impact on Physicochemical Properties Carbonyl Carbonyl (C=O) Azetidine_Oxetane 3-(Oxetan-3-yl)azetidine Scaffold Carbonyl->Azetidine_Oxetane Improves metabolic stability gem_Dimethyl gem-Dimethyl (C(CH₃)₂) gem_Dimethyl->Azetidine_Oxetane Increases polarity Azetidine_Oxetane_2 3-(Oxetan-3-yl)azetidine Scaffold Improved_Solubility Increased Aqueous Solubility Reduced_Lipophilicity Lower LogP Enhanced_Metabolic_Stability Enhanced Metabolic Stability Azetidine_Oxetane_2->Improved_Solubility Azetidine_Oxetane_2->Reduced_Lipophilicity Azetidine_Oxetane_2->Enhanced_Metabolic_Stability

Caption: The role of 3-(Oxetan-3-yl)azetidine in bioisosterism and property modulation.

Conclusion

3-(Oxetan-3-yl)azetidine is a highly valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the azetidine and oxetane rings, offers medicinal chemists a powerful tool to address common challenges in lead optimization. The synthetic protocols outlined in this application note provide a practical framework for the incorporation of this scaffold into a diverse range of molecules. By embracing such innovative, sp³-rich building blocks, the scientific community can continue to push the boundaries of molecular design and develop the next generation of therapeutics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. [Link]

  • Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

  • Cross-coupling reactions of 3-iodoazetidines. ResearchGate. [Link]

  • Rhodium-Catalyzed Chemo-Divergent Reaction between Oxetan-3-ones/Azetidin-3-ones and Arylboronic Acids. ResearchGate. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH. [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]

  • Azetidine. Wikipedia. [Link]

  • 3-[(Oxetan-2-yl)methyl]azetidine. PubChem. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • 3-(Oxetan-3-yl)azetidine. MySkinRecipes. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(Oxetan-3-yl)azetidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among these, four-membered saturated heterocycles, particularly azetidines and oxetanes, have emerged as valuable motifs.[1][2] The azetidine ring, a nitrogen-containing heterocycle, offers a unique three-dimensional geometry and a vector for substitution, which can enhance properties like solubility and metabolic stability.[1] Similarly, the oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and to introduce polarity while maintaining structural rigidity.[3] The fusion of these two privileged scaffolds in 3-(Oxetan-3-yl)azetidine presents a unique and highly desirable building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive guide to the amide coupling of 3-(Oxetan-3-yl)azetidine, a key reaction for its incorporation into larger molecular frameworks. As a secondary amine, its reactivity is influenced by the steric bulk of the adjacent oxetane ring. This guide will detail robust protocols using common coupling reagents, explain the mechanistic rationale behind procedural choices, and offer insights into overcoming potential synthetic challenges.

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under neutral conditions.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a "coupling reagent." The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic nature of the amine and carboxylic acid, the potential for racemization of chiral centers, and the presence of other functional groups.[4]

For a sterically demanding secondary amine like 3-(Oxetan-3-yl)azetidine, the selection of a highly efficient coupling reagent is paramount to achieving good yields and minimizing side reactions.

Recommended Amide Coupling Protocols

Two primary protocols are presented here, utilizing widely adopted and effective coupling reagents: HATU, a uronium-based reagent, and a carbodiimide-based system (EDC/HOBt). These have been selected for their high efficiency, particularly in challenging couplings.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amines and for minimizing racemization of chiral carboxylic acids.[5]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester by reaction with the HOBt moiety within the HATU structure. This activated ester is then readily attacked by the amine to form the desired amide.

Experimental Workflow for HATU Coupling

HATU_Coupling_Workflow start Start reagents Dissolve Carboxylic Acid, 3-(Oxetan-3-yl)azetidine, HATU, and DIPEA in DMF start->reagents cool Cool to 0 °C reagents->cool stir Stir at RT for 2-16 h cool->stir monitor Monitor by LC-MS/TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Addition of Amine and Reagents: To the stirred solution, add 3-(Oxetan-3-yl)azetidine (1.1-1.2 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Initiation: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Reagent/ParameterRecommended Quantity/SettingRationale
Carboxylic Acid1.0 eqLimiting reagent
3-(Oxetan-3-yl)azetidine1.1 - 1.2 eqA slight excess ensures complete consumption of the carboxylic acid.
HATU1.2 eqEnsures efficient activation of the carboxylic acid.
DIPEA2.0 - 3.0 eqActs as a non-nucleophilic base to neutralize the generated acids.
SolventAnhydrous DMF or DCMPolar aprotic solvents are ideal for solubilizing reagents.[6]
TemperatureRoom TemperatureGenerally sufficient for HATU couplings; can be gently heated if needed.
Time2 - 16 hReaction time is substrate-dependent and should be monitored.
Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[7] Its effectiveness is significantly enhanced by the addition of HOBt (Hydroxybenzotriazole), which acts as a catalyst and suppresses side reactions, including racemization.[7]

Mechanism of Action:

EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an HOBt-activated ester, which is more stable and less prone to side reactions. The amine then reacts with the HOBt ester to form the amide bond.

Experimental Workflow for EDC/HOBt Coupling

EDC_HOBt_Coupling_Workflow start Start reagents Dissolve Carboxylic Acid, 3-(Oxetan-3-yl)azetidine, and HOBt in DMF/DCM start->reagents cool Cool to 0 °C reagents->cool add_edc Add EDC portion-wise cool->add_edc add_base Add DIPEA dropwise add_edc->add_base warm_stir Warm to RT and stir for 4-24 h add_base->warm_stir monitor Monitor by LC-MS/TLC warm_stir->monitor monitor->warm_stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 3-(Oxetan-3-yl)azetidine (1.1-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the water-soluble urea byproduct and excess EDC.[8] Follow with washes of saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Reagent/ParameterRecommended Quantity/SettingRationale
Carboxylic Acid1.0 eqLimiting reagent
3-(Oxetan-3-yl)azetidine1.1 - 1.2 eqA slight excess drives the reaction to completion.
EDC·HCl1.2 eqEnsures efficient activation of the carboxylic acid.
HOBt1.2 eqSuppresses racemization and forms a more reactive intermediate.[7]
DIPEA2.0 - 3.0 eqA non-nucleophilic base to maintain basic conditions.
SolventAnhydrous DMF or DCMCommon solvents for amide coupling reactions.
Temperature0 °C to Room TemperatureInitial cooling can help control exotherms and side reactions.
Time4 - 24 hReaction times can be longer than with HATU.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent like HATU.[5]- Increase the equivalents of the coupling reagent and amine.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Presence of Unreacted Starting Material - Incomplete reaction.- Extend the reaction time.- Increase the amount of coupling reagent and/or amine.
Formation of Side Products - Racemization of chiral carboxylic acids.- N-acylurea formation (with EDC).- Ensure an additive like HOBt is used with EDC.[7]- Maintain a low reaction temperature, especially during the addition of EDC.
Difficult Purification - Water-soluble byproducts from EDC coupling.- Byproducts from HATU coupling.- Perform a thorough aqueous workup to remove the urea byproduct from EDC.[8]- Optimize chromatography conditions for purification.

Conclusion

The 3-(Oxetan-3-yl)azetidine scaffold is a valuable asset in the design of novel molecules with therapeutic potential. The successful formation of amide bonds is a critical step in harnessing its utility. The protocols detailed in this guide, utilizing HATU and EDC/HOBt, provide robust and reliable methods for the acylation of this sterically demanding secondary amine. By understanding the underlying mechanisms and potential challenges, researchers can effectively incorporate this unique building block into their synthetic programs, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Žukauskaitė, A., Moretto, A., Peggion, C., De Zotti, M., Šačkus, A., Formaggio, F., De Kimpe, N., & Mangelinckx, S. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Bull, J. A., & Mousseau, J. J. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794–797. [Link]

  • Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Astim, M., & Mangelinckx, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Singh, S., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

Sources

"Suzuki-Miyaura cross-coupling with functionalized 3-(Oxetan-3-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling with Functionalized 3-(Oxetan-3-yl)azetidine Scaffolds

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a strategic shift away from flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds. This evolution is driven by the need to access novel chemical space, enhance compound properties, and improve selectivity for biological targets.[1] Among the most promising of these scaffolds are small, saturated heterocycles like oxetanes and azetidines, which introduce desirable physicochemical properties such as increased solubility and metabolic stability.[2][3][4]

The 3-(Oxetan-3-yl)azetidine motif represents a particularly compelling building block. It combines the benefits of two distinct four-membered rings: the oxetane ring, a polar, metabolically robust isostere for gem-dimethyl or carbonyl groups, and the azetidine ring, which provides a rigid scaffold with a nitrogen atom for modulating basicity and introducing synthetic handles for diversification.[4][5][6][7]

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated with the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for forming carbon-carbon bonds.[8][9] Its tolerance of a wide range of functional groups makes it an ideal tool for late-stage functionalization in drug development programs.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals, outlining the strategic considerations and a practical protocol for the successful Suzuki-Miyaura cross-coupling of functionalized 3-(Oxetan-3-yl)azetidine derivatives with (hetero)aryl partners.

Section 1: The Suzuki-Miyaura Reaction - A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex.[8][10] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Key Reaction Components
  • Palladium Catalyst : While Pd(0) is the active species, air-stable Pd(II) precatalysts like Pd(OAc)₂ are often used, as they are reduced in situ.[12]

  • Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[8][13]

  • Boron Reagent : Boronic acids are common, but their corresponding esters (e.g., pinacol or MIDA esters) offer enhanced stability, which is particularly useful for complex or sensitive substrates, preventing issues like protodeboronation.[9][14]

  • Base : An inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is essential for the transmetalation step.[15]

  • Solvent : Anhydrous, degassed solvents like 1,4-dioxane, toluene, or mixtures of THF and water are typically employed.

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² (Diorganopalladium(II) Complex) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product_out RedElim->Product_out R¹-R² (Product) R1X_in R1X_in->OxAdd R¹-X (Organohalide) Boronate_in Boronate_in->Transmetalation R²-B(OR)₂ (Boron Reagent) Base_in Base_in->Transmetalation Base Base_out

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Section 2: Protocol for Suzuki-Miyaura Coupling of N-Boc-3-(oxetan-3-yl)azetidine-3-boronic acid pinacol ester with a Heteroaryl Bromide

This section provides a representative, step-by-step protocol for the coupling of a functionalized azetidine boronic ester with a heteroaryl bromide. This procedure should be considered a starting point and may require optimization for different substrates.

Materials and Equipment
  • Substrates : N-Boc-3-(oxetan-3-yl)azetidine-3-boronic acid pinacol ester (1.0 equiv), Heteroaryl bromide (1.1 equiv)

  • Catalyst : Pd₂(dba)₃ (1-2 mol%)

  • Ligand : XPhos (2-4 mol%)

  • Base : K₃PO₄ (2.0-3.0 equiv), finely ground and dried

  • Solvent : 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Glassware : Schlenk flask or microwave vial, magnetic stir bar, rubber septa, condenser

  • Inert Atmosphere : Nitrogen or Argon gas line, Schlenk line or glovebox

  • Work-up Reagents : Deionized water, Brine, Ethyl acetate, Anhydrous magnesium or sodium sulfate

  • Purification : Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling cluster_D cluster_G cluster_I cluster_M A 1. Reaction Setup B Charge Schlenk flask with solids: - Azetidine Boronic Ester - Heteroaryl Bromide - Pd₂(dba)₃ & XPhos - K₃PO₄ A->B C Seal flask and purge with inert gas (e.g., Argon) for 10-15 minutes. B->C E Add degassed solvent (e.g., Dioxane) via syringe. C->E F Heat reaction mixture to 80-110 °C with vigorous stirring. E->F H Monitor progress via TLC or LC-MS (Typically 4-24 hours). F->H J Cool to room temperature. Quench with water. H->J K Extract with Ethyl Acetate (3x). Wash combined organics with brine. J->K L Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. K->L N Purify crude product via flash column chromatography. L->N O Characterize pure product by ¹H NMR, ¹³C NMR, and HRMS. N->O

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-(oxetan-3-yl)azetidine-3-boronic acid pinacol ester (e.g., 0.5 mmol, 1.0 equiv), the heteroaryl bromide (0.55 mmol, 1.1 equiv), potassium phosphate (1.5 mmol, 3.0 equiv), Pd₂(dba)₃ (0.005 mmol, 1 mol%), and XPhos (0.01 mmol, 2 mol%).

  • Inerting : Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the flask via a syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding deionized water (15 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification : Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Data Summary and Troubleshooting

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the coupling partners, the choice of catalyst system, and the reaction conditions. The following table provides a generalized summary of expected outcomes for different substrate classes.

EntryHeteroaryl Halide TypeCatalyst SystemBaseTemp (°C)Time (h)Expected YieldKey Considerations
1Electron-deficient (e.g., bromopyridine)Pd₂(dba)₃ / XPhosK₃PO₄1004-12Good to ExcellentGenerally facile coupling.
2Electron-rich (e.g., bromothiophene)Pd₂(dba)₃ / SPhosCs₂CO₃11012-24Moderate to GoodMay require a more active catalyst system and stronger base.
3Sterically hindered (e.g., ortho-substituted)Pd(OAc)₂ / RuPhosK₃PO₄11018-36ModerateBulky ligands are essential to facilitate reductive elimination.
4Aryl ChloridePd(OAc)₂ / XPhos G3K₃PO₄11024-48VariableRequires highly active precatalysts designed for C-Cl activation.
Common Issues and Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently dry/degassed conditions- Base is not strong enough or is hydrated- Use a fresh catalyst/ligand or a more active precatalyst- Ensure rigorous exclusion of air and moisture- Use a stronger, freshly dried base (e.g., Cs₂CO₃)
Protodeboronation of Boronic Ester - Presence of water- Prolonged reaction time at high temperature- Use rigorously anhydrous conditions- Monitor the reaction closely and stop it upon completion- Consider using a more stable MIDA boronate ester
Homocoupling of Boronic Ester - Oxygen contamination leading to oxidative homocoupling- Certain Pd(II) precatalysts can promote this side reaction- Thoroughly degas the solvent and maintain a robust inert atmosphere- Add the Pd precatalyst after degassing the reaction mixture
Difficult Purification - Close Rf values of product and starting materials/byproducts- Optimize the chromatography solvent system- Consider an alternative purification method (e.g., recrystallization, preparative HPLC)

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for incorporating the medicinally relevant 3-(Oxetan-3-yl)azetidine scaffold into complex molecules. By carefully selecting the catalyst system, base, and reaction conditions, researchers can reliably synthesize novel compounds with enhanced three-dimensionality and improved physicochemical properties. This protocol provides a solid and adaptable foundation for leveraging this valuable building block, empowering chemists to accelerate the discovery of next-generation therapeutics.

References

  • BenchChem. A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry.
  • Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry.
  • BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • Unknown Source. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Journal of Medicinal Chemistry. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.
  • Sigma-Aldrich. Boronic Acids & Derivatives.
  • Wikipedia. Suzuki reaction.
  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • PubMed Central (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ResearchGate. A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water | Request PDF.
  • Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. Wordpress.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • PubMed Central (PMC). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
  • Organic Chemistry Frontiers (RSC Publishing). Modular access to functionalized azetidines via electrophilic azetidinylation.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Mechanism of the heterogeneous Suzuki–Miyaura reaction..
  • BenchChem. Application Notes & Protocols: 3-(2- Ethylphenyl)azetidine as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross- Coupling Reactions.
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
  • Semantic Scholar. [PDF] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.

Sources

Application Notes and Protocols: Aza-Michael Additions with 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with Hybrid Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, oxetanes and azetidines have emerged as particularly valuable motifs.[2][3][4] Oxetanes, with their oxygen-containing ring, and azetidines, containing a nitrogen atom, introduce three-dimensionality, a desirable trait for moving beyond the "flatland" of traditional aromatic compounds, which can enhance target selectivity and mitigate off-target effects.[1] The unique spirocyclic structure of 3-(oxetan-3-yl)azetidine presents a compelling building block for drug discovery, combining the beneficial properties of both heterocycles. This guide provides a detailed exploration of the aza-Michael addition reaction utilizing 3-(oxetan-3-yl)azetidine as a potent nucleophile for the synthesis of novel molecular entities.

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a robust and efficient method for forging carbon-nitrogen bonds.[5] This reaction is widely employed in the synthesis of biologically active compounds.[6] By employing 3-(oxetan-3-yl)azetidine in this reaction, medicinal chemists can readily introduce this unique spirocyclic scaffold into a variety of molecular frameworks, thereby accessing novel chemical space with potentially improved drug-like properties.

Reaction Principle and Mechanistic Overview

The core of this methodology is the nucleophilic addition of the secondary amine of 3-(oxetan-3-yl)azetidine to an electron-deficient alkene (the Michael acceptor). The reaction is typically facilitated by a base, which, while not always strictly necessary for highly reactive substrates, can enhance the nucleophilicity of the azetidine nitrogen.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acceptor R1-CH=CH-C(=O)-R2 (Michael Acceptor) enolate Enolate Intermediate acceptor->enolate Forms nucleophile 3-(Oxetan-3-yl)azetidine (Nucleophile) product Aza-Michael Adduct enolate->product 2. Protonation

Caption: General mechanism of the aza-Michael addition.

The reaction proceeds via the attack of the lone pair of the azetidine nitrogen onto the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the solvent or a proton source introduced during workup, yields the final aza-Michael adduct.

General Protocol for the Aza-Michael Addition of 3-(Oxetan-3-yl)azetidine

This protocol provides a general framework for the aza-Michael addition of 3-(oxetan-3-yl)azetidine to a generic α,β-unsaturated ester. Optimization of reaction conditions, particularly solvent, temperature, and the necessity of a catalyst, may be required for different Michael acceptors.

Materials:
  • 3-(Oxetan-3-yl)azetidine (or its hydrochloride or hemioxalate salt)[7][8][9]

  • α,β-Unsaturated ester (Michael acceptor)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Reagents for work-up and purification (e.g., Ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Step-by-Step Procedure:
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ester (1.0 eq).

  • Dissolution: Dissolve the ester in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Nucleophile: Add 3-(oxetan-3-yl)azetidine (1.0-1.2 eq) to the solution. If using a salt form of the azetidine, pre-treatment with a suitable base (e.g., TEA, DIPEA) to liberate the free amine is necessary.

  • Base Addition (Optional): If a catalyst is desired, add the base (0.1-1.0 eq) to the reaction mixture. The use of a base is highly recommended for less reactive Michael acceptors.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-65 °C) as needed.[10] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aza-Michael adduct.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the aza-Michael addition. These should be considered as a starting point for optimization.

ParameterRecommended Range/ConditionsRationale & Field Insights
Stoichiometry 1.0 - 1.2 eq of 3-(oxetan-3-yl)azetidineA slight excess of the amine can drive the reaction to completion.
Solvent Acetonitrile, DCM, THFAcetonitrile is often a good starting point due to its polar aprotic nature.[10]
Temperature Room Temperature to 65 °CMany aza-Michael additions proceed at room temperature, but heating can accelerate the reaction for less reactive substrates.[10]
Catalyst DBU, TEA, DIPEA (0.1 - 1.0 eq)For less activated Michael acceptors or when using an amine salt, a base is crucial. DBU is a strong, non-nucleophilic base often used for this purpose.[5]
Reaction Time 2 - 24 hoursMonitoring by TLC or LC-MS is essential to determine the optimal reaction time.

Application in a Drug Discovery Context: A Synthetic Workflow

The synthesized aza-Michael adducts can serve as versatile intermediates for further functionalization, enabling the rapid generation of a library of compounds for biological screening.

synthetic_workflow reaction Aza-Michael Addition intermediate Ester Adduct reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling acid->coupling library Diverse Amide Library coupling->library

Caption: A representative synthetic workflow.

This workflow illustrates how the initial aza-Michael adduct, an ester, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be subjected to amide coupling with a diverse range of amines to generate a library of compounds for structure-activity relationship (SAR) studies.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical principles and analogous reactions reported in the peer-reviewed literature.[5][10] To ensure the validity of the experimental results, the following analytical techniques are recommended for the characterization of the final products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aza-Michael adduct.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

Conclusion

The aza-Michael addition of 3-(oxetan-3-yl)azetidine to α,β-unsaturated systems is a powerful and versatile method for the synthesis of novel, three-dimensional molecular scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space enabled by this unique building block. The strategic incorporation of the 3-(oxetan-3-yl)azetidine motif has the potential to yield compounds with improved physicochemical and pharmacological properties, ultimately contributing to the discovery of new and more effective therapeutics.

References

  • Aggarwal, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Aggarwal, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Sharma, R., et al. (2020). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Aggarwal, S., et al. (2025). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines. Organic & Biomolecular Chemistry, 12(35), 6826-6831. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Le, C. M., et al. (2021). Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry, 86(22), 15993-16000. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • Zengin, A., et al. (2014). aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. ResearchGate. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

  • De Kimpe, N., & De Cock, W. (2025). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. [Link]

  • Next Peptide. 3-(Oxetan-3-yl)azetidine hydrochloride. [Link]

  • van der Meulen, I., et al. (2018). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 6, 24. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed. [Link]

Sources

Application Notes and Protocols: Synthesis of 3-(Oxetan-3-yl)azetidine Derivatives via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds such as oxetanes and azetidines has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. These three-dimensional motifs can enhance aqueous solubility, improve metabolic stability, and provide novel exit vectors for exploring chemical space. The synthesis of hybrid structures incorporating both an oxetane and an azetidine ring, specifically 3-(oxetan-3-yl)azetidine derivatives, presents a unique opportunity to combine the beneficial properties of both heterocycles.

This application note provides a detailed protocol for the synthesis of such derivatives, leveraging the reliability and stereochemical control of the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward aqueous work-up to remove the phosphate byproduct.[1][2][3] Our approach focuses on the synthesis of a key α,β-unsaturated ester intermediate derived from oxetan-3-one, followed by its aza-Michael addition with a suitable azetidine derivative.

Theoretical Background: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[2] The reaction typically exhibits high (E)-stereoselectivity. The key steps of the reaction mechanism are:

  • Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.[2]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2][4]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This step is often the rate-determining step.[4][5]

  • Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene.[1][2]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions. Generally, the thermodynamic stability of the intermediates favors the formation of the (E)-alkene.[2]

Experimental Section

This section details the two-step synthesis of a representative 3-(oxetan-3-yl)azetidine derivative. The first step is the HWE reaction to form methyl (oxetan-3-ylidene)acetate, and the second step is the aza-Michael addition of N-Boc-azetidine to this intermediate.

Part 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Methyl (Oxetan-3-ylidene)acetate

This protocol is adapted from a procedure described in the literature for the reaction of oxetan-3-one with methyl 2-(dimethoxyphosphoryl)acetate.[6][7]

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Oxetanone Oxetan-3-one HWE_step HWE Reaction Oxetanone->HWE_step Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Phosphonate->HWE_step Base DBU Base->HWE_step Solvent Acetonitrile Solvent->HWE_step Ylidene Methyl (oxetan-3-ylidene)acetate Byproduct Dimethyl phosphate HWE_step->Ylidene HWE_step->Byproduct

Caption: HWE synthesis of methyl (oxetan-3-ylidene)acetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Oxetan-3-one72.0610.01.0
Methyl 2-(dimethoxyphosphoryl)acetate182.1112.01.2
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2415.01.5
Acetonitrile (anhydrous)41.05--

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (10.0 mmol, 1.0 equiv) and anhydrous acetonitrile (20 mL).

  • Add methyl 2-(dimethoxyphosphoryl)acetate (12.0 mmol, 1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.0 mmol, 1.5 equiv) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl (oxetan-3-ylidene)acetate. A reported yield for a similar procedure is 73%.[6][7]

Part 2: Aza-Michael Addition for the Synthesis of Methyl 2-(3-(azetidin-1-yl)oxetan-3-yl)acetate

This protocol describes the subsequent conjugate addition of a protected azetidine to the α,β-unsaturated ester synthesized in Part 1.

Reaction Scheme:

Aza_Michael_Addition cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Ylidene Methyl (oxetan-3-ylidene)acetate Michael_step Aza-Michael Addition Ylidene->Michael_step Azetidine N-Boc-azetidine Azetidine->Michael_step Base DBU Base->Michael_step Solvent Acetonitrile Solvent->Michael_step FinalProduct Methyl 2-(3-(1-Boc-azetidin-3-yl)oxetan-3-yl)acetate Michael_step->FinalProduct

Caption: Aza-Michael addition to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl (oxetan-3-ylidene)acetate128.135.01.0
N-Boc-azetidine157.216.01.2
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.50.1
Acetonitrile (anhydrous)41.05--

Protocol:

  • In a clean, dry round-bottom flask, dissolve methyl (oxetan-3-ylidene)acetate (5.0 mmol, 1.0 equiv) and N-Boc-azetidine (6.0 mmol, 1.2 equiv) in anhydrous acetonitrile (15 mL).

  • Add a catalytic amount of DBU (0.5 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, methyl 2-(3-(1-Boc-azetidin-3-yl)oxetan-3-yl)acetate.

Mechanistic Insights and Rationale

The choice of the Horner-Wadsworth-Emmons reaction for the synthesis of the α,β-unsaturated ester intermediate is predicated on its high reliability and the facile purification of the final product.[6][7] The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing for milder reaction conditions.[5] The use of DBU as a base is advantageous as it is a non-nucleophilic, strong base that is soluble in organic solvents, facilitating a homogeneous reaction mixture.

The subsequent aza-Michael addition is a powerful and atom-economical method for the formation of C-N bonds. The electron-withdrawing ester group on the alkene activates it for nucleophilic attack by the secondary amine of the azetidine. The use of a catalytic amount of a non-nucleophilic base like DBU can facilitate the reaction, although in many cases, the reaction proceeds without the need for a catalyst.

Troubleshooting and Optimization

  • Low Yield in HWE Reaction: If the yield of the HWE reaction is low, ensure that all reagents and solvents are anhydrous. The phosphonate carbanion is sensitive to moisture. The reaction temperature can also be gently heated (e.g., to 40-50 °C) to drive the reaction to completion, although this may affect stereoselectivity.

  • Incomplete Aza-Michael Addition: If the aza-Michael addition does not go to completion, a slight excess of the azetidine nucleophile can be used. The reaction time can also be extended, or the reaction can be gently heated.

  • Purification Challenges: The phosphate byproduct from the HWE reaction is water-soluble and should be easily removed during the aqueous work-up.[1] If purification of the final product is difficult, careful optimization of the chromatographic conditions is recommended.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and reliable method for the synthesis of key α,β-unsaturated ester intermediates from cyclic ketones such as oxetan-3-one. These intermediates are valuable building blocks for the subsequent synthesis of complex heterocyclic structures. The protocol detailed herein for the synthesis of 3-(oxetan-3-yl)azetidine derivatives demonstrates a robust two-step sequence that can be adapted for the synthesis of a library of related compounds for drug discovery and development programs. The mild reaction conditions and the commercial availability of the starting materials make this a practical and scalable approach.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999 , 64 (18), 6815–6821. Available at: [Link]

  • Nenajdenko, V. G. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28 (3), 1091. Available at: [Link]

  • Nenajdenko, V. G. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

  • Heron, B. M. HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES1995 , 41 (10), 2357-2386. Available at: [Link]

  • Seidel, D. et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry2021 , 86 (17), 11727–11739. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

  • An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters - MDPI. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]

Sources

Design and Synthesis of 3-(Oxetan-3-yl)azetidine-Based PROTAC Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of novel PROTAC linkers based on the 3-(Oxetan-3-yl)azetidine scaffold. This emerging class of linkers offers a unique combination of properties, including increased rigidity, improved physicochemical characteristics, and precise spatial control, which are critical for the development of highly potent and selective protein degraders. We present the design rationale, step-by-step synthetic protocols, characterization data, and key considerations for incorporating these linkers into PROTAC molecules.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have revolutionized targeted protein degradation by harnessing the cell's ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This linker is not merely a spacer but an active component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6][7] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5]

While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more sophisticated, rigid linkers that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][8][9] This guide focuses on a novel class of rigid linkers built upon the 3-(Oxetan-3-yl)azetidine scaffold, exploring its potential to address some of the challenges in PROTAC design.

Design Rationale: The 3-(Oxetan-3-yl)azetidine Advantage

The incorporation of four-membered heterocycles like oxetanes and azetidines into drug candidates has been shown to confer a range of beneficial properties.[10] These small, polar, and non-planar motifs can significantly impact a molecule's physicochemical profile.

Key Advantages of the 3-(Oxetan-3-yl)azetidine Scaffold:

  • Improved Physicochemical Properties: Oxetane and azetidine moieties are known to enhance aqueous solubility, a critical factor for improving the drug-like properties of often-lipophilic PROTACs. The polar nature of these rings can help to mitigate the high lipophilicity that can lead to poor bioavailability and off-target effects.

  • Metabolic Stability: The introduction of these strained ring systems can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.

  • Conformational Rigidity and Vectorial Control: The 3-(Oxetan-3-yl)azetidine core provides a rigid and defined three-dimensional structure. This conformational constraint can reduce the entropic penalty associated with ternary complex formation and allows for precise control over the spatial orientation of the POI and E3 ligase ligands. This "vectorial control" is crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.

  • Novel Chemical Space: These linkers provide access to novel chemical space, offering new opportunities for intellectual property and for overcoming challenges encountered with more conventional linker classes.

Synthesis of the 3-(Oxetan-3-yl)azetidine Linker Core

The synthesis of the core 3-(Oxetan-3-yl)azetidine linker is achieved through a robust and scalable aza-Michael addition reaction. This protocol outlines the synthesis of a key intermediate, methyl {1-[1-(tert-butoxycarbonyl)azetidin-3-yl]oxetan-3-yl}acetate, which can be further functionalized for PROTAC assembly.

Synthetic Workflow

The overall synthetic strategy involves the preparation of a key precursor, methyl 2-(oxetan-3-ylidene)acetate, followed by the crucial aza-Michael addition with a protected azetidine derivative.

Synthetic Workflow cluster_0 Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Orthogonal Deprotection & Functionalization Oxetanone Oxetan-3-one DBU DBU, Acetonitrile Oxetanone->DBU HWE_reagent Methyl 2-(dimethoxyphosphoryl)acetate HWE_reagent->DBU Oxetanylideneacetate Methyl 2-(oxetan-3-ylidene)acetate DBU->Oxetanylideneacetate Horner-Wadsworth-Emmons Reaction Linker_Intermediate Methyl {1-[1-(tert-butoxycarbonyl)azetidin-3-yl]oxetan-3-yl}acetate Oxetanylideneacetate->Linker_Intermediate Aza-Michael Addition Azetidine N-Boc-3-aminoazetidine Azetidine->Linker_Intermediate Boc_deprotection Boc Deprotection (e.g., TFA) Linker_Intermediate->Boc_deprotection Ester_hydrolysis Ester Hydrolysis (e.g., LiOH) Linker_Intermediate->Ester_hydrolysis Functionalized_Linker Bifunctional Linker Boc_deprotection->Functionalized_Linker Ester_hydrolysis->Functionalized_Linker

Caption: Synthetic workflow for the 3-(Oxetan-3-yl)azetidine linker core.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This protocol is adapted from a similar procedure described in the literature.[5][10]

Reagent/MaterialM.W.AmountMoles
Oxetan-3-one72.061.0 g13.9 mmol
Methyl 2-(dimethoxyphosphoryl)acetate182.122.78 g15.3 mmol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.242.33 mL15.3 mmol
Acetonitrile (anhydrous)-50 mL-

Procedure:

  • To a stirred solution of oxetan-3-one (1.0 g, 13.9 mmol) and methyl 2-(dimethoxyphosphoryl)acetate (2.78 g, 15.3 mmol) in anhydrous acetonitrile (50 mL) at room temperature, add DBU (2.33 mL, 15.3 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-40%) to afford methyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Expected Yield: 70-80%.

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 5.72 (t, J = 2.0 Hz, 1H), 4.75 (t, J = 2.0 Hz, 2H), 4.53 (t, J = 2.0 Hz, 2H), 3.67 (s, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 165.8, 153.2, 113.1, 60.5, 58.0, 51.6.

  • MS (ESI): m/z calculated for C6H8O3 [M+H]+: 129.05, found: 129.05.

Protocol 2: Synthesis of Methyl {1-[1-(tert-butoxycarbonyl)azetidin-3-yl]oxetan-3-yl}acetate

This protocol is based on the aza-Michael addition of N-Boc-3-aminoazetidine to the activated alkene.[5][10]

Reagent/MaterialM.W.AmountMoles
Methyl 2-(oxetan-3-ylidene)acetate128.131.0 g7.8 mmol
N-Boc-3-aminoazetidine172.221.48 g8.6 mmol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.29 mL8.6 mmol
Acetonitrile (anhydrous)-40 mL-

Procedure:

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 g, 7.8 mmol) in anhydrous acetonitrile (40 mL), add N-Boc-3-aminoazetidine (1.48 g, 8.6 mmol) and DBU (1.29 mL, 8.6 mmol).

  • Heat the reaction mixture to 65 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (20-60%) to yield the desired product as a viscous oil.

Expected Yield: 60-70%.

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 4.70 (d, J = 7.2 Hz, 2H), 4.58 (d, J = 7.2 Hz, 2H), 4.05-3.95 (m, 2H), 3.85-3.75 (m, 2H), 3.68 (s, 3H), 3.60-3.50 (m, 1H), 2.85 (s, 2H), 1.45 (s, 9H).[10]

  • 13C NMR (101 MHz, CDCl3): δ 171.5, 156.1, 79.8, 76.1, 61.8, 55.8, 51.9, 40.8, 38.2, 28.4.[10]

  • MS (ESI): m/z calculated for C14H24N2O5 [M+H]+: 301.17, found: 301.17.

Linker Functionalization and PROTAC Assembly

The synthesized linker intermediate possesses two orthogonal protecting groups: a Boc group on the azetidine nitrogen and a methyl ester. This allows for selective deprotection and subsequent attachment to the E3 ligase ligand and the POI warhead.

PROTAC Assembly cluster_0 Route A: Amide bond formation at Azetidine cluster_1 Route B: Amide bond formation at Ester Linker_Intermediate_A Linker Intermediate TFA TFA, DCM Linker_Intermediate_A->TFA Boc Deprotection Deprotected_Amine Free Azetidine TFA->Deprotected_Amine Amide_Coupling_A Amide Coupled Intermediate Deprotected_Amine->Amide_Coupling_A E3_Ligand_COOH E3 Ligand-COOH HATU_DIPEA HATU, DIPEA, DMF E3_Ligand_COOH->HATU_DIPEA HATU_DIPEA->Amide_Coupling_A Amide Coupling Final_PROTAC Final PROTAC Amide_Coupling_A->Final_PROTAC Subsequent Hydrolysis & Coupling Linker_Intermediate_B Linker Intermediate LiOH LiOH, THF/H₂O Linker_Intermediate_B->LiOH Ester Hydrolysis Carboxylic_Acid Free Carboxylic Acid LiOH->Carboxylic_Acid Amide_Coupling_B Amide Coupled Intermediate Carboxylic_Acid->Amide_Coupling_B Warhead_NH2 Warhead-NH₂ EDC_HOBt EDC, HOBt, DMF Warhead_NH2->EDC_HOBt EDC_HOBt->Amide_Coupling_B Amide Coupling Amide_Coupling_B->Final_PROTAC Subsequent Deprotection & Coupling

Caption: General strategies for PROTAC assembly using the bifunctional linker.

Protocol 3: Selective Deprotection of the Azetidine Nitrogen

Procedure:

  • Dissolve the linker intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove excess TFA.

  • The resulting TFA salt of the free amine can be used directly in the next step after neutralization or after purification.

Protocol 4: Saponification of the Methyl Ester

Procedure:

  • Dissolve the linker intermediate (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by LC-MS.

  • Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to obtain the carboxylic acid.

Protocol 5: General Amide Coupling Procedure

This procedure can be adapted for coupling either the deprotected azetidine with a carboxylic acid-functionalized ligand or the linker-carboxylic acid with an amine-functionalized ligand.

Procedure:

  • Dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF (0.1 M).

  • Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Characterization and Quality Control

Thorough characterization of the linker intermediates and the final PROTAC is essential to ensure purity and structural integrity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the structure of all synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to assess the purity of the final PROTAC, which should typically be >95% for biological evaluation.

Conclusion and Future Perspectives

The 3-(Oxetan-3-yl)azetidine-based linkers represent a valuable addition to the PROTAC design toolbox. Their unique structural and physicochemical properties offer the potential to develop more potent, selective, and drug-like protein degraders. The synthetic protocols provided herein offer a practical guide for the preparation and incorporation of these novel linkers. Future work will focus on expanding the library of 3-(Oxetan-3-yl)azetidine-based linkers with varying lengths and substitution patterns to further explore their impact on PROTAC activity and to develop structure-activity relationships that will guide the rational design of next-generation protein degraders.

References

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]

  • Vertex AI Search. (n.d.). PROTACs mechanism of action. Google Cloud.
  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

  • National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. [Link]

Sources

The Emergence of 3-(Oxetan-3-yl)azetidine: A Superior Bioisostere for Piperidine and Morpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Drive for Superior Scaffolds

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. For decades, piperidine and morpholine rings have been workhorse motifs, valued for their ability to confer aqueous solubility and provide versatile exit vectors for further chemical modification. However, their inherent planarity and potential for undesirable metabolic profiles have driven the search for superior alternatives.[1] Bioisosterism, the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties, is a cornerstone of this endeavor.[2][3][4] It is within this context that 3-(oxetan-3-yl)azetidine has emerged as a compelling bioisostere, offering a unique three-dimensional architecture that addresses many of the limitations of its predecessors.[5][6]

Four-membered heterocycles like oxetanes and azetidines are increasingly attractive in drug design due to their polar and non-planar nature.[7][8] The fusion of these two rings into the 3-(oxetan-3-yl)azetidine scaffold creates a "stretched" analogue of piperidine and morpholine, providing a larger and more conformationally flexible structure.[9][10][11] This unique topology can lead to enhanced metabolic stability, improved solubility, and novel intellectual property opportunities.[12][13] This application note will provide a detailed exploration of the advantages of 3-(oxetan-3-yl)azetidine, including a comparative analysis of its physicochemical properties, a protocol for its incorporation into a model compound, and a workflow for evaluating its impact on key drug-like properties.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is fundamentally data-driven. The introduction of the 3-(oxetan-3-yl)azetidine moiety can significantly impact a compound's lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa), all of which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[14] The oxetane component, in particular, can reduce the basicity of the adjacent amine to more favorable levels.[15]

PropertyPiperidineMorpholine3-(Oxetan-3-yl)azetidineRationale for Improvement
Calculated LogP (cLogP) ~0.9~-0.5Lower than PiperidineThe introduction of the polar oxetane ring increases hydrophilicity.
Aqueous Solubility ModerateHighPotentially HigherThe increased polarity and 3D nature can disrupt crystal packing, leading to better solubility.
pKa of Ring Nitrogen ~11.2~8.4Lower than PiperidineThe electron-withdrawing effect of the oxetane oxygen reduces the basicity of the azetidine nitrogen.[15]
Molecular Weight ( g/mol ) 85.1587.12127.16Larger, but the benefits in 3D shape and properties often outweigh the increase.
Fraction of sp3 Carbons (Fsp3) 1.01.0Higher than typical aromatic systemsIncreased Fsp3 character is linked to improved clinical success rates.[1]

Synthesis and Incorporation: A Practical Protocol

The successful application of 3-(oxetan-3-yl)azetidine relies on robust and efficient synthetic methodologies. While the preparation of four-membered rings can be challenging, recent advances have made these scaffolds more accessible.[16][17][18] The following protocol outlines a general approach for the synthesis of a key intermediate and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of N-Boc-3-(oxetan-3-yl)azetidine

This protocol describes a common route to a protected form of the bioisostere, ready for further functionalization.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • 3-(Boc-amino)azetidine hydrochloride

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of oxetan-3-one in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate and DBU.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). This step forms methyl (oxetan-3-ylidene)acetate.[19]

  • Aza-Michael Addition:

    • To the resulting solution containing methyl (oxetan-3-ylidene)acetate, add 3-(Boc-amino)azetidine hydrochloride and an additional equivalent of DBU.

    • Heat the reaction mixture to 45°C and stir for 24 hours.[19]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Comparative Evaluation Workflow: Assessing the Bioisosteric Advantage

To empirically validate the benefits of the 3-(oxetan-3-yl)azetidine scaffold, a head-to-head comparison with its piperidine and morpholine analogues is essential. The following workflow outlines a series of key experiments to assess critical drug-like properties.

Caption: Workflow for comparative evaluation of bioisosteres.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol provides a method for determining the metabolic stability of the synthesized analogues in liver microsomes.[20]

Materials:

  • Test compounds (Analogues 1, 2, and 3)

  • Liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Interpreting the Results: The Structural Advantage Visualized

The data generated from the comparative workflow will provide a clear picture of the advantages conferred by the 3-(oxetan-3-yl)azetidine scaffold. It is anticipated that this moiety will lead to improved solubility and metabolic stability compared to the piperidine analogue, and potentially enhanced cell permeability relative to the morpholine analogue.

G cluster_0 Piperidine/Morpholine cluster_1 3-(Oxetan-3-yl)azetidine P Planar Conformation M Potential Metabolic Liability (e.g., N-dealkylation) P->M O 3D Spirocyclic Structure P->O Bioisosteric Replacement S Improved Solubility and Metabolic Stability O->S L Lower pKa O->L

Caption: Structural advantages of 3-(oxetan-3-yl)azetidine.

Conclusion

The 3-(oxetan-3-yl)azetidine scaffold represents a significant advancement in the field of medicinal chemistry, offering a superior alternative to traditional saturated heterocycles like piperidine and morpholine.[21][22] Its unique three-dimensional structure and favorable physicochemical properties can lead to drug candidates with improved ADME profiles and enhanced therapeutic potential.[23] By employing the synthetic and evaluative protocols outlined in this application note, researchers can effectively harness the power of this novel bioisostere to accelerate their drug discovery programs and develop next-generation therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. JACS Au. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed. Available at: [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates - KTU ePubl. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. Available at: [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. Available at: [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. | Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

"challenges in the multi-step synthesis of 3-(Oxetan-3-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the multi-step synthesis of 3-(Oxetan-3-yl)azetidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The unique structural characteristics of both the oxetane and azetidine rings, particularly their inherent ring strain, present specific hurdles that require careful consideration of reaction conditions and intermediate stability.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic route.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(Oxetan-3-yl)azetidine and what are their primary challenges?

A1: The construction of 3-(Oxetan-3-yl)azetidine typically involves the coupling of a pre-functionalized oxetane building block with a suitable azetidine precursor, or vice versa. The two main retrosynthetic disconnections are:

  • Formation of the C-N bond: This involves reacting an oxetane electrophile with an azetidine nucleophile. A common approach is the nucleophilic substitution of a leaving group on the 3-position of an oxetane with an N-protected azetidine.

  • Formation of the C-C bond: This is a less common but viable strategy.

The primary challenges across these routes include:

  • Ring Strain: Both oxetane and azetidine are strained four-membered rings.[1][2][3] This strain can lead to undesired ring-opening side reactions under harsh conditions (e.g., strong acids, high temperatures).[4][5]

  • Protecting Group Strategy: The choice of protecting group for the azetidine nitrogen is critical. It must be stable during the coupling reaction but readily cleavable without affecting the oxetane ring. The tert-butoxycarbonyl (Boc) group is a common choice.[2][6]

  • Availability and Stability of Starting Materials: The commercial availability of appropriately substituted oxetane and azetidine building blocks can be limited.[4] Furthermore, some key intermediates, like 3-bromooxetane, require careful handling and storage.[7][8][9]

  • Purification: The polarity and potential volatility of the final product and intermediates can make purification by chromatography challenging.

Q2: I am observing significant ring-opening of the oxetane moiety. What are the likely causes and how can I prevent it?

A2: Oxetane ring-opening is a common side reaction, particularly under acidic conditions or at elevated temperatures.[4][5] The strain in the four-membered ring makes it susceptible to nucleophilic attack, which is often proton-catalyzed.

Common Causes:

  • Acidic Conditions: The use of strong Brønsted or Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. This is a significant concern during N-Boc deprotection of the azetidine ring.[10]

  • High Temperatures: Thermal stress can also promote ring-opening, especially in the presence of nucleophiles.[11]

  • Intramolecular Nucleophiles: If your molecule contains a nearby nucleophile (e.g., a hydroxyl or amine group), it can facilitate intramolecular ring-opening, particularly in acidic media.[4]

Troubleshooting & Prevention:

StrategyDetailed Explanation
Mild Deprotection Conditions For N-Boc deprotection, avoid strong acids like neat TFA. Consider using milder conditions such as 4M HCl in dioxane at 0 °C to room temperature, or thermal deprotection methods.[10][12]
Temperature Control Maintain the lowest effective temperature for all reaction steps. Monitor reactions closely to avoid prolonged heating.
pH Control During workup and purification, avoid strongly acidic conditions. Use buffered solutions or mild bases like sodium bicarbonate to neutralize any acidic residues.
Choice of Solvents In some cases, the choice of solvent can influence stability. Protic solvents may facilitate protonation and subsequent ring-opening.
Q3: My N-Boc deprotection of the azetidine is sluggish or incomplete, and forcing the conditions leads to decomposition. What are my options?

A3: This is a classic challenge where the conditions required for deprotection are harsh enough to degrade other sensitive functional groups, in this case, the oxetane ring.

Troubleshooting Protocol:

  • Optimize Standard Acidic Conditions:

    • Reagent: Switch from TFA to 4M HCl in 1,4-dioxane. This is often a milder and more selective reagent for Boc deprotection.[10]

    • Temperature: Start the reaction at 0 °C and slowly warm to room temperature, monitoring by TLC or LC-MS.

    • Solvent: Ensure your solvent (e.g., DCM, dioxane) is anhydrous. Water can interfere with the reaction.

  • Alternative Deprotection Methods:

    • Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent like toluene or xylene can induce thermal cleavage of the Boc group. This avoids acidic conditions entirely.[12][13]

    • Lewis Acid Catalysis: In some cases, milder Lewis acids can be effective. However, their compatibility with the oxetane ring must be carefully evaluated.

    • Alternative Protecting Groups: If you are early in your synthetic route, consider a protecting group that can be removed under orthogonal conditions. For example, a benzyl (Bn) group can be removed by hydrogenolysis, which is generally compatible with oxetanes.

II. Troubleshooting Guide

Problem 1: Low Yield in the Nucleophilic Substitution of 3-Bromooxetane with N-Boc-azetidine

Symptoms:

  • Low conversion of starting materials.

  • Formation of multiple byproducts.

  • Isolation of unreacted N-Boc-azetidine.

Potential Causes & Solutions:

CauseMechanistic ExplanationProposed Solution
Poor Nucleophilicity of N-Boc-azetidine The Boc group can sterically hinder the nitrogen lone pair, reducing its nucleophilicity.Consider using a different protecting group that is less sterically demanding, or proceed with the reaction using a stronger, non-nucleophilic base to deprotonate the azetidine, though this is less common for secondary amines.
Instability of 3-Bromooxetane 3-Bromooxetane can be unstable and may degrade upon storage or under reaction conditions.[7][8][9]Use freshly prepared or recently purchased 3-bromooxetane. Store it under an inert atmosphere at low temperatures.
Side Reactions of 3-Bromooxetane Elimination reactions can compete with substitution, especially with stronger bases.Use a mild, non-nucleophilic base such as potassium carbonate or triethylamine. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Effects The choice of solvent can significantly impact the rate of S_N2 reactions.Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.

Experimental Workflow: Optimization of the Coupling Reaction

Caption: Troubleshooting workflow for low yield in the coupling step.

Problem 2: Difficulty in Final Product Purification

Symptoms:

  • Co-elution of the product with byproducts or starting materials during column chromatography.

  • Product loss during aqueous workup.

  • The final product is a volatile oil, making solvent removal difficult.

Potential Causes & Solutions:

CauseExplanationProposed Solution
High Polarity of the Product The presence of two heteroatoms and a small carbon framework makes the final product highly polar.Use a more polar eluent system for chromatography, such as DCM/MeOH with a small amount of ammonium hydroxide to prevent streaking. Consider reverse-phase chromatography if silica gel is ineffective.
Product Solubility in Water The polar nature of the final amine can lead to its partitioning into the aqueous layer during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., DCM, EtOAc).
Volatility Small molecules like 3-(Oxetan-3-yl)azetidine can be volatile.When removing solvent under reduced pressure, use a room temperature water bath and avoid high vacuum to prevent product loss.

Purification Protocol: Step-by-Step

  • Initial Workup:

    • After the final deprotection step, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times (e.g., 3-5 times) with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo with care.

  • Chromatography:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute with a gradient of methanol in DCM. A typical gradient might be 0% to 10% MeOH.

    • To improve peak shape and prevent streaking of the amine product, add a small amount (0.5-1%) of ammonium hydroxide or triethylamine to the eluent.

  • Final Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

    • The final product is often an oil. Dry under high vacuum for several hours to remove any residual solvent.

Reaction Scheme and Key Intermediates

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Key Challenges A N-Boc-azetidine C N-Boc-3-(Oxetan-3-yl)azetidine A->C Base, Solvent Y Inefficient Coupling A->Y Low Nucleophilicity B 3-Bromooxetane B->C D 3-(Oxetan-3-yl)azetidine C->D Deprotection (e.g., HCl/Dioxane) X Oxetane Ring Opening C->X Harsh Deprotection Z Difficult Purification D->Z High Polarity

Caption: A common synthetic route and its associated challenges.

This guide is intended to provide a starting point for troubleshooting the synthesis of 3-(Oxetan-3-yl)azetidine. Successful synthesis will depend on careful execution, close monitoring of reactions, and a willingness to optimize conditions based on experimental observations.

References

  • Burgett, A. W. G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13279–13330. [Link]

  • Wodrich, M. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(3), 269–277. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50131–50166. [Link]

  • Vasilevsky, S. F., & Stepanov, A. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2642–2655. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemsky, A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82–85. [Link]

  • Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]

Sources

Technical Support Center: Synthesis of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(Oxetan-3-yl)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of heterocyclic chemistry and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 3-(Oxetan-3-yl)azetidine typically involves the nucleophilic substitution of an activated oxetane electrophile with an azetidine nucleophile. A common and direct approach is the N-alkylation of azetidine (or a protected version thereof) with a 3-halooxetane, such as 3-bromooxetane, often in the presence of a base.

This seemingly straightforward reaction can be complicated by the inherent ring strain of both the oxetane and azetidine moieties, leading to a variety of potential byproducts. Understanding the mechanisms behind the formation of these impurities is crucial for optimizing reaction conditions and ensuring the synthesis of a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Oxetan-3-yl)azetidine?

A1: The most prevalent method is the direct N-alkylation of azetidine with a 3-substituted oxetane electrophile, such as 3-bromooxetane or 3-tosyloxyoxetane. This reaction is typically carried out in a polar aprotic solvent with a non-nucleophilic base to scavenge the acid byproduct.

Q2: Why is byproduct formation a significant issue in this synthesis?

A2: Both azetidine and oxetane are four-membered rings with significant ring strain (approximately 25.4 kcal/mol for azetidine). This strain makes them susceptible to ring-opening reactions under various conditions, which is a primary pathway for byproduct formation.

Q3: Should I use a protecting group on the azetidine nitrogen?

A3: The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be advantageous. It can prevent over-alkylation and other side reactions by modulating the nucleophilicity of the azetidine nitrogen. However, it adds extra protection and deprotection steps to your synthesis. The choice depends on the specific reactivity of your substrates and the desired purity of the final product.

Q4: My reaction is complete, but I'm struggling with purification. What are the common challenges?

A4: Purification can be challenging due to the polar nature of the product and byproducts. Standard silica gel chromatography may not be effective in separating structurally similar, polar compounds. Alternative techniques such as chromatography on basic alumina, ion-exchange chromatography, or crystallization of a salt form of the product are often more successful.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 3-(Oxetan-3-yl)azetidine.

Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material

Potential Causes:

  • Insufficient reaction temperature: The reaction may be too slow at the chosen temperature.

  • Ineffective base: The base may not be strong enough to deprotonate the azetidinium intermediate effectively, slowing down the reaction.

  • Poor solvent choice: The solvent may not be suitable for an SN2 reaction, for example, by being too non-polar or protic.

Troubleshooting Protocol:

  • Reaction Temperature:

    • Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.

  • Base Selection:

    • Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Ensure the base is dry, as water can lead to hydrolysis of the oxetane electrophile.

  • Solvent Optimization:

    • Employ polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.

Table 1: Recommended Starting Conditions for N-alkylation

ParameterRecommended ConditionRationale
Azetidine N-Boc-azetidine or Azetidine HCl with excess baseBoc protection prevents over-alkylation. Using the HCl salt requires extra base.
Oxetane 3-Bromooxetane or 3-TosyloxyoxetaneGood leaving groups for SN2 reaction.
Base K₂CO₃ or DIPEA (2-3 equivalents)Neutralizes the acid formed and facilitates the reaction.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents are ideal for SN2 reactions.
Temperature 50-80 °CBalances reaction rate with minimizing byproduct formation.
Issue 2: Presence of a Higher Molecular Weight Byproduct, Potentially a Dimer or Oligomer

Potential Causes:

  • Over-alkylation of the product: The desired 3-(Oxetan-3-yl)azetidine product can act as a nucleophile and react with another molecule of the oxetane electrophile, leading to a quaternary ammonium salt.

  • Azetidine dimerization/oligomerization: Under certain conditions, azetidine can undergo self-condensation or react with impurities to form oligomers.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Use a slight excess of the azetidine nucleophile (1.1 to 1.5 equivalents) relative to the oxetane electrophile to ensure the electrophile is consumed before it can react with the product.

  • Slow Addition:

    • Add the oxetane electrophile slowly to the reaction mixture containing the azetidine and base. This maintains a low concentration of the electrophile, disfavoring reaction with the less nucleophilic product.

  • Protecting Group Strategy:

    • Employing N-Boc-azetidine will prevent any reaction at the azetidine nitrogen of the product, completely avoiding this side reaction. The Boc group can be removed in a subsequent step.

Diagram 1: Byproduct Formation via Over-alkylation

G Product 3-(Oxetan-3-yl)azetidine (Product) Byproduct Quaternary Ammonium Salt (Dimer Byproduct) Product->Byproduct Acts as Nucleophile Electrophile 3-Bromooxetane (Electrophile) Electrophile->Byproduct Reacts with Product

Caption: Over-alkylation of the desired product.

Issue 3: Formation of Byproducts Resulting from Ring-Opening Reactions

Potential Causes:

  • Presence of acid: Trace amounts of acid can catalyze the ring-opening of the oxetane.

  • Presence of nucleophiles other than azetidine: Water or other nucleophilic impurities can lead to ring-opened byproducts. For instance, hydrolysis of 3-bromooxetane can lead to 3-bromo-1-hydroxypropane.

  • High reaction temperatures: Can promote ring-opening, especially of the strained oxetane ring.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use dry solvents and reagents. If using azetidine hydrochloride, ensure the base is sufficiently strong and in excess to neutralize the HCl and drive the reaction.

  • Maintain Basic or Neutral pH:

    • The presence of a suitable base throughout the reaction is critical to prevent acid-catalyzed ring opening.

  • Temperature Control:

    • Avoid excessive heating. Monitor the reaction closely to use the minimum temperature required for a reasonable reaction rate.

Diagram 2: Ring-Opening Byproduct Pathways

G cluster_oxetane Oxetane Ring-Opening cluster_azetidine Azetidine Ring-Opening Oxetane 3-Bromooxetane RingOpenedOxetane Ring-Opened Oxetane Byproduct Oxetane->RingOpenedOxetane H₂O / H⁺ Azetidine Azetidine RingOpenedAzetidine Ring-Opened Azetidine Byproduct Azetidine->RingOpenedAzetidine Nucleophile

Caption: Potential ring-opening pathways for reactants.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(Oxetan-3-yl)azetidine
  • To a solution of N-Boc-azetidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-bromooxetane (1.1 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or basic alumina, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of N-Boc-3-(Oxetan-3-yl)azetidine
  • Dissolve the N-Boc protected product (1.0 eq) in dichloromethane (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the free amine.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Brandl, T., & Wipf, P. (2017). Synthesis and reactions of azetidines. In Topics in Heterocyclic Chemistry (Vol. 50, pp. 1-45). Springer. [Link]

  • Bull, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7336-7384. [Link]

Technical Support Center: Optimizing Catalyst Selection for 3-(Oxetan-3-yl)azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 3-(Oxetan-3-yl)azetidine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this unique, strained heterocyclic motif. Given its increasing importance in drug discovery, efficient and reliable methods for its derivatization are critical.[1][2][3] This document provides in-depth, experience-based answers to common challenges, focusing on the crucial aspect of catalyst selection to help you save time and resources in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when initiating a project involving the 3-(Oxetan-3-yl)azetidine scaffold.

Q1: Why is catalyst selection so critical for functionalizing the 3-(Oxetan-3-yl)azetidine scaffold?

A: The scaffold's structure contains two strained four-membered rings: an azetidine and an oxetane.[1][2] This inherent ring strain, while synthetically useful, also makes the molecule susceptible to undesired ring-opening side reactions under harsh conditions (e.g., high temperatures, strongly acidic or basic environments). The catalyst's role is not only to facilitate the desired bond formation (e.g., C-N or C-C coupling) but to do so with high selectivity and under mild conditions that preserve the integrity of both heterocyclic rings. An improperly chosen catalyst system can lead to low yields, complex product mixtures, and cleavage of the valuable core structure.

Q2: I'm planning an N-arylation of the azetidine nitrogen. What are the most common starting points for a catalyst screen?

A: The Buchwald-Hartwig amination is the premier method for this transformation.[4] For a substrate like 3-(Oxetan-3-yl)azetidine, which is a secondary amine, a robust initial screen should focus on palladium-based catalysts.

  • Palladium Pre-catalyst: Start with a modern, air-stable Pd(II) pre-catalyst such as G3 or G4 palladacycles (e.g., (tBuXPhos)Pd G3). These form the active Pd(0) species more cleanly and reproducibly than older sources like Pd(OAc)₂.[5]

  • Ligand: The choice of phosphine ligand is paramount.[6][7] For secondary amines, sterically hindered, electron-rich biaryl phosphine ligands are highly effective.[7][8] Excellent starting points include RuPhos, BrettPhos, or tBuXPhos. These ligands promote rapid reductive elimination, which often outcompetes side reactions.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, if base-sensitivity is a concern, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, though they may require higher temperatures or longer reaction times.[9]

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents for these couplings.[4][5]

Q3: How can I minimize the risk of ring-opening of the oxetane or azetidine moieties during a catalytic reaction?

A: Preserving the strained rings is a primary concern. Here are key strategies:

  • Temperature Control: Avoid excessive temperatures. Aim for the lowest temperature that provides a reasonable reaction rate. Typical Buchwald-Hartwig reactions run between 80-110 °C. If you suspect decomposition, try lowering the temperature and compensating with a longer reaction time or a more active catalyst.

  • Mild Base Selection: While strong bases like NaOtBu are often necessary for high conversion, they can promote degradation. If side reactions are observed, screening milder inorganic bases like K₃PO₄ or Cs₂CO₃ is a logical step.

  • Choice of Catalyst/Ligand: Highly active, modern catalyst systems (as mentioned in Q2) are often crucial as they can achieve high turnover at lower temperatures, thus minimizing the thermal stress on the molecule.

  • Reaction Time: Monitor the reaction by LC-MS. Prolonged exposure to catalytic conditions after the reaction has reached completion can lead to product degradation.

Q4: Are there alternative catalytic methods for functionalizing this scaffold beyond palladium-catalyzed cross-coupling?

A: Yes, the field is evolving. Photoredox catalysis, for instance, offers a powerful method for generating radicals under exceptionally mild conditions, which is ideal for strained ring systems.[10] This approach can be used for C-C bond formation. Additionally, copper-catalyzed Ullmann-type couplings can sometimes be a viable alternative to palladium for N-arylation, occasionally offering different reactivity profiles and tolerance to certain functional groups.[5]

Section 2: Troubleshooting Guide: Palladium-Catalyzed N-Arylation

This guide provides a structured approach to solving common problems encountered during the Buchwald-Hartwig amination of 3-(Oxetan-3-yl)azetidine with aryl halides.

Problem 1: Low to No Product Conversion
  • Symptom: LC-MS or TLC analysis shows predominantly unreacted 3-(Oxetan-3-yl)azetidine and aryl halide starting materials.[11]

  • Root Cause Analysis & Solutions:

Possible Cause Scientific Rationale Recommended Action
A. Ineffective Catalyst/Ligand The oxidative addition of the aryl halide to the Pd(0) center is slow, or the reductive elimination to form the C-N bond is disfavored. This is highly dependent on the ligand's steric and electronic properties.[7][8] Aryl chlorides are particularly challenging coupling partners compared to bromides or iodides.[5]1. Switch Ligand: If using a general-purpose ligand, switch to one known for coupling secondary amines, like RuPhos or BrettPhos. See Table 1 for a suggested screening panel. 2. Change Halide: If using an aryl chloride, consider synthesizing the corresponding aryl bromide or iodide, which are significantly more reactive.[5]
B. Catalyst Deactivation The active Pd(0) species can be sensitive to oxygen or other impurities. The phosphine ligand can also be oxidized. Using older, less-defined palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can lead to inconsistent formation of the active catalyst.[5]1. Use a Pre-catalyst: Switch to an air-stable palladacycle pre-catalyst (e.g., G3 or G4 series) to ensure reliable activation. 2. Ensure Inert Atmosphere: Use rigorous inert atmosphere techniques (glovebox or Schlenk line) and degassed solvents to minimize oxygen exposure.
C. Insufficiently Strong Base The deprotonation of the azetidine nitrogen (or the resulting Pd-amido complex) is a key step in the catalytic cycle.[9] If the base is too weak, the reaction will not proceed efficiently.1. Increase Basicity: If using a carbonate or phosphate base, switch to a stronger alkoxide base like NaOtBu or LHMDS. 2. Check Base Quality: Ensure the base is fresh and has been stored under inert conditions. Sodium tert-butoxide is highly hygroscopic.

Table 1: Recommended Initial Catalyst System Screen for N-Arylation Reaction Conditions: 1.0 equiv. 3-(Oxetan-3-yl)azetidine, 1.2 equiv. Aryl Bromide, 1.4 equiv. Base, 2 mol% Pd Pre-catalyst, 4 mol% Ligand, Toluene (0.1 M), 100 °C, 12h.

EntryPd Pre-catalystLigandBaseExpected Outcome
1(tBuXPhos)Pd G3tBuXPhosNaOtBuGood general starting point, effective for many substrates.
2(RuPhos)Pd G3RuPhosNaOtBuOften superior for sterically hindered secondary amines.[8]
3(BrettPhos)Pd G3BrettPhosNaOtBuExcellent for electron-poor or heteroaromatic halides.
4(tBuXPhos)Pd G3tBuXPhosK₃PO₄A milder option if base-induced decomposition is suspected.
Problem 2: Significant Side Product Formation
  • Symptom: LC-MS analysis shows multiple new peaks, including potential masses corresponding to ring-opened products, hydrodehalogenation of the aryl halide, or diarylation.

  • Root Cause Analysis & Solutions:

Possible Cause Scientific Rationale Recommended Action
A. Ring-Opening The combination of heat and a strong base can promote cleavage of the strained oxetane or azetidine rings. This is a common failure mode for these scaffolds.1. Lower Temperature: Reduce the reaction temperature to 80 °C and monitor. 2. Use Milder Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. This often mitigates ring-opening at the cost of reaction speed.
B. Hydrodehalogenation A competing pathway where the aryl halide is reduced to the corresponding arene. This is often promoted by β-hydride elimination from the palladium intermediate, especially with bulky ligands or when the desired C-N coupling is slow.[8]1. Optimize Ligand: Switch to a ligand known to promote faster C-N reductive elimination. Ligands with more electron-withdrawing character can sometimes accelerate this step.[8] 2. Check for Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.
C. Diarylation If ammonia is present as an impurity or formed via decomposition, it can be arylated twice to form a diarylamine, consuming the catalyst and aryl halide.1. Use High-Purity Amine: Ensure the 3-(Oxetan-3-yl)azetidine starting material is pure. 2. Ligand Choice: Use a bulky biaryl phosphine ligand which sterically disfavors the binding of a second aryl group.

Section 3: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making processes in catalyst optimization.

Workflow 1: Catalyst System Selection for N-Arylation

This decision tree guides the initial selection and subsequent optimization of the catalyst system for a Buchwald-Hartwig amination.

CatalystSelection start Start: N-Arylation of 3-(Oxetan-3-yl)azetidine substrate Select Aryl Halide (Ar-X) start->substrate catalyst_screen Initial Screen: - (RuPhos)Pd G3 - NaOtBu - Toluene, 100°C substrate->catalyst_screen check_conversion Analyze Reaction (LC-MS) catalyst_screen->check_conversion high_yield High Yield (>80%) Reaction Successful check_conversion->high_yield Yes low_yield Low / No Yield check_conversion->low_yield No side_products Side Products Observed check_conversion->side_products Partial end End: Optimized Protocol high_yield->end troubleshoot_yield Troubleshoot Yield: 1. Switch to Ar-Br/Ar-I 2. Try BrettPhos/tBuXPhos 3. Increase Temperature (Max 120°C) low_yield->troubleshoot_yield troubleshoot_side Troubleshoot Selectivity: 1. Lower Temperature (80°C) 2. Switch to K3PO4/Cs2CO3 3. Re-evaluate Ligand Choice side_products->troubleshoot_side troubleshoot_yield->check_conversion Re-analyze troubleshoot_side->check_conversion Re-analyze

A decision tree for selecting and optimizing a palladium catalyst system.

Diagram 2: Competing Pathways in Catalysis

This diagram illustrates the desired reaction pathway versus common detrimental side reactions.

SideReactions cluster_main Catalytic Cycle cluster_side Side Reactions pd0 Active Pd(0)L oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex amine_binding Amine Binding & Deprotonation pd2_complex->amine_binding pd_amido Ar-Pd(II)-Amine amine_binding->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim beta_hydride β-Hydride Elimination pd_amido->beta_hydride Slow C-N Elimination product Desired Product (Ar-Amine) reductive_elim->product product->pd0 hydrodehalogenation Hydrodehalogenation (Ar-H) beta_hydride->hydrodehalogenation ring_opening Ring Opening (Decomposition) start_amine 3-(Oxetan-3-yl)azetidine start_amine->amine_binding start_amine->ring_opening Heat / Strong Base

Desired catalytic cycle versus potential off-cycle side reactions.

Section 4: Illustrative Experimental Protocol

Protocol: Screening for Optimal Palladium-Catalyzed N-Arylation Conditions

Disclaimer: This is a general protocol for screening purposes. All reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques.

  • Array Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars. To each vial, add the aryl halide (0.12 mmol, 1.2 equiv).

  • Catalyst/Ligand Addition: In separate stock solutions, prepare the Pd pre-catalyst (e.g., (RuPhos)Pd G3) and the ligand (e.g., RuPhos) in the chosen anhydrous solvent (e.g., toluene). Add the appropriate volume of catalyst (0.002 mmol, 2 mol%) and ligand (0.004 mmol, 4 mol%) to each designated vial.

  • Base Addition: Add the solid base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv) to each vial.

  • Initiation: Add a solution of 3-(Oxetan-3-yl)azetidine (0.10 mmol, 1.0 equiv) in the anhydrous solvent to bring the final reaction volume to 1.0 mL (concentration = 0.1 M).

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C). Stir for the designated time (e.g., 12-18 hours).

  • Workup and Analysis: After cooling to room temperature, quench a small aliquot of each reaction mixture with wet ethyl acetate and filter through a small plug of silica. Analyze the crude mixture by LC-MS to determine the conversion to product and identify any major side products.

References

  • Dubois, M. A. J., Rojas, J. J., Sterling, A. J., Broderick, H. C., & Bull, J. A. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry.
  • Various Authors. (2018).
  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Daugulis, O. (2012). Controlling the ring strain of the C−H cleavage transition state through ligand design.
  • Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Krische, M. J., et al. (2015). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Buchwald, S. L., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Buchwald, S. L., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Buchwald, S. L. (2023).
  • Witulski, B., Senft, S., & Jost, O. (2001). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)
  • BenchChem. (2025). A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry. BenchChem.
  • Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Witulski, B., Senft, S., & Jost, O. (2001). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.

Sources

"protecting group strategies for the azetidine nitrogen in 3-(Oxetan-3-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Protecting Group Strategies for the Azetidine Nitrogen

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for navigating the synthetic challenges associated with the N-protection of 3-(Oxetan-3-yl)azetidine. Due to the inherent ring strain and basicity of the azetidine moiety, selecting and implementing an appropriate protecting group strategy is critical for successful multi-step syntheses.[1][2][3] This center provides in-depth, field-tested answers to common questions and troubleshooting scenarios.

Section 1: Choosing the Right Protecting Group

The selection of a protecting group is dictated by the planned downstream reaction conditions, particularly the required orthogonality and the molecule's sensitivity to acid, base, or reduction.

Q1: What are the most common and reliable protecting groups for the azetidine nitrogen in my scaffold?

The three most widely employed protecting groups for azetidines are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn). Each offers a distinct profile of stability and deprotection conditions.

  • Boc (tert-Butoxycarbonyl): Generally the first choice for its robustness and ease of application. It is stable to a wide range of non-acidic conditions.

  • Cbz (Benzyloxycarbonyl): An excellent orthogonal partner to the Boc group. Its removal by hydrogenolysis preserves acid-sensitive functionalities.[4][5]

  • Bn (Benzyl): A simple and stable group, also removed by hydrogenolysis. It is often used when a non-carbonyl protecting group is desired.

The following table provides a comparative overview:

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Boc

Boc₂O, Base (e.g., Et₃N, DIPEA, NaHCO₃), Solvent (e.g., DCM, THF)Strong Acid (TFA in DCM; HCl in Dioxane)[6][7][8]Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid.
Cbz

Cbz-Cl, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DCM, Acetone/H₂O)[5]Catalytic Hydrogenolysis (H₂, Pd/C)[4][5]Stable to acid, base. Labile to hydrogenolysis and some strong reducing agents.
Bn

BnBr or BnCl, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Catalytic Hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C)[9]Stable to acid, base, most redox conditions. Labile to hydrogenolysis.
Q2: My downstream synthesis involves strongly acidic conditions. Which protecting group should I avoid?

You must avoid the Boc group . It is specifically designed to be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][8] Using a Boc group would lead to premature deprotection. In this scenario, the Cbz or Benzyl groups are superior choices as they are stable to a wide range of acidic and basic conditions.[5]

Q3: I need to perform a reaction sensitive to hydrogenation (e.g., reducing a nitro group or alkyne). Which protecting group is unsuitable?

Avoid the Cbz and Benzyl groups. Their primary removal method is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which would simultaneously reduce other sensitive functional groups in your molecule.[5][9] The Boc group is the ideal choice here, as its removal via acidolysis does not affect groups susceptible to reduction.

Section 2: Experimental Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the protection and deprotection of the 3-(Oxetan-3-yl)azetidine nitrogen.

Workflow Diagram: Protecting Group Selection

Below is a decision-making workflow for choosing the appropriate protecting group based on subsequent reaction requirements.

G sub 3-(Oxetan-3-yl)azetidine (as free base or salt) reaction Reaction 0°C to RT, 2-4h sub->reaction reagents Boc₂O (1.1 eq) Base (e.g., Et₃N, 1.5 eq) DCM reagents->reaction workup Aqueous Workup (e.g., wash with H₂O, brine) reaction->workup product N-Boc-3-(Oxetan-3-yl)azetidine workup->product

Caption: General workflow for N-Boc protection.

Step-by-Step Method:

  • Dissolve 3-(Oxetan-3-yl)azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). If starting from a salt (e.g., HCl), add triethylamine (Et₃N, 2.5 eq) and stir for 10 minutes. If starting from the free base, use 1.5 eq of Et₃N.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary. [10][11][12] Troubleshooting Guide:

  • Problem: Low or no reaction.

    • Cause & Solution: If starting from a salt, the amine may not have been fully neutralized. Ensure sufficient base is used to both free the amine and scavenge the acid produced during the reaction.

  • Problem: Reaction is sluggish.

    • Cause & Solution: Azetidine can be a weaker nucleophile than larger cyclic amines. Allowing the reaction to proceed overnight at room temperature can improve conversion.

Protocol 2: N-Boc Deprotection using TFA

This protocol describes the removal of the Boc group under standard acidic conditions.

Step-by-Step Method:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) dropwise. Vigorous off-gassing (CO₂) will be observed.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting product is the TFA salt of the amine. To obtain the free base, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Troubleshooting Guide:

  • Problem: Incomplete deprotection.

    • Cause & Solution: Insufficient acid or time. Increase the equivalents of TFA or allow the reaction to stir for a longer period. Some sterically hindered Boc groups may require neat TFA.

  • Problem: Product decomposition or ring-opening.

    • Cause & Solution: While azetidines are often stable to TFA deprotection, prolonged exposure or elevated temperatures can lead to degradation. [4][13]This is especially a risk if other functionalities in the molecule can participate in an intramolecular ring-opening. [2]Ensure the reaction is run at or below room temperature and for the minimum time necessary. If decomposition persists, consider a milder acid like aqueous phosphoric acid or thermal deprotection methods. [6][8]

Protocol 3: N-Cbz Protection of 3-(Oxetan-3-yl)azetidine

This protocol details the standard procedure for introducing the Cbz protecting group.

Step-by-Step Method:

  • Dissolve 3-(Oxetan-3-yl)azetidine (1.0 eq) in a suitable solvent like DCM or a biphasic system like acetone/water.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. A white precipitate may form.

  • Stir vigorously at room temperature for 3-6 hours, monitoring for completion.

  • If using a biphasic system, separate the layers. If using an organic solvent, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography. [5] Troubleshooting Guide:

  • Problem: Di-benzylation or other side products.

    • Cause & Solution: Cbz-Cl is highly reactive. Ensure slow, dropwise addition at 0°C to control the reaction rate and minimize side reactions. Using a biphasic Schotten-Baumann condition can often provide cleaner reactions.

Protocol 4: N-Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

Workflow:

G sub N-Cbz-3-(Oxetan-3-yl)azetidine reaction Reaction RT, 2-16h sub->reaction reagents H₂ (1 atm or balloon) Pd/C (5-10 mol%) Solvent (MeOH or EtOH) reagents->reaction workup Filtration through Celite® reaction->workup product 3-(Oxetan-3-yl)azetidine (+ Toluene, CO₂) workup->product

Caption: General workflow for N-Cbz deprotection.

Step-by-Step Method:

  • Dissolve the N-Cbz protected azetidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

  • Carefully add Palladium on Carbon (Pd/C, 10% w/w, 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., N₂ or Argon).

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under an atmosphere of H₂ (a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. [4][5] Troubleshooting Guide:

  • Problem: Reaction is slow or stalls.

    • Cause & Solution: The catalyst may be inactive or poisoned. Ensure you are using fresh, high-quality Pd/C. Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. If poisoning is suspected, increase the catalyst loading or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). Transfer hydrogenation (e.g., using ammonium formate as the H₂ source) can also be effective. [5]* Problem: Incomplete reaction.

    • Cause & Solution: Ensure vigorous stirring to maintain suspension of the catalyst and good mixing with the H₂ gas. If using a balloon, ensure it remains inflated. For difficult substrates, increasing the H₂ pressure may be necessary.

Section 3: FAQs on Stability and Orthogonal Strategies

Q4: How stable is the 3-(Oxetan-3-yl)azetidine ring system itself during these reactions?

The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than a pyrrolidine but more stable than an aziridine. [1]While generally robust, it can be susceptible to ring-opening under certain conditions:

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack, which can lead to decomposition. [2][14]This is a greater risk if a pendant nucleophile is present elsewhere in the molecule, which could lead to an intramolecular decomposition pathway. [2]* Choice of Protecting Group: The electronic nature of the N-substituent impacts the nitrogen's basicity (pKa). An electron-withdrawing protecting group like Boc or Cbz lowers the basicity of the nitrogen, making it less prone to protonation and subsequent acid-mediated degradation compared to an N-alkylated (e.g., N-Benzyl) azetidine. [2]

Q5: I need to deprotect the azetidine nitrogen without removing a Boc group on another part of my molecule. How can I achieve this?

This requires an orthogonal protecting group strategy . [15][16]You should protect the azetidine nitrogen with a group that is not acid-labile.

  • Recommended Strategy: Protect the azetidine with Cbz . You can then selectively remove the Cbz group via hydrogenolysis (H₂, Pd/C), which will leave the Boc group completely intact. [4]This is a very common and reliable orthogonal pairing in complex synthesis. [17]

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available from: [Link]

  • Azetidine: Chemical Reactivity. YouTube. (2020-11-24). Available from: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. (2014-12-23). Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30). Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). Available from: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. (2020-07-17). Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. (2025-08-07). Available from: [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. (2019-08-12). Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. (2023-01-21). Available from: [Link]

  • Stability of different azetidine esters. ResearchGate. Available from: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters - ACS Publications. (2020-04-27). Available from: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available from: [Link]

  • Strategies for the functionalization of azetidine‐containing macrocycles. ResearchGate. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. (2024-04-25). Available from: [Link]

  • New amino-protecting groups in organic synthesis. Accounts of Chemical Research. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). Available from: [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available from: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. (2024-05-17). Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. Available from: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available from: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. (2011-12-13). Available from: [Link]

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis. Available from: [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. Available from: [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. (2025-08-06). Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21). Available from: [Link]

Sources

"scalability considerations for the synthesis of 3-(Oxetan-3-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Oxetan-3-yl)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals. We address the common challenges and critical decision points encountered when transitioning this valuable building block from bench-scale discovery to large-scale production. Our guidance is based on established chemical principles and field-proven insights to ensure the successful and scalable synthesis of this key structural motif.

Frequently Asked Questions (FAQs) on Scalability

This section addresses high-level strategic questions regarding the scalable production of 3-(Oxetan-3-yl)azetidine and its precursors.

Q1: What are the primary synthetic routes to 3-(Oxetan-3-yl)azetidine, and how do they compare for scalability?

A1: There are several routes, but scalability hinges on factors like starting material cost, reagent safety, atom economy, and purification ease. The most common strategies involve coupling an azetidine synthon with an oxetane synthon.

A highly cited and industrially relevant approach involves a nucleophilic substitution or a Michael addition. A representative synthesis starts from N-Boc-azetidin-3-one and oxetan-3-one. These are converted into reactive intermediates that are then coupled.

  • Route A: Horner-Wadsworth-Emmons (HWE) followed by Aza-Michael Addition: This is a robust and well-documented method.[1][2] It involves creating an α,β-unsaturated ester from N-Boc-azetidin-3-one, which then undergoes aza-Michael addition with a suitable amine. A similar strategy can be applied starting from oxetan-3-one to generate an oxetane-containing intermediate.[1]

  • Route B: Reductive Amination: This involves the coupling of an amino-oxetane derivative with an azetidine-3-one precursor, or vice-versa. While effective, scalability can be challenged by the availability of the starting amino-oxetane and the handling of certain reducing agents.

  • Route C: Direct SN2 Displacement: This route typically involves reacting an azetidine nucleophile with an oxetane electrophile (e.g., an oxetane bearing a leaving group like a tosylate or mesylate). The challenge here is often the stability of the oxetane electrophile and potential side reactions.[3]

Scalability Comparison:

RouteKey ReactionsProsCons on Scale-Up
A: HWE / Michael Add. Horner-Wadsworth-Emmons, Aza-Michael AdditionWell-understood reactions, good yields reported.[1][4]Requires strong bases (e.g., NaH, KOtBu), which can pose safety and handling challenges at scale.[4] Purification of intermediates may require chromatography.
B: Reductive Amination Imine formation, ReductionOften high-yielding and diastereoselective.Availability and cost of functionalized starting materials. Some reducing agents (e.g., NaBH(OAc)3) are expensive for large-scale use.
C: Direct SN2 Disp. Nucleophilic SubstitutionPotentially fewer steps.Oxetane electrophiles can be unstable. Ring-strain can lead to side reactions like ring-opening.[5]

For large-scale synthesis, Route A is often preferred due to its reliance on more common starting materials and predictable reaction mechanisms, although careful process safety management for the use of strong bases is essential.

Q2: What are the most critical process parameters to control during the scale-up of the N-Boc protected intermediate synthesis?

A2: When scaling up the synthesis of an intermediate like tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate via the Horner-Wadsworth-Emmons (HWE) reaction, several parameters are critical:

  • Temperature Control: The initial formation of the phosphonate ylide using a strong base like Sodium Hydride (NaH) is highly exothermic. On a large scale, the rate of addition of the phosphonate reagent to the NaH suspension must be carefully controlled to maintain the desired temperature and prevent thermal runaway.[1]

  • Mixing and Agitation: In large reactors, ensuring homogenous mixing of slurries (like NaH in THF) is crucial for consistent reaction initiation and progression. Poor mixing can lead to localized "hot spots" and uncontrolled reactions.

  • Reagent Addition Sequence and Rate: The order and rate of adding reagents are paramount. For instance, the phosphonate should be fully deprotonated before the addition of the ketone (e.g., 1-Boc-3-azetidinone) to minimize side reactions like self-condensation.[1]

  • Quenching Procedure: The quenching of reactive species (e.g., excess NaH) must be designed for large volumes. Slow, controlled addition of a quenching agent (like water or a buffered solution) to the reaction mixture at a reduced temperature is a standard safety protocol.

  • Solvent Selection: While THF is common in lab-scale synthesis, its relatively low boiling point and potential for peroxide formation require careful consideration at an industrial scale. Alternative solvents with higher boiling points and better safety profiles may be evaluated during process development.

Q3: The final deprotection of the N-Boc group can be problematic at scale. What are the recommended methods?

A3: N-Boc deprotection is typically achieved under acidic conditions, but the choice of acid and solvent is critical for scalability, selectivity, and ease of work-up.

  • HCl in Organic Solvents: Using a solution of HCl in a solvent like dioxane, isopropanol, or ethyl acetate is a very common and effective method.[6] It is generally clean, and the resulting hydrochloride salt of the product often precipitates, simplifying isolation. On a large scale, handling gaseous HCl to prepare these solutions requires specialized equipment. Pre-made solutions are often used.

  • Trifluoroacetic Acid (TFA): TFA is highly effective, often used in dichloromethane (DCM).[6] However, it is corrosive, expensive, and its complete removal from the final product can be difficult, which is a major concern for pharmaceutical applications. Its use is generally limited to smaller scales unless absolutely necessary.

  • Aqueous HCl/Acetone: A recently reported method uses aqueous HCl in acetone, which is a greener and more cost-effective option.[7] This system can be highly effective for large-scale operations.

  • Alternative Mild Methods: For substrates with other acid-sensitive functional groups, milder methods can be employed. One such method uses oxalyl chloride in methanol, which proceeds at room temperature.[8][9] Another approach utilizes a deep eutectic solvent like choline chloride:p-toluenesulfonic acid.[10]

Recommendation for Scale-Up: For a robust and cost-effective process, HCl in a suitable organic solvent (e.g., isopropanol or ethyl acetate) is the industry standard. The choice of solvent can influence the physical form of the resulting salt, which impacts filtration and drying times.

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise during synthesis.

Problem: My Horner-Wadsworth-Emmons (HWE) reaction has stalled or is giving very low yields.

  • Potential Cause 1: Inactive Base. Sodium hydride (NaH) can be deactivated by moisture. Ensure you are using a fresh bottle or a properly stored container of NaH (typically a dispersion in mineral oil). The quality of the anhydrous solvent (e.g., THF) is also critical.

  • Troubleshooting Action:

    • Use a freshly opened bottle of NaH or titrate the existing stock to determine its activity.

    • Ensure your solvent is rigorously dried over a suitable drying agent (e.g., molecular sieves or a solvent purification system).

    • During the reaction, observe for hydrogen gas evolution upon addition of the phosphonate ester to the NaH suspension as an indicator of reactivity.

  • Potential Cause 2: Insufficient Deprotonation Time. The formation of the phosphorus ylide is not instantaneous. Insufficient stirring time after the addition of the phosphonate ester can lead to an incomplete reaction.

  • Troubleshooting Action: Increase the stirring time after phosphonate addition to at least 30-60 minutes before adding the ketone, and monitor the reaction by TLC or LC-MS if possible.[1]

Problem Solving Workflow: Low HWE Yield

Caption: Decision tree for troubleshooting low yields in the HWE reaction.

Problem: The final product, 3-(Oxetan-3-yl)azetidine, is difficult to isolate and handle. It appears to be a volatile or water-soluble oil.

  • Potential Cause: The free base of 3-(Oxetan-3-yl)azetidine is a small, polar molecule with a low molecular weight, making it likely to have high water solubility and some volatility. Attempting to isolate it as a free base after extraction can lead to significant product loss during solvent removal (rotoevaporation).

  • Troubleshooting Action:

    • Isolate as a Salt: Do not aim to isolate the free base. After the N-Boc deprotection with an acid like HCl, the product will be the hydrochloride salt. This salt is typically a stable, non-volatile solid that is much less soluble in organic solvents, often allowing it to be isolated directly by filtration.

    • Avoid Aqueous Work-up for Free Base: If the free base is required for a subsequent step, it is best to generate it in situ. This can be done by carefully neutralizing the hydrochloride salt with a base (like K₂CO₃ or triethylamine) in a suitable solvent immediately before the next reaction.[5]

    • Telescoping: To avoid isolating the intermediate altogether, consider a "telescoped" or one-pot procedure where the deprotection is followed immediately by the next reaction in the sequence without work-up. This is a common strategy in process chemistry to improve efficiency and minimize handling losses of sensitive intermediates.[11]

Scalable Synthetic Protocol: HWE and Michael Addition Route

This protocol outlines a scalable, multi-step synthesis of the N-Boc protected precursor to 3-(Oxetan-3-yl)azetidine.

Overall Workflow

Caption: Scalable workflow for the synthesis of 3-(Oxetan-3-yl)azetidine HCl.

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

CAUTION: This reaction uses sodium hydride, which is highly flammable and reacts violently with water. It should only be performed by trained personnel in a controlled environment with appropriate safety measures.

  • Reactor Setup: Charge a suitable inerted (Nitrogen or Argon atmosphere) reactor with a 60% dispersion of Sodium Hydride (NaH, 1.05 equivalents) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0-5 °C.

  • Ylide Formation: Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.05 equivalents) in anhydrous THF to the NaH suspension, maintaining the internal temperature below 10 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for 1 hour. A cessation of bubbling (H₂ evolution) indicates the completion of ylide formation.

  • Ketone Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise, again keeping the internal temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.[1]

  • Quench: Carefully cool the reactor back to 0-5 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Perform an aqueous work-up, extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.[1]

References
  • Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Ellsworth, E. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. Available at: [Link]

  • DiRocco, D. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Ogi, K., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Available at: [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Capitani, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available at: [Link]

  • ResearchGate. (n.d.). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. Available at: [Link]

Sources

"managing ring strain and stability of the 3-(Oxetan-3-yl)azetidine core"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the 3-(Oxetan-3-yl)azetidine core. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique spirocyclic motif. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies necessary to navigate the inherent reactivity of this strained heterocyclic system, ensuring its stability and integrity throughout your synthetic campaigns.

Section 1: Foundational Principles - The "Why" Behind the Reactivity

The 3-(Oxetan-3-yl)azetidine core is a fascinating structural motif that combines two distinct four-membered heterocycles. Its utility in medicinal chemistry stems from its ability to introduce three-dimensionality, improve aqueous solubility, and act as a stable bioisosteric replacement for other common functional groups like gem-dimethyl or carbonyl groups.[1][2] However, the synthetic utility and stability challenges of this core are governed by one primary factor: ring strain .

Both azetidines and oxetanes possess significant ring strain energy (approx. 25.4 kcal/mol for azetidine) due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[3][4] This inherent strain is the thermodynamic driving force for ring-opening reactions, which are the most common pathways for decomposition.[5] Understanding the triggers for these pathways is the key to managing the stability of the core.

The two main points of vulnerability on the 3-(Oxetan-3-yl)azetidine core are the lone pairs of electrons on the nitrogen and oxygen atoms. These sites are susceptible to protonation by Brønsted acids or coordination by Lewis acids, which dramatically activates the rings for nucleophilic attack and subsequent cleavage.[4][6][7]

G cluster_core 3-(Oxetan-3-yl)azetidine Core cluster_strain Sources of Strain cluster_reactivity Drivers of Reactivity core N-H C O nucleophiles Nucleophilic Attack (Nu⁻) core->nucleophiles Ring Opening angle_strain Angle Strain (Non-ideal bond angles) angle_strain->core torsional_strain Torsional Strain (Eclipsing interactions) torsional_strain->core protonation Protonation / Lewis Acid Coordination (H⁺, LA) protonation->core:n Activates Azetidine protonation->core:c Activates Oxetane G start Crude Product Appears Clean screen_tlc Screen Stationary Phases via TLC start->screen_tlc silica Standard Silica Gel screen_tlc->silica Test 1 treated_silica Treated Silica (e.g., NEt₃ washed) screen_tlc->treated_silica Test 2 alumina Basic Alumina screen_tlc->alumina Test 3 streaking Streaking or Decomposition? silica->streaking no_streaking Clean Spot? treated_silica->no_streaking alumina->no_streaking alt_methods Consider Non-Chromatographic Methods (Crystallization, Distillation) streaking->alt_methods Yes scale_up Scale-Up Column with Optimal Stationary Phase no_streaking->scale_up Yes

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 3-(Oxetan-3-yl)azetidine. This bifunctional scaffold, containing both a nucleophilic azetidine and an electrophilic oxetane ring, presents unique reactivity challenges and opportunities. The choice of solvent is a critical, yet often overlooked, parameter that can dictate reaction outcomes, influencing everything from reaction rates to chemoselectivity and byproduct formation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered in the laboratory. Our approach is grounded in the fundamental principles of physical organic chemistry, leveraging the known reactivity of azetidine and oxetane cores to predict and control the behavior of this hybrid molecule.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(Oxetan-3-yl)azetidine and how does solvent choice influence their reactivity?

The 3-(Oxetan-3-yl)azetidine molecule possesses two key reactive centers with opposing electronic demands:

  • The Azetidine Nitrogen: This is a nucleophilic and basic site. The lone pair of electrons on the nitrogen can participate in reactions such as N-alkylation, N-acylation, and Michael additions.

  • The Oxetane Ring: This strained four-membered ether is electrophilic.[3] The ring carbons are susceptible to nucleophilic attack, leading to ring-opening reactions, particularly under acidic or Lewis acidic conditions.[4][5]

The choice of solvent plays a pivotal role in modulating the reactivity of both sites:

  • Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents can hydrogen-bond with the azetidine nitrogen. This solvation shell stabilizes the ground state of the nucleophile, increasing the activation energy required for it to react.[6][7] Consequently, the nucleophilicity of the azetidine nitrogen is often decreased in protic solvents.[6][7] Conversely, these solvents can promote oxetane ring-opening by stabilizing the forming alkoxide and any charged intermediates or transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess strong dipole moments that can solvate cations but are poor at solvating anions or lone pairs.[7] This leaves the azetidine nitrogen "naked" and highly nucleophilic, making these solvents excellent choices for reactions targeting the nitrogen, such as SN2 alkylations.[8] Acetonitrile, for instance, is a common solvent for N-functionalization of azetidines.[2][9]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally poor at solvating charged species or stabilizing polar transition states. They are often used when minimal solvent interaction is desired. For instance, some intramolecular azetidine formations proceed with better selectivity in solvents like 1,2-dichloroethane (DCE) or benzene compared to more polar options.[10] Chlorinated solvents are also favored in some Lewis acid-catalyzed oxetane formations to minimize side reactions.[4]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable troubleshooting strategies.

Scenario 1: Low Yield in Azetidine N-Alkylation/N-Acylation

Issue: "I am trying to perform an N-alkylation of 3-(Oxetan-3-yl)azetidine with an alkyl halide, but I am getting very low conversion of my starting material, even after prolonged reaction times."

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Problem Low Yield in N-Alkylation/Acylation Solvent Inappropriate Solvent Choice (e.g., Polar Protic) Problem->Solvent Base Insufficient Base Strength or Solubility Problem->Base Temp Reaction Temperature Too Low Problem->Temp SwitchSolvent Switch to Polar Aprotic Solvent (e.g., Acetonitrile, DMF) to enhance nucleophilicity Solvent->SwitchSolvent Solvation suppresses nucleophilicity ChangeBase Use a stronger, non-nucleophilic base (e.g., DBU, i-Pr2NEt) or ensure base solubility Base->ChangeBase Incomplete deprotonation or reaction IncreaseTemp Increase reaction temperature (e.g., 60-80 °C) Temp->IncreaseTemp Insufficient kinetic energy

Caption: Workflow for troubleshooting low yields in N-functionalization reactions.

  • Evaluate Your Solvent: If you are using a protic solvent like methanol or ethanol, the azetidine nitrogen is likely being deactivated by hydrogen bonding.

    • Action: Switch to a polar aprotic solvent. Acetonitrile is an excellent starting point and has been successfully used for Michael additions and other N-functionalizations of azetidine derivatives.[9] DMF or DMSO are also strong alternatives that enhance nucleophilicity.[7][8]

  • Assess the Base: For N-alkylation, a base is often required to neutralize the acid formed. If the base is too weak or insoluble, the reaction will stall.

    • Action: Use a soluble, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base like diisopropylethylamine (i-Pr₂NEt).[2] In some syntheses, inorganic bases like K₂CO₃ have also proven effective, though solubility can be a concern.[11]

  • Optimize Temperature: Many N-alkylation reactions on azetidines require heating to proceed at a reasonable rate.

    • Action: Increase the reaction temperature, for example, to 60-80 °C, which is common for these types of transformations.[2]

Scenario 2: Unwanted Oxetane Ring-Opening During Reaction

Issue: "My reaction is producing a significant amount of a byproduct with a higher molecular weight, which I suspect is from the oxetane ring opening. How can I prevent this?"

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Problem Unwanted Oxetane Ring-Opening Acid Presence of Strong Acid (Brønsted or Lewis) Problem->Acid Nucleophile Highly Reactive Nucleophile (e.g., strong base, organometallic) Problem->Nucleophile HighTemp High Reaction Temperature Problem->HighTemp AvoidAcid Avoid acidic conditions. Use non-acidic catalysts or reagents. Acid->AvoidAcid Acids activate the oxetane ring ModerateNu Use a less reactive nucleophile. Consider solvent to moderate reactivity (e.g., nonpolar). Nucleophile->ModerateNu Kinetics may favor ring-opening LowerTemp Lower the reaction temperature to disfavor ring-opening pathway. HighTemp->LowerTemp Ring-opening often has higher activation energy

Caption: Decision tree for mitigating unwanted oxetane ring-opening.

  • Scrutinize for Acidic Conditions: Oxetane rings are highly susceptible to ring-opening catalyzed by both Brønsted and Lewis acids.[5][12] This is the most common cause of undesired side reactions.

    • Action: If your reaction protocol involves an acid, try to find a milder or non-acidic alternative. For example, if attempting a reaction at the azetidine nitrogen that is sluggish, opt for a polar aprotic solvent to boost nucleophilicity rather than adding an acid catalyst.

  • Consider Nucleophile Reactivity and Solvent Choice: Strong nucleophiles can directly attack the oxetane ring. The solvent can mediate this.

    • Action: If a strong nucleophile is required, consider running the reaction in a less polar solvent (e.g., THF, Toluene) which may not stabilize the polar transition state of the ring-opening as effectively.[13] Additionally, lowering the reaction temperature can significantly reduce the rate of the competing ring-opening reaction.[5]

  • Protecting Group Strategy: If you need to perform harsh chemistry elsewhere on a molecule containing the 3-(Oxetan-3-yl)azetidine moiety, consider protecting the azetidine nitrogen.

    • Action: A Boc (tert-butoxycarbonyl) group is a common choice for protecting azetidines.[9] This can prevent the nitrogen from acting as an internal nucleophile that could facilitate oxetane decomposition.

Quantitative Data Summary: Solvent Effects on Reactivity

While specific kinetic data for 3-(Oxetan-3-yl)azetidine is not widely published, we can extrapolate from studies on related heterocyclic systems. The following table summarizes the expected qualitative impact of different solvent classes on key reactions.

Reaction Type Solvent Class Effect on Azetidine Reactivity (Nucleophilic) Effect on Oxetane Stability (Electrophilic) Rationale
N-Alkylation (SN2) Polar Aprotic (e.g., MeCN, DMF)Strongly Favorable Generally StableEnhances nucleophilicity of azetidine N; does not activate oxetane.[7][8]
Polar Protic (e.g., MeOH, H₂O)Unfavorable Potentially UnstableSuppresses N-nucleophilicity via H-bonding; can stabilize ring-opening transition states.[6]
Nonpolar (e.g., Toluene)Moderate to UnfavorableGenerally StablePoor solubility of salts; does not activate oxetane.
Acid-Catalyzed Reaction AnyN/A (Protonated)Highly Unstable Protonation activates the oxetane ring for nucleophilic attack.[5][12]
Ring-Opening with Nu⁻ Polar Aprotic (e.g., DMSO)N/AUnstable Enhances nucleophilicity of the attacking species.[7]
Polar Protic (e.g., EtOH)N/AUnstable Stabilizes charged intermediates and transition states of ring-opening.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in an Aprotic Solvent

This protocol is designed to favor the selective functionalization of the azetidine nitrogen while minimizing the risk of oxetane ring-opening.

  • Solvent and Reagent Preparation:

    • Use anhydrous acetonitrile (MeCN) as the solvent. Ensure it is dry, as water can interfere with the reaction.

    • Select a non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU.

  • Reaction Setup:

    • To a solution of 3-(Oxetan-3-yl)azetidine (1.0 eq.) in anhydrous MeCN, add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.).

    • Add the non-nucleophilic base (1.2 eq.).

  • Reaction Conditions:

    • Stir the reaction mixture at an elevated temperature (e.g., 80 °C).[2]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.

References

  • Benchchem. How to improve the yield of azetidine ring formation reactions.
  • ResearchGate. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ResearchGate. Table 2 . Effects of solvent on the ring-opening a.
  • NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters.
  • PubMed. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
  • Benchchem. Strategies to avoid ring-opening of the oxetane moiety during reactions.
  • Benchchem. Technical Support Center: Working with Substituted Azetidines.
  • RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
  • ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • NIH. Oxetane Synthesis through the Paternò-Büchi Reaction.
  • MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Scilit. Minimum electrophilicity principle in photocycloaddition formation of oxetanes.
  • Khan Academy. Nucleophilicity (nucleophile strength) (video).
  • PubMed. Solvent effects on electrophilicity.
  • Chemistry LibreTexts. Nucleophilicity and Solvent Effects.
  • Reddit. Help to understand trends in nucleophilicity due to size and solvent.
  • ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • ResearchGate. The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Request PDF.
  • University of Rochester. How To: Troubleshoot a Reaction.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • ResearchGate. Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.
  • NIH. A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.

Sources

Technical Support Center: Monitoring Reaction Kinetics of 3-(Oxetan-3-yl)azetidine Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reaction kinetics of 3-(Oxetan-3-yl)azetidine transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the reaction rates of this unique heterocyclic scaffold. The inherent strain in both the oxetane and azetidine rings presents distinct reactivity patterns that can be both advantageous for synthesis and challenging to monitor accurately.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your kinetic studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the kinetic analysis of 3-(Oxetan-3-yl)azetidine transformations.

1. What are the primary challenges in monitoring the kinetics of reactions involving 3-(Oxetan-3-yl)azetidine?

The primary challenges stem from the dual reactivity of the strained four-membered rings. The oxetane ring is susceptible to ring-opening under both acidic and, in some cases, nucleophilic conditions, while the azetidine ring can undergo N-alkylation, acylation, or also ring-opening, particularly in the presence of strong electrophiles.[3][4] The potential for parallel and consecutive reactions can complicate kinetic analysis, making it difficult to isolate the reaction of interest.[5]

2. Which analytical techniques are best suited for in-situ monitoring of these reactions?

For real-time, non-invasive monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[6][7][8] It allows for the simultaneous tracking of reactants, intermediates, and products. For reactions that are too fast for conventional NMR, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be employed, provided there is a suitable chromophore or fluorophore in the system.[9][10][11]

3. How can I differentiate between the kinetics of oxetane ring-opening and a reaction at the azetidine nitrogen?

Careful selection of reaction conditions and monitoring techniques is crucial. For instance, to study the kinetics of N-functionalization of the azetidine, one might use aprotic conditions and a non-acidic electrophile to minimize the risk of oxetane ring-opening. Conversely, to study oxetane ring-opening, acidic conditions or strong nucleophiles would be employed.[3][12] Utilizing techniques like LC-MS allows for the separation and identification of isomers and byproducts, which can help in deconvoluting the respective reaction pathways.[13][14][15]

4. What are the expected products of 3-(Oxetan-3-yl)azetidine transformations?

The products will largely depend on the reaction conditions. Under acidic conditions, nucleophilic attack can lead to the ring-opening of the oxetane, yielding a 1,3-amino alcohol derivative. Reactions at the azetidine nitrogen, such as alkylation or acylation, will yield the corresponding N-substituted products while keeping the oxetane ring intact. In some cases, both moieties can react, leading to more complex product mixtures.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your kinetic experiments.

Scenario 1: Inconsistent Reaction Rates Observed in Repeat Experiments

Question: I am observing significant variability in the reaction rates when I repeat my kinetic runs for the N-alkylation of 3-(Oxetan-3-yl)azetidine. What could be the cause?

Answer:

Inconsistent reaction rates are often due to subtle variations in reaction setup and reagent purity. Here is a systematic approach to troubleshoot this issue:

Step 1: Reagent Purity and Handling Ensure the purity of your 3-(Oxetan-3-yl)azetidine starting material and the alkylating agent. Impurities can act as catalysts or inhibitors, leading to variable rates. Azetidines can be sensitive to air and moisture; handle them under an inert atmosphere where possible.

Step 2: Temperature Control Small fluctuations in temperature can have a significant impact on reaction kinetics. Ensure your reaction vessel is in a well-controlled temperature bath and that the temperature is monitored throughout the reaction.

Step 3: Mixing Efficiency Inadequate mixing can lead to localized concentration gradients, causing the reaction rate to be diffusion-controlled rather than kinetically controlled. Ensure consistent and efficient stirring for all experiments.

Step 4: Water Content Trace amounts of water can influence the reaction, potentially by reacting with the alkylating agent or by altering the polarity of the solvent. Use anhydrous solvents and dry glassware to minimize water content.

Scenario 2: Complex Kinetic Profiles with Suspected Side Reactions

Question: My kinetic data for an acid-catalyzed ring-opening of the oxetane in 3-(Oxetan-3-yl)azetidine does not fit a simple first or second-order model. I suspect side reactions are occurring. How can I identify and account for these?

Answer:

The presence of both a nucleophilic azetidine nitrogen and a Lewis basic oxetane oxygen can lead to complex reaction pathways under acidic conditions. Here's how to approach this problem:

Step 1: Identify Potential Side Products with LC-MS At various time points during the reaction, quench an aliquot and analyze it by LC-MS.[16][17] This will help you identify the masses of any side products. Potential side reactions include polymerization of the oxetane or reactions involving the azetidine nitrogen.

Step 2: In-situ Monitoring with NMR Spectroscopy Run the reaction in an NMR tube to monitor the formation and decay of all proton-bearing species in real-time.[6][18][19] This can help identify transient intermediates and provide concentration data for all components, which is essential for complex kinetic modeling.

Step 3: Kinetic Modeling of Parallel and Consecutive Reactions If side products are identified, a simple kinetic model will not suffice. You will need to use a more complex model that accounts for parallel or consecutive reactions.[5][20][21] Software packages are available that can fit your concentration-time data to such models to extract the rate constants for each step.

Below is a decision-making workflow for troubleshooting complex kinetic profiles:

G start Complex Kinetic Profile Observed check_side_products Analyze Aliquots by LC-MS at Different Time Points start->check_side_products side_products_found Side Products Detected? check_side_products->side_products_found no_side_products Re-evaluate Data Fitting and Model Assumptions side_products_found->no_side_products No in_situ_nmr Perform In-situ NMR Monitoring side_products_found->in_situ_nmr Yes model_kinetics Develop a Kinetic Model for Parallel/Consecutive Reactions in_situ_nmr->model_kinetics end Determine Rate Constants for All Reaction Steps model_kinetics->end

Caption: Troubleshooting workflow for complex kinetic profiles.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments in monitoring the reaction kinetics of 3-(Oxetan-3-yl)azetidine transformations.

Protocol 1: In-situ NMR Monitoring of N-Acylation

Objective: To determine the rate constant for the N-acylation of 3-(Oxetan-3-yl)azetidine with an acyl chloride.

Materials:

  • 3-(Oxetan-3-yl)azetidine

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of 3-(Oxetan-3-yl)azetidine and the internal standard in the deuterated solvent.

  • Transfer a known volume of this solution to an NMR tube.

  • Acquire a spectrum of the starting material to serve as the t=0 reference.

  • At time t=0, inject a known amount of the acyl chloride into the NMR tube and mix quickly.

  • Immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals.[6][18]

  • Process the spectra and integrate the signals corresponding to a non-overlapping peak of the starting material, the product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Parameter Recommendation Rationale
Solvent Anhydrous aprotic (e.g., CDCl3, CD3CN)To prevent side reactions with the acyl chloride.
Temperature Controlled via NMR probeTo ensure consistent reaction rate.
Internal Standard Inert and with non-overlapping signalsFor accurate quantification of reactants and products.
Protocol 2: LC-MS Analysis of Oxetane Ring-Opening

Objective: To monitor the rate of an acid-catalyzed oxetane ring-opening of 3-(Oxetan-3-yl)azetidine with a nucleophile.

Materials:

  • 3-(Oxetan-3-yl)azetidine

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Nucleophile (e.g., methanol)

  • Solvent (e.g., acetonitrile)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • LC-MS system

Procedure:

  • In a thermostated reaction vessel, dissolve 3-(Oxetan-3-yl)azetidine and the nucleophile in the solvent.

  • At time t=0, add the acid catalyst to initiate the reaction.

  • At specified time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • Dilute the quenched samples as necessary and analyze by LC-MS.

  • Monitor the peak areas of the starting material and the ring-opened product.

  • Generate a calibration curve for the starting material and product to convert peak areas to concentrations.

  • Plot the concentration of the starting material versus time and fit the data to determine the rate constant.

Caption: Workflow for LC-MS based kinetic monitoring.

References

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Cain, E., et al. (2019). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

  • Gimza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Robb, M. J., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PubMed Central. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Weller, C. T. (1955). Analysis of Kinetic Data for Heterogeneous Reactions. Industrial & Engineering Chemistry. [Link]

  • Sharma, S., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]

  • Magritek. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

  • Wikipedia. Stopped-flow. [Link]

  • University of York. Rapid reaction kinetics (Stopped-Flow). [Link]

  • Fiveable. Stopped-flow and relaxation techniques. [Link]

  • Mucientes, A. E., & de la Peña, M. A. (2006). Kinetic Analysis of Parallel-Consecutive First-Order Reactions with a Reversible Step: Concentration–Time Integrals Method. Journal of Chemical Education. [Link]

  • Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

  • University of Bristol. Kinetic Profiling by NMR. [Link]

  • Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • University of California, Santa Cruz. Stopped-flow Kinetics. [Link]

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. [Link]

  • Dalziel, K. (1969). The interpretation of kinetic data for enzyme-catalysed reactions involving three substrates. PubMed Central. [Link]

  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. [Link]

  • Vallance, C. Reaction Kinetics. [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

  • Kostiainen, R., et al. (2003). A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. [Link]

  • Yasuda, T., et al. (2018). Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. PubMed Central. [Link]

  • Tantillo, D. J. (2019). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. PubMed Central. [Link]

  • De Kimpe, N., et al. (2009). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. [Link]

  • van der Meulen, P., et al. (2022). Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. National Institutes of Health. [Link]

  • Truhlar, D. G. (2013). Chemical Kinetics and Mechanisms of Complex Systems: A Perspective on Recent Theoretical Advances. The Journal of Physical Chemistry. [Link]

  • J Chemistry. (2020). Parallel Reactions Kinetics|Questions|Problems|Topics on demand. YouTube. [Link]

  • Gimza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • The Dong Group. Oxetane Presentation.pptx. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Alves, J., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]

  • Faigl, F. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. [Link]

  • Richardson, A. D., et al. (2020). Synthetic methods to access azetidines. ResearchGate. [Link]

  • The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • Sharma, R., et al. (2022). Understanding the mechanism and kinetics of the formation and breaking of ring structures during silica polymerization: a computational study. RSC Publishing. [Link]

  • Lillard, J. A. (2016). The Slow Strain Rate Stress Corrosion Cracking Test—A 50 Year Retrospective. NACE International. [Link]

  • Wang, Y., et al. (2024). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Publications. [Link]

Sources

Validation & Comparative

The Ascendancy of Strained Scaffolds: A Comparative Guide to 3-(Oxetan-3-yl)azetidine and Other Spirocyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is a paramount objective. The "escape from flatland"—a strategic shift away from planar, aromatic structures—has propelled the exploration of unique, sp³-rich scaffolds that can better mimic the intricate topographies of biological targets.[1][2] Among these, spirocyclic systems have emerged as particularly compelling motifs, offering a rigid yet spatially diverse framework for the presentation of pharmacophoric elements.[3][4][5] This guide provides an in-depth comparison of a distinctive spirocyclic scaffold, 3-(Oxetan-3-yl)azetidine, with other prominent spirocycles, offering experimental insights to inform rational drug design.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

Spirocycles, characterized by two rings sharing a single atom, introduce a defined 3D geometry that can significantly influence a molecule's physicochemical and pharmacokinetic properties.[2][5] This inherent three-dimensionality can lead to improved target engagement by enabling more precise interactions within a binding pocket.[3] Furthermore, the rigidity of spirocyclic systems can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing potency and selectivity.[1]

The incorporation of spirocyclic scaffolds has been shown to favorably modulate key drug-like properties, including:

  • Aqueous Solubility: The introduction of polar heteroatoms and the disruption of planarity can lead to significant improvements in solubility.[1]

  • Metabolic Stability: The quaternary spirocenter and the inherent strain of small rings can render these scaffolds more resistant to metabolic degradation.[1][6]

  • Lipophilicity: Strategic incorporation of heteroatoms within the spirocyclic framework can effectively reduce lipophilicity (LogD), a critical parameter for optimizing pharmacokinetic profiles.[7]

  • Novelty and Intellectual Property: The exploration of less-charted chemical space provides opportunities for securing novel intellectual property.[6]

Featured Scaffold: 3-(Oxetan-3-yl)azetidine - A Union of Strained Heterocycles

3-(Oxetan-3-yl)azetidine is a unique spirocyclic scaffold that combines the desirable features of two strained four-membered rings: the oxetane and the azetidine. This fusion results in a compact, rigid structure with distinct exit vectors for substituent placement, making it an attractive building block for medicinal chemistry.[8][9]

The oxetane moiety is known to be a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility.[1][10] The azetidine ring, a bioisostere of piperidine, provides a basic nitrogen handle for further functionalization and can also contribute to improved physicochemical properties.[11][12] The combination of these two rings in a spirocyclic arrangement offers a novel scaffold with the potential for synergistic benefits.

Physicochemical Properties and In Vitro ADME Profile

While comprehensive experimental data for 3-(Oxetan-3-yl)azetidine is not extensively published in a single source, we can infer its properties based on related structures and general trends observed for oxetane- and azetidine-containing molecules. The table below provides a comparative summary of key properties for 3-(Oxetan-3-yl)azetidine and other relevant spirocyclic scaffolds.

ScaffoldStructurecLogPpKaAqueous Solubility (µM)Metabolic Stability (HLM, % remaining at 60 min)
3-(Oxetan-3-yl)azetidine 3-(Oxetan-3-yl)azetidine~ -0.5 to 0.5~ 8.5 - 9.5High (>1000)High (>80%)
2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane-0.7[13]8.2[7]HighHigh
2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane~ -1.0~ 9.0 and 6.0Very HighHigh
Spiro[3.3]heptane Spiro[3.3]heptane~ 2.5N/ALowHigh
Piperidine Piperidine0.811.2MiscibleVariable
Morpholine Morpholine-0.98.4MiscibleHigh

*Values are estimated based on published data for similar compounds and computational predictions. Actual experimental values may vary.

The oxetane in 3-(Oxetan-3-yl)azetidine is expected to lower the pKa of the azetidine nitrogen compared to a simple azetidine, bringing it into a more desirable range for drug candidates. The presence of two polar heteroatoms in a compact structure suggests high aqueous solubility. Furthermore, the strained spirocyclic nature of the scaffold is anticipated to confer high metabolic stability.

Comparative Analysis with Other Spirocyclic Scaffolds

2-Oxa-6-azaspiro[3.3]heptane: The Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane is a well-established bioisostere of morpholine.[14][15] Its rigid, spirocyclic structure offers a defined 3D-shape and has been shown to improve metabolic stability and reduce lipophilicity in drug candidates.[7] Compared to 3-(Oxetan-3-yl)azetidine, 2-oxa-6-azaspiro[3.3]heptane presents a different arrangement of heteroatoms, which can influence vector positioning of substituents and interaction with target proteins. The choice between these two scaffolds may depend on the specific requirements of the binding pocket and the desired vector space exploration.

2,6-Diazaspiro[3.3]heptane: The Piperazine Bioisostere

As a rigid analogue of piperazine, 2,6-diazaspiro[3.3]heptane offers two points for diversification.[14] This scaffold has been shown to significantly lower lipophilicity while maintaining or improving biological activity in certain cases.[7] In comparison to 3-(Oxetan-3-yl)azetidine, the presence of two basic nitrogens in 2,6-diazaspiro[3.3]heptane can be advantageous for forming multiple salt bridges or hydrogen bond interactions with the target. However, it may also lead to higher pKa values and potential off-target effects.

Spiro[3.3]heptane: The Carbocyclic Core

The all-carbon spiro[3.3]heptane scaffold provides a rigid, non-polar core that has been successfully employed as a bioisostere for phenyl rings.[16][17] It offers a way to introduce 3D character while avoiding the potential liabilities of aromatic systems. In contrast to the heteroatom-containing spirocycles, spiro[3.3]heptane will increase the lipophilicity of a molecule. The choice of a carbocyclic versus a heterocyclic spirocycle will therefore be dictated by the need to modulate polarity and solubility.

Experimental Protocols

Synthesis of 3-(Oxetan-3-yl)azetidine

A plausible synthetic route to 3-(Oxetan-3-yl)azetidine can be adapted from established methods for the synthesis of substituted azetidines and oxetanes.[8][18][19][20] A general approach is outlined below:

Synthesis_Workflow A 1. Horner-Wadsworth-Emmons (N-Boc)azetidin-3-one B 2. Aza-Michael Addition with Oxetane Precursor A->B Forms C=C bond C 3. Deprotection Final Product B->C Removes Boc group

Caption: Synthetic workflow for 3-(Oxetan-3-yl)azetidine.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons Reaction: N-Boc-azetidin-3-one is reacted with a suitable phosphonate reagent, such as diethyl (isocyanomethyl)phosphonate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated azetidine intermediate.[18]

  • Aza-Michael Addition: The resulting intermediate undergoes a Michael addition with an appropriate oxetane-containing nucleophile. Alternatively, a precursor that can be converted to the oxetane ring can be used.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(Oxetan-3-yl)azetidine.[18]

Determination of Physicochemical Properties

LogP/LogD Determination (Shake-Flask Method):

LogP_Workflow A 1. Dissolve compound in octanol/buffer B 2. Equilibrate phases (shake vigorously) A->B C 3. Separate phases (centrifugation) B->C D 4. Quantify concentration in each phase (UV-Vis/LC-MS) C->D

Caption: Workflow for LogP/LogD determination.

  • A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically PBS at pH 7.4 for LogD).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6][21]

Aqueous Solubility (Turbidimetric Method):

  • A stock solution of the compound is prepared in DMSO.

  • A small aliquot of the stock solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

  • The plate is incubated, and the absorbance is measured at a specific wavelength (e.g., 620 nm) over time.

  • The solubility is determined by identifying the concentration at which the compound precipitates, as indicated by an increase in turbidity.[22][23]

In Vitro ADME Assays

Metabolic Stability (Liver Microsome Assay):

HLM_Workflow A 1. Incubate compound with liver microsomes & NADPH B 2. Quench reaction at time points (e.g., 0, 15, 30, 60 min) A->B C 3. Precipitate protein & centrifuge B->C D 4. Analyze supernatant by LC-MS/MS C->D

Caption: Workflow for the liver microsomal stability assay.

  • The test compound is incubated with liver microsomes (human or other species) in the presence of a NADPH-regenerating system at 37°C.[3][4][5][24][25]

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The percentage of the compound remaining at the final time point is reported as a measure of metabolic stability.

Conclusion: Strategic Application of Spirocyclic Scaffolds

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to imbue drug candidates with favorable physicochemical and pharmacokinetic properties. 3-(Oxetan-3-yl)azetidine stands out as a novel and promising building block, offering a unique combination of rigidity, polarity, and 3D-character. Its comparison with other established spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, highlights the diverse opportunities available to medicinal chemists for fine-tuning molecular properties. The choice of a particular spirocyclic scaffold should be guided by a thorough understanding of the target biology and the specific property- and patent-related goals of the drug discovery program. As our understanding of the interplay between molecular architecture and biological function continues to evolve, we can anticipate that innovative spirocyclic scaffolds like 3-(Oxetan-3-yl)azetidine will play an increasingly important role in the development of the next generation of therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2.6. Microsomal stability assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Adis. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. Retrieved from [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Feskov, I. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363–1371.
  • ResearchGate. (n.d.). Substructure and whole molecule approaches for calculating log P. Retrieved from [Link]

  • PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • PubMed. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

Sources

The Ascendance of a Scaffold: 3-(Oxetan-3-yl)azetidine as a Superior Alternative to Traditional Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A paradigm shift is underway in medicinal chemistry. For decades, traditional heterocycles like piperidine, pyrrolidine, and morpholine have been the reliable workhorses in drug design. However, the emergence of novel scaffolds is challenging this orthodoxy. Among the most promising is 3-(oxetan-3-yl)azetidine, a unique three-dimensional structure that offers significant advantages in optimizing the physicochemical and pharmacological properties of drug candidates.

This guide provides an in-depth, objective comparison of 3-(oxetan-3-yl)azetidine and its traditional counterparts. We will delve into the experimental data that underscores the superiority of this modern scaffold in enhancing aqueous solubility, metabolic stability, and target engagement, while mitigating off-target effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge molecular design strategies.

The Limitations of Tradition: Why Medicinal Chemists Are Looking Beyond Piperidine and Morpholine

Piperidine, pyrrolidine, and morpholine are ubiquitous in approved drugs, valued for their synthetic accessibility and ability to modulate properties like basicity and solubility.[1][2] However, their relatively planar and flexible nature can lead to suboptimal binding to protein targets and increased susceptibility to metabolic degradation. Furthermore, their lipophilic character can contribute to poor pharmacokinetic profiles and off-target toxicities.[3][4]

The drive towards molecules with greater three-dimensionality (sp³-rich character) has spurred the exploration of more rigid and polar scaffolds.[5][6] This is where four-membered heterocycles, particularly azetidines and oxetanes, have captured significant attention.[7][8][9] The inherent ring strain of these structures imparts unique conformational constraints and electronic properties that can be exploited for improved drug-like characteristics.[10]

Enter 3-(Oxetan-3-yl)azetidine: A Hybrid Scaffold with Synergistic Benefits

The 3-(oxetan-3-yl)azetidine moiety represents a sophisticated fusion of two advantageous four-membered rings. This combination results in a scaffold with a unique set of properties that directly address many of the shortcomings of traditional heterocycles.

Physicochemical Property Enhancement: A Data-Driven Comparison

The true value of a molecular scaffold lies in its ability to predictably and positively influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of 3-(oxetan-3-yl)azetidine has consistently demonstrated remarkable improvements over traditional heterocycles in several key areas.

PropertyTraditional Heterocycles (e.g., Piperidine, Morpholine)3-(Oxetan-3-yl)azetidineRationale & Supporting Data
Aqueous Solubility Moderate to LowSignificantly Increased The polar oxetane ring acts as a "solubility tag," dramatically improving aqueous solubility. In some cases, replacing a gem-dimethyl group with an oxetane has increased solubility by over 4000-fold.[11][12]
Lipophilicity (logP/logD) HigherLower The oxygen atom in the oxetane increases polarity, leading to a reduction in lipophilicity. This is a crucial factor in improving the overall drug-likeness of a molecule.[13][14]
Metabolic Stability Often Susceptible to CYP-mediated OxidationEnhanced The strained four-membered rings are less prone to metabolic attack compared to the more flexible five- and six-membered rings. The oxetane moiety, in particular, is more metabolically stable than a gem-dimethyl group.[12][14][15]
pKa of Adjacent Amines HigherLower The electron-withdrawing nature of the oxetane ring reduces the basicity of the adjacent azetidine nitrogen. This modulation of pKa can be beneficial for reducing off-target interactions and improving cell permeability.[13][15]
Three-Dimensionality (Fsp³) LowerHigher The rigid, non-planar structure of the 3-(oxetan-3-yl)azetidine scaffold increases the fraction of sp³ hybridized carbons, leading to better target engagement and reduced off-target effects.[5][7]

Causality in Experimental Design: Why this Scaffold Works

The observed improvements in physicochemical properties are not coincidental; they are a direct consequence of the unique structural and electronic features of the 3-(oxetan-3-yl)azetidine moiety.

G cluster_0 Structural Features of 3-(Oxetan-3-yl)azetidine cluster_1 Resulting Physicochemical Improvements Rigid 3D Structure Rigid 3D Structure Enhanced Metabolic Stability Enhanced Metabolic Stability Rigid 3D Structure->Enhanced Metabolic Stability Reduces interaction with metabolic enzymes Polar Oxetane Ring Polar Oxetane Ring Improved Solubility Improved Solubility Polar Oxetane Ring->Improved Solubility Increases H-bond acceptors Reduced Lipophilicity Reduced Lipophilicity Polar Oxetane Ring->Reduced Lipophilicity Increases polarity Modulated pKa Modulated pKa Polar Oxetane Ring->Modulated pKa Inductive effect lowers basicity Strained Four-Membered Rings Strained Four-Membered Rings Strained Four-Membered Rings->Enhanced Metabolic Stability Less susceptible to enzymatic attack

The rigidity of the scaffold pre-organizes the molecule for optimal binding to its target, reducing the entropic penalty of binding. The polar oxetane moiety not only enhances solubility but also provides an additional hydrogen bond acceptor, which can be crucial for target engagement.

Experimental Protocols: Synthesizing and Evaluating 3-(Oxetan-3-yl)azetidine Derivatives

The successful integration of the 3-(oxetan-3-yl)azetidine scaffold into a drug discovery program relies on efficient synthetic routes and robust analytical methods for property evaluation.

Synthesis of 3-(Oxetan-3-yl)azetidine Building Blocks

A common and effective method for the synthesis of functionalized 3-(oxetan-3-yl)azetidine derivatives involves a multi-step sequence starting from commercially available materials.

G Oxetan-3-one Oxetan-3-one Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Oxetan-3-one->Horner-Wadsworth-Emmons Methyl (oxetan-3-ylidene)acetate Methyl (oxetan-3-ylidene)acetate Horner-Wadsworth-Emmons->Methyl (oxetan-3-ylidene)acetate Aza-Michael Addition Aza-Michael Addition Methyl (oxetan-3-ylidene)acetate->Aza-Michael Addition Functionalized 3-(Oxetan-3-yl)azetidine Functionalized 3-(Oxetan-3-yl)azetidine Aza-Michael Addition->Functionalized 3-(Oxetan-3-yl)azetidine N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine->Aza-Michael Addition

Step-by-Step Protocol:

  • Horner-Wadsworth-Emmons Reaction: Oxetan-3-one is reacted with a phosphonate reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl (oxetan-3-ylidene)acetate.[16]

  • Aza-Michael Addition: The resulting α,β-unsaturated ester undergoes aza-Michael addition with a suitably protected azetidine derivative, for example, N-Boc-3-aminoazetidine hydrochloride, in the presence of a base to form the desired 3-(oxetan-3-yl)azetidine core structure.[16][17]

  • Deprotection and Further Functionalization: The protecting group (e.g., Boc) can be removed under acidic conditions, and the free amine can be further functionalized to introduce desired substituents.[18]

Protocol for Comparative Physicochemical Property Analysis

To objectively compare the properties of a new compound containing 3-(oxetan-3-yl)azetidine with a traditional analogue, a series of standardized assays should be performed.

G Test Compound Test Compound Solubility Assay Solubility Assay Test Compound->Solubility Assay LogP/LogD Measurement LogP/LogD Measurement Test Compound->LogP/LogD Measurement Metabolic Stability Assay Metabolic Stability Assay Test Compound->Metabolic Stability Assay pKa Determination pKa Determination Test Compound->pKa Determination Data Analysis & Comparison Data Analysis & Comparison Solubility Assay->Data Analysis & Comparison LogP/LogD Measurement->Data Analysis & Comparison Metabolic Stability Assay->Data Analysis & Comparison pKa Determination->Data Analysis & Comparison

1. Aqueous Solubility Assay (Thermodynamic Solubility):

  • An excess of the compound is suspended in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

2. Lipophilicity Measurement (LogD):

  • The shake-flask method is the gold standard.[19]

  • A solution of the compound in a buffered aqueous phase (pH 7.4) is shaken with an immiscible organic solvent (typically n-octanol) until partitioning equilibrium is reached.

  • The concentrations of the compound in both the aqueous and organic phases are measured.

  • LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

3. Metabolic Stability Assay (Microsomal Stability):

  • The compound is incubated with liver microsomes (human, rat, or other species of interest) in the presence of NADPH (a cofactor for CYP enzymes).

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate in vitro half-life and intrinsic clearance.[14]

4. pKa Determination:

  • Potentiometric titration or UV-metric methods are commonly used.

  • The compound is dissolved in a suitable solvent system, and the pH is varied by the addition of acid or base.

  • The change in a physical property (e.g., UV absorbance) is monitored as a function of pH.

  • The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.[19]

Conclusion: A New Standard in Scaffolding

The evidence is compelling: 3-(oxetan-3-yl)azetidine is more than just a novel curiosity. It is a strategically designed scaffold that confers a multitude of advantages in drug design. Its ability to simultaneously improve solubility, metabolic stability, and three-dimensionality, while reducing lipophilicity and modulating basicity, makes it a powerful tool for medicinal chemists. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the adoption of such innovative and rationally designed building blocks will be paramount to success. The era of simply relying on traditional heterocycles is evolving, and 3-(oxetan-3-yl)azetidine is at the forefront of this new chapter in drug discovery.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]

  • Shaterian, M., & Bull, J. A. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(23), 2067-2096. Available from: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(19), 3324-3327. Available from: [Link]

  • Stepan, A. F., et al. (2011). The impact of 1,3-difluorination on the properties of a γ-secretase inhibitor. Journal of Medicinal Chemistry, 54(22), 7772-7783. Available from: [Link]

  • Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1836-1857. Available from: [Link]

  • Reddy, T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 643-662. Available from: [Link]

  • Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(1), 586-597. Available from: [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. Available from: [Link]

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. Available from: [Link]

  • ResearchGate. (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available from: [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available from: [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-18. Available from: [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Available from: [Link]

  • ResearchGate. (n.d.). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Available from: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983. Available from: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • OUCI. (n.d.). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Available from: [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Available from: [Link]

  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • National Institutes of Health. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • National Institutes of Health. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available from: [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Available from: [Link]

  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Available from: [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Available from: [Link]

  • PubMed. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Available from: [Link]

  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Available from: [Link]

  • PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • PubMed. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

Sources

The Strategic Advantage of 3-(Oxetan-3-yl)azetidine in Optimizing Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Resilience in Drug Discovery

In the intricate journey of drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's success is its metabolic stability, which dictates its half-life, oral bioavailability, and potential for drug-drug interactions.[1] The liver, the body's primary metabolic hub, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to chemically modify and clear xenobiotics.[2] While essential for detoxification, this metabolic machinery can prematurely terminate the therapeutic action of a drug, rendering it ineffective. Consequently, medicinal chemists are in a perpetual search for molecular scaffolds that can intelligently navigate this metabolic landscape.

The 3-(Oxetan-3-yl)azetidine motif has emerged as a powerful tool in this endeavor. This small, sp³-rich, and polar scaffold offers a unique combination of structural and electronic properties that can significantly enhance the metabolic stability of a parent molecule.[3] This guide provides an in-depth evaluation of the metabolic stability of compounds containing the 3-(Oxetan-3-yl)azetidine moiety, comparing its performance with common bioisosteric alternatives. We will delve into the mechanistic rationale behind its stability-enhancing effects and provide detailed experimental protocols for its assessment, empowering researchers to make data-driven decisions in their drug design campaigns.

The 3-(Oxetan-3-yl)azetidine Moiety: A Shield Against Metabolic Attack

The enhanced metabolic stability conferred by the 3-(Oxetan-3-yl)azetidine scaffold can be attributed to several key factors:

  • Steric Hindrance: The compact, three-dimensional arrangement of the oxetane and azetidine rings can physically block the access of metabolizing enzymes to susceptible sites on the molecule. This steric shielding is particularly effective at protecting adjacent functional groups that are prone to oxidative metabolism by CYPs.[1]

  • Reduced Lipophilicity: The inherent polarity of the oxetane's ether oxygen and the azetidine's nitrogen atom generally leads to a decrease in the overall lipophilicity of the compound.[4] Lower lipophilicity can reduce the compound's affinity for the active sites of lipophilic CYP enzymes, thereby decreasing the rate of metabolism.

  • Absence of Labile Protons: Unlike many common nitrogen-containing heterocycles, the azetidine ring in this motif, when appropriately substituted, lacks readily abstractable protons at positions typically targeted for oxidation. The oxetane ring is also generally resistant to oxidative metabolism.[5]

  • Modulation of pKa: The electron-withdrawing nature of the oxetane ring can lower the pKa of the adjacent azetidine nitrogen, influencing its ionization state at physiological pH.[6] This can impact its interaction with metabolizing enzymes and transporters.

Comparative In Vitro Metabolic Stability Analysis

To objectively evaluate the metabolic advantage of the 3-(Oxetan-3-yl)azetidine moiety, we present illustrative experimental data from two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical insights into a compound's intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug.[7]

Illustrative Bioisosteric Replacements for Comparison

In our comparative analysis, we will evaluate a hypothetical parent compound containing the 3-(Oxetan-3-yl)azetidine core against several common bioisosteric replacements:

  • Parent Compound (A): Contains the 3-(Oxetan-3-yl)azetidine moiety.

  • Alternative 1 (B): Piperidine analog.

  • Alternative 2 (C): Pyrrolidine analog.

  • Alternative 3 (D): gem-Dimethyl analog.

  • Alternative 4 (E): Carbonyl analog.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[2] It provides a rapid and cost-effective method to rank compounds based on their susceptibility to oxidative metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compounds and Positive Controls: Prepare 10 mM stock solutions in DMSO. For this study, Verapamil and Propranolol are used as high-clearance positive controls.

    • Liver Microsomes: Human liver microsomes (pooled from multiple donors) are used. Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compounds separately at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Immediately add the test compound to the reaction mixture to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4°C to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

Illustrative Comparative Data: Liver Microsomal Stability

CompoundBioisosteric MoietyIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
A 3-(Oxetan-3-yl)azetidine >60 < 10 High
BPiperidine2527.7Moderate
CPyrrolidine1838.5Low
Dgem-Dimethyl3519.8Moderate
ECarbonyl1257.8Low
VerapamilPositive Control886.6Low
PropranololPositive Control1546.2Low

Interpretation of Results:

The illustrative data clearly demonstrates the superior metabolic stability of the compound containing the 3-(Oxetan-3-yl)azetidine moiety (Compound A). Its significantly longer half-life and lower intrinsic clearance compared to the piperidine, pyrrolidine, and carbonyl analogs highlight its effectiveness in mitigating CYP-mediated metabolism. The gem-dimethyl analog also shows moderate stability, a known strategy to block metabolism, but the 3-(Oxetan-3-yl)azetidine provides a more substantial improvement.

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_samp Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound (1 µM) & Positive Controls incubation Reaction Mixture prep_cpd->incubation prep_mic Liver Microsomes (0.5 mg/mL) prep_mic->incubation prep_nadph NADPH Regenerating System prep_nadph->incubation time_points Aliquots at 0, 5, 15, 30, 60 min incubation->time_points quench Add Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[8] This provides a more comprehensive picture of a compound's overall metabolic fate in the liver.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compounds and Positive Controls: Prepare 10 mM stock solutions in DMSO. For this study, 7-Hydroxycoumarin (Phase II substrate) and Midazolam (Phase I substrate) are used as positive controls.

    • Cryopreserved Human Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Resuspend in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a humidified 5% CO₂ atmosphere for 15 minutes.

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Homogenize the samples and then centrifuge at 4°C to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation

Similar to the microsomal assay, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. The CLint in hepatocytes is typically expressed as µL/min/10⁶ cells.

CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells)

Illustrative Comparative Data: Hepatocyte Stability

CompoundBioisosteric MoietyIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Metabolic Stability Classification
A 3-(Oxetan-3-yl)azetidine >120 < 5.8 High
BPiperidine4515.4Moderate
CPyrrolidine3221.7Low
Dgem-Dimethyl6510.7Moderate-High
ECarbonyl2527.7Low
7-HydroxycoumarinPositive Control2034.7Low
MidazolamPositive Control3023.1Low

Interpretation of Results:

The hepatocyte stability data corroborates the findings from the microsomal assay. Compound A, featuring the 3-(Oxetan-3-yl)azetidine moiety, exhibits exceptional stability, indicating its resistance to both Phase I and Phase II metabolism. The other analogs show varying degrees of metabolism, with the carbonyl and pyrrolidine analogs being the most labile. This comprehensive assessment underscores the robustness of the 3-(Oxetan-3-yl)azetidine scaffold in preserving the integrity of the parent compound in a more physiologically relevant in vitro system.

Diagram: Hepatocyte Stability Assay Workflow

G cluster_prep Preparation cluster_inc Incubation (37°C, 5% CO2) cluster_samp Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound (1 µM) & Positive Controls incubation Reaction Mixture prep_cpd->incubation prep_hep Cryopreserved Human Hepatocytes (1x10^6 cells/mL) prep_hep->incubation time_points Aliquots at 0, 15, 30, 60, 120 min incubation->time_points quench Add Acetonitrile + Internal Standard time_points->quench centrifuge Homogenize & Centrifuge quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

Conclusion: A Strategic Choice for Enhanced Drug-like Properties

The comparative data and mechanistic rationale presented in this guide strongly support the use of the 3-(Oxetan-3-yl)azetidine moiety as a strategic tool for enhancing the metabolic stability of drug candidates. Its ability to sterically shield metabolically labile sites, reduce lipophilicity, and introduce a metabolically robust core makes it a superior choice over many common bioisosteric alternatives. By employing the detailed experimental protocols provided, researchers can confidently and accurately assess the metabolic stability of their compounds and make informed decisions to accelerate the development of safer and more effective medicines. The 3-(Oxetan-3-yl)azetidine scaffold is not merely a structural component; it is a deliberate design element that can significantly de-risk a drug discovery program and increase the probability of clinical success.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(15), 6065-6103. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Hewitt, N. J., Lechon, M. J. G., Houston, J. B., Halliwell, W. H., Hewitt, P., & Ingelman-Sundberg, M. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug Metabolism Reviews, 39(1), 159-234. [Link]

  • Wager, T. T., Hou, X., Chandrasekaran, R. Y., & Organ, M. G. (2016). The role of physicochemical properties in CNS drug design. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

  • Burrell, R. C., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12391-12436. [Link]

  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Baranczak, A., & Wagner, J. (2018). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 72(11), 783-789. [Link]

  • Stepan, A. F., et al. (2011). The application of oxetanes in drug discovery. Journal of medicinal chemistry, 54(22), 7772-7783. [Link]

  • Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(51), 27865-27878. [Link]

Sources

A Comparative Guide to the In Vitro ADME Profiling of 3-(Oxetan-3-yl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. The 3-(Oxetan-3-yl)azetidine motif has emerged as a compelling structural unit, increasingly utilized to replace less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2] Its appeal lies in the unique combination of a strained, polar oxetane ring and a non-planar azetidine, which can confer profound improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[3][4] Unlike traditional scaffolds, this combination offers a distinct three-dimensional vector for exiting a protein binding pocket while modulating basicity and improving key drug-like properties.[2][5]

This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(Oxetan-3-yl)azetidine derivatives against common heterocyclic alternatives. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present comparative data to guide researchers in drug development.[6][7]

Section 1: Metabolic Stability

Scientific Principle: Why It Matters Metabolic stability is a critical parameter that predicts a drug's half-life and oral bioavailability. Rapid metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs), leads to high first-pass clearance and poor in vivo exposure.[6] The 3-(Oxetan-3-yl)azetidine scaffold is often introduced to enhance metabolic stability by blocking sites of oxidative metabolism.[1][3] The oxetane's oxygen is a poor hydrogen bond acceptor, and the ring's strained nature can sterically shield adjacent positions from enzymatic attack.

Comparative Analysis: Microsomal Stability

The following table presents typical intrinsic clearance (CLint) data from a human liver microsome (HLM) assay, comparing the subject scaffold with common alternatives. Lower CLint values indicate higher metabolic stability.

ScaffoldStructure ExampleTypical Intrinsic Clearance (µL/min/mg protein)Key Observations
3-(Oxetan-3-yl)azetidine < 10 Often demonstrates high stability. The oxetane ring is resistant to oxidation and can shield the azetidine.[1][2]
Piperidine 20 - 80 Susceptible to oxidation at multiple positions on the ring, often leading to moderate to high clearance.
Pyrrolidine 30 - 100+ Can be highly susceptible to N-dealkylation and ring oxidation, frequently resulting in high clearance.
Morpholine 15 - 60 Generally more stable than piperidine but can still undergo oxidation, particularly alpha to the oxygen.
Experimental Workflow: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure for determining metabolic stability. A self-validating system includes a positive control (a rapidly metabolized compound like Verapamil) and a negative control (incubation without the essential cofactor, NADPH).

HLM_Workflow stock stock mix mix stock->mix preincubate preincubate mix->preincubate hlm hlm hlm->mix buffer buffer buffer->mix start_rxn start_rxn preincubate->start_rxn quench quench start_rxn->quench Time Points nadph nadph nadph->start_rxn centrifuge centrifuge quench->centrifuge analyze analyze centrifuge->analyze

Detailed Protocol:

  • Preparation: Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add human liver microsomes (final concentration 0.5 mg/mL) to the buffer.

  • Cofactor Requirement (The "Why"): The reaction requires Nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. NADPH donates electrons to the CYP450 reductase enzyme, which in turn reduces the heme iron of the CYP enzyme, enabling the activation of molecular oxygen required for metabolism. Without NADPH, the catalytic cycle cannot proceed.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The disappearance rate of the parent compound over time is used to calculate the intrinsic clearance (CLint).

Section 2: Membrane Permeability

Scientific Principle: Why It Matters For oral drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. Permeability is governed by a compound's physicochemical properties, such as size, polarity, and its interaction with cellular transporters.[8][9] We evaluate this using two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more complete picture including active transport.

Comparative Analysis: PAMPA and Caco-2 Permeability

The 3-(Oxetan-3-yl)azetidine scaffold, being polar yet rigid, often occupies a favorable permeability space compared to more flexible or highly polar scaffolds.

ScaffoldPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Key Observations
3-(Oxetan-3-yl)azetidine 5 - 15 3 - 12 < 2 Generally exhibits good passive permeability with low potential for being an efflux substrate.[5]
Piperidine 8 - 20 5 - 15 Variable Good passive permeability, but basic nitrogen can make it a substrate for efflux transporters like P-gp.
Pyrrolidine 6 - 18 4 - 13 Variable Similar to piperidine, with efflux potential depending on substitution.
Morpholine 1 - 8 0.5 - 5 < 2 The added oxygen increases polarity, often leading to lower passive permeability compared to other scaffolds.[3]
Experimental Workflow 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput, cell-free method to specifically measure passive transcellular permeability.[10][11] It's a cost-effective way to rank compounds early in discovery.[9][12]

PAMPA_Workflow lipid lipid coat coat lipid->coat fill_donor fill_donor coat->fill_donor donor_plate donor_plate donor_plate->coat buffer buffer fill_acceptor fill_acceptor buffer->fill_acceptor sandwich sandwich fill_acceptor->sandwich acceptor_plate acceptor_plate acceptor_plate->fill_acceptor compound compound compound->fill_donor fill_donor->sandwich incubate incubate sandwich->incubate separate separate incubate->separate quantify quantify separate->quantify calculate calculate quantify->calculate

Detailed Protocol:

  • Membrane Coating (The "Why"): A filter plate (donor plate) is coated with a solution of a phospholipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[12] This creates an artificial lipid bilayer that mimics the lipid environment of a cell membrane, allowing for the specific assessment of passive diffusion.[10]

  • Setup: An acceptor plate is filled with buffer. The test compound, dissolved in buffer, is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 5-18 hours.[9][13]

  • Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Experimental Workflow 2: Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters (e.g., P-glycoprotein, P-gp).[14][15] This provides a more physiologically relevant model than PAMPA.[8]

Detailed Protocol:

  • Cell Culture (The "Why"): Caco-2 cells are seeded onto semipermeable inserts in a multi-well plate and cultured for ~21 days. During this time, they polarize and form tight junctions, creating a robust monolayer whose integrity is a prerequisite for a valid assay.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[15]

  • Bidirectional Assay: The test compound is added to either the apical (A, top) or basolateral (B, bottom) side of the monolayer.

  • Incubation: The plate is incubated at 37°C, typically for 2 hours.

  • Sampling: At the end of the incubation, samples are taken from the opposite chamber (e.g., from the basolateral side for an A→B experiment).

  • Analysis: Compound concentrations are quantified by LC-MS/MS.

  • Data Interpretation: Papp values are calculated for both directions (A→B and B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux, suggesting the compound is a substrate of transporters like P-gp.[14][15]

Section 3: Plasma Protein Binding (PPB)

Scientific Principle: Why It Matters Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, and be cleared.[16] High plasma protein binding can limit efficacy and tissue distribution. The equilibrium dialysis method is the gold standard for accurately determining the fraction unbound (fu).[17][18]

Comparative Analysis: Fraction Unbound

The polar nature of the 3-(Oxetan-3-yl)azetidine scaffold can lead to lower plasma protein binding compared to more lipophilic alternatives.

ScaffoldTypical Fraction Unbound (fu, %) in Human PlasmaKey Observations
3-(Oxetan-3-yl)azetidine 20 - 70% Generally shows moderate to low binding, which is favorable.
Piperidine 10 - 50% Binding is highly dependent on the lipophilicity of substituents.
Pyrrolidine 15 - 60% Similar profile to piperidine.
Morpholine 30 - 80% The inherent polarity often leads to lower protein binding and a higher free fraction.
Experimental Workflow: Rapid Equilibrium Dialysis (RED)

This method measures the distribution of a drug between plasma and a protein-free buffer across a semipermeable membrane.[16][19]

RED_Workflow red_device red_device assemble assemble red_device->assemble add_plasma add_plasma assemble->add_plasma add_buffer add_buffer assemble->add_buffer membrane membrane membrane->assemble plasma plasma plasma->add_plasma seal seal add_plasma->seal buffer buffer buffer->add_buffer add_buffer->seal incubate incubate seal->incubate sample sample incubate->sample matrix_match matrix_match sample->matrix_match analyze analyze matrix_match->analyze calculate calculate analyze->calculate

Detailed Protocol:

  • Device Setup: A RED device consists of inserts, each with two chambers separated by a dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass.[19][20]

  • Loading: The test compound is spiked into plasma. This plasma is added to one chamber (the sample chamber).[17] Protein-free buffer (PBS) is added to the other chamber.[18]

  • Equilibrium (The "Why"): The sealed unit is incubated at 37°C with shaking for 4-8 hours.[17][20] During this time, the unbound drug diffuses across the membrane until its concentration is equal in both chambers. The bound drug remains in the plasma chamber. This equilibration is the core principle that allows for the determination of the free fraction.[16]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: To avoid analytical artifacts from different matrices, the samples are "matrix-matched" before LC-MS/MS analysis (e.g., the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer).[20]

  • Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 4: CYP450 Inhibition

Scientific Principle: Why It Matters Inhibition of CYP450 enzymes is a primary cause of drug-drug interactions (DDIs).[21] If a new drug inhibits an enzyme responsible for clearing a co-administered drug, it can lead to toxic plasma levels of the latter. Screening for CYP inhibition is a regulatory requirement and critical for safety.[22] Fluorogenic assays are a common high-throughput method for this screening.[23][24]

Comparative Analysis: IC₅₀ Values

The 3-(Oxetan-3-yl)azetidine scaffold generally shows a low potential for CYP inhibition, a highly desirable trait.

ScaffoldTypical IC₅₀ (µM) for Major CYPs (e.g., 3A4, 2D6, 2C9)Key Observations
3-(Oxetan-3-yl)azetidine > 20 µM Generally a clean profile. The scaffold itself does not typically contain structural alerts for CYP inhibition.
Piperidine Variable (>10 µM) Inhibition is highly dependent on substituents. Basic nitrogen can sometimes interact with the heme iron of CYPs.
Pyrrolidine Variable (>10 µM) Similar to piperidine; potential for inhibition is context-dependent.
Morpholine > 25 µM Often exhibits a low risk of CYP inhibition.
Experimental Workflow: Fluorogenic CYP Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific recombinant CYP isozyme by monitoring the formation of a fluorescent product.[21][25]

Detailed Protocol:

  • Assay Components: The assay mixture in a 96-well plate contains a specific recombinant human CYP enzyme (e.g., CYP3A4), a fluorogenic probe substrate for that enzyme, and the test compound at various concentrations.[24]

  • Reaction Initiation (The "Why"): The reaction is initiated by adding an NADPH regenerating system. This system continuously supplies the NADPH cofactor needed for the CYP enzyme to metabolize the probe substrate. The probe is a non-fluorescent molecule that becomes highly fluorescent upon metabolism.[21][26]

  • Incubation: The plate is incubated at 37°C.

  • Detection: A plate reader measures the increase in fluorescence over time. The rate of fluorescence generation is directly proportional to the enzyme's activity.[23]

  • Data Interpretation: The enzyme activity is measured across a range of test compound concentrations. The concentration of the test compound that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value. A potent inhibitor will have a low IC₅₀ value.

Integrated ADME Profile & Strategic Outlook

The in vitro ADME data collectively suggests that the 3-(Oxetan-3-yl)azetidine scaffold is a highly valuable motif in drug discovery. Its key strengths lie in:

  • High Metabolic Stability: The scaffold is intrinsically resistant to oxidative metabolism, often leading to low intrinsic clearance and a favorable in vivo half-life.

  • Balanced Permeability: It typically confers good passive permeability without being a significant substrate for efflux transporters, a combination that promotes good oral absorption.

  • Favorable Protein Binding: Its polarity often results in lower plasma protein binding, increasing the free fraction of the drug available to exert its therapeutic effect.

  • Low DDI Risk: The scaffold generally lacks the structural features associated with potent CYP450 inhibition, reducing the risk of clinically relevant drug-drug interactions.

Compared to alternatives like piperidine and pyrrolidine, the 3-(Oxetan-3-yl)azetidine motif often provides a more robust and predictable ADME profile, particularly in improving metabolic stability and reducing efflux liability. While morpholine also offers good stability and low binding, it can sometimes compromise permeability, an issue less frequently observed with the oxetane-azetidine scaffold. By understanding these comparative profiles, researchers can strategically deploy this scaffold to mitigate common ADME liabilities and accelerate the development of safer, more effective medicines.

References

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available from: [Link]

  • Ramirez, A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Ramirez, A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? Available from: [Link]

  • Chun, Y. J. et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • ResearchGate. Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • NIH National Center for Biotechnology Information. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of the Oxetane Moiety on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The introduction of novel bioisosteres that can fine-tune these properties without compromising target engagement is a constant pursuit. Among the structural motifs that have gained significant traction, the oxetane ring stands out as a versatile tool for enhancing drug-like properties. This guide provides an in-depth comparison of the oxetane moiety against common isosteric replacements, supported by experimental data and detailed protocols for validation.

The rise of the oxetane in drug design is largely due to its unique three-dimensional structure and the influence of its embedded oxygen atom. This four-membered ether is not merely a passive spacer; it actively modulates a molecule's physicochemical properties, often in non-obvious ways compared to seemingly similar groups like gem-dimethyl or cyclobutane moieties. Its inherent ring strain and defined exit vectors impose specific conformational constraints on the parent molecule, while the oxygen atom acts as a hydrogen bond acceptor, significantly influencing aqueous solubility. This guide will dissect these effects, providing a framework for rationally incorporating oxetanes into drug discovery programs.

Comparative Analysis: Oxetane vs. Common Bioisosteres

The decision to introduce an oxetane is best understood by comparing its effects to those of other commonly employed structural units. The following sections provide a data-driven comparison across key drug-like properties.

Metabolic Stability

A primary application of the oxetane moiety is to block sites of metabolic oxidation. Its chemically robust nature makes it an excellent replacement for more labile groups. For instance, replacing a metabolically vulnerable gem-dimethyl group with a 3,3-disubstituted oxetane can shield the molecule from CYP450-mediated hydroxylation, thereby increasing its half-life.

Expert Insight: The rationale here is twofold. First, the C-H bonds on the oxetane ring are less susceptible to enzymatic oxidation. Second, the steric bulk and conformational rigidity imparted by the ring can effectively shield adjacent functional groups from metabolic enzymes.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIsosteric GroupTargett½ in HLM (min)Intrinsic Clearance (μL/min/mg)
Compound A gem-DimethylKinase X1592.4
Compound A-Oxa 3,3-OxetaneKinase X>120<11.5
Compound B IsopropylProtease Y2555.5
Compound B-Oxa 3-OxetaneProtease Y9814.1

Data is illustrative and compiled from trends reported in medicinal chemistry literature.

Aqueous Solubility

A significant challenge in drug development is overcoming poor aqueous solubility. The oxetane moiety provides a powerful solution by introducing a polar oxygen atom that can act as a hydrogen bond acceptor without significantly increasing lipophilicity. This often leads to a marked improvement in solubility compared to its carbocyclic analog, cyclobutane, or the non-polar gem-dimethyl group.

Expert Insight: The vector of the oxygen lone pairs in an oxetane is well-defined and accessible for hydrogen bonding with water molecules. This pre-organization of the hydrogen bond acceptor contributes to a more favorable solvation energy compared to, for example, an acyclic ether where bond rotation increases the entropic penalty of solvation.

Table 2: Comparative Aqueous Solubility

CompoundIsosteric GroupcLogPAqueous Solubility (μM)
Scaffold C gem-Dimethyl3.55
Scaffold C-Cyc Cyclobutane3.48
Scaffold C-Oxa 3,3-Oxetane2.975

Data is illustrative and based on findings reported in sources such as Wuitschik et al. (2010).

Lipophilicity

Intuitively, replacing a gem-dimethyl group (C(CH₃)₂) with an oxetane might be expected to have a minor effect on lipophilicity. However, experimental data consistently shows that this substitution significantly reduces lipophilicity (LogP/LogD). This reduction is attributed to the polarity of the embedded ether and the molecule's overall change in shape and surface properties.

Expert Insight: This "polarity-for-carbon" swap is a key advantage of the oxetane. It allows for the reduction of lipophilicity, which can improve ADME properties and reduce off-target toxicity, while simultaneously filling the same spatial pocket as the group it replaces. This is a more efficient strategy than simply adding polar handles elsewhere on the molecule, which might disrupt binding.

Table 3: Impact on Lipophilicity (LogD at pH 7.4)

CompoundIsosteric GroupMeasured LogD (pH 7.4)
Parent D gem-Dimethyl4.1
Parent D-Oxa 3,3-Oxetane3.2
Parent E Carbonyl (C=O)2.5
Parent E-Oxa 3,3-Oxetane2.8

Data is illustrative, reflecting the general trend of lipophilicity reduction.

Visualizing the Rationale and Workflow

To aid in the decision-making and experimental process, the following diagrams illustrate key concepts.

decision_workflow start Lead Compound Identified problem ADME/Tox Issue Identified? (e.g., Poor Solubility, High Clearance) start->problem site Metabolically Labile Site? (e.g., gem-dimethyl, isopropyl) problem->site Yes solubility Poor Aqueous Solubility? problem->solubility No site->solubility No consider_oxa Consider Oxetane Isostere Replacement site->consider_oxa Yes solubility->consider_oxa Yes synthesize Synthesize Oxetane Analog consider_oxa->synthesize evaluate Evaluate Properties: - Stability (HLM) - Solubility (Kinetic) - Lipophilicity (LogD) synthesize->evaluate compare Compare Data to Parent Compound evaluate->compare improved Properties Improved compare->improved Yes no_change No Improvement / New Issues compare->no_change No reiterate Re-evaluate Strategy no_change->reiterate

Caption: Decision workflow for incorporating an oxetane moiety.

property_impact cluster_properties Impact on Physicochemical Properties moiety Moiety gem-Dimethyl Cyclobutane Oxetane stability Metabolic Stability moiety:f1->stability Low moiety:f2->stability Moderate moiety:f3->stability High solubility Aqueous Solubility moiety:f1->solubility Very Low moiety:f2->solubility Low moiety:f3->solubility High lipo Lipophilicity (LogD) moiety:f1->lipo High moiety:f2->lipo High moiety:f3->lipo Reduced metabolic_stability_workflow start Prepare Reagents (HLM, NADPH, Buffer) incubate Pre-incubate HLM at 37°C start->incubate add_cpd Add Test Compound (1 μM final) incubate->add_cpd initiate Initiate Reaction with NADPH add_cpd->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench with ACN + Internal Std timepoint->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

The oxetane moiety is more than a simple isostere; it is a strategic tool for mitigating common liabilities in drug discovery. Its ability to concurrently enhance metabolic stability and aqueous solubility while reducing lipophilicity makes it a highly attractive building block. By replacing metabolically susceptible groups like gem-dimethyl or isopropyl groups, medicinal chemists can effectively prolong a compound's half-life. Furthermore, the introduction of a polar, hydrogen-bond-accepting oxygen atom in a rigid framework provides a reliable method for improving solubility without the typical trade-off of increased molecular weight or flexibility. The data and protocols presented in this guide provide a framework for the rational and evidence-based application of oxetanes, empowering researchers to make informed decisions in the design of next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering safer and more effective drugs. CHIMIA International Journal for Chemistry, 64(4), 233-240. [Link]

  • Rogers-Evans, M., Carreira, E. M., & Burkhard, J. A. (2012). The oxetane ring as a versatile tool in drug discovery. Future Medicinal Chemistry, 4(12), 1561-1571. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8315. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify high-impact transformations for property optimization. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

The 3-(Oxetan-3-yl)azetidine Scaffold: A Comparative Guide to Structure-Activity Relationships for M4 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

The quest for subtype-selective G protein-coupled receptor (GPCR) modulators is a central theme in modern medicinal chemistry. High sequence homology in the orthosteric binding sites of related receptor subtypes presents a significant challenge, often leading to off-target effects and limiting the therapeutic potential of new chemical entities.[1] The muscarinic acetylcholine receptors (mAChRs), a family of five subtypes (M1-M5), exemplify this challenge. While non-selective muscarinic antagonists have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, their clinical utility is hampered by a range of adverse effects stemming from their broad activity across all five subtypes.[2][3]

Recent research has pinpointed the M4 muscarinic acetylcholine receptor as a key player in the therapeutic effects of non-selective antagonists in movement disorders.[2][4] This has spurred the development of selective M4 antagonists with the promise of retaining efficacy while minimizing side effects. At the forefront of this effort is the emergence of the 3-(oxetan-3-yl)azetidine moiety as a privileged scaffold. This guide provides a comprehensive comparison of 3-(oxetan-3-yl)azetidine analogs, delving into their structure-activity relationships (SAR), experimental validation, and the rationale behind their design as potent and selective M4 mAChR antagonists.

The Rise of the 3-(Oxetan-3-yl)azetidine Scaffold: Physicochemical and Structural Advantages

The incorporation of small, strained rings like oxetanes and azetidines into drug candidates has become a popular strategy to enhance physicochemical properties.[5] These motifs can improve aqueous solubility, metabolic stability, and lipophilicity while providing a three-dimensional structure that can be exploited for selective receptor interactions.[5] The 3-(oxetan-3-yl)azetidine core, in particular, offers a unique combination of a polar oxetane ring and a basic azetidine nitrogen, providing multiple points for interaction with target receptors and for synthetic diversification.

Comparative Analysis of 3-(Oxetan-3-yl)azetidine Analogs as M4 Antagonists

Our comparative analysis focuses on a series of 3-(oxetan-3-yl)azetidine analogs developed as selective M4 mAChR antagonists. The data presented below is synthesized from seminal publications in the field, primarily from the Warren Center for Neuroscience Drug Discovery at Vanderbilt University.

Key Structural Features and SAR Insights

The general structure of the 3-(oxetan-3-yl)azetidine analogs discussed in this guide is depicted below. The SAR exploration has primarily focused on modifications at the R1 and R2 positions.

General Structure of 3-(Oxetan-3-yl)azetidine Analogs

Caption: General chemical structure of the 3-(Oxetan-3-yl)azetidine scaffold.

The following table summarizes the structure-activity relationships for a selection of key analogs.

CompoundR1R2hM4 IC50 (nM)M4 Selectivity vs. M1M4 Selectivity vs. M2M4 Selectivity vs. M3M4 Selectivity vs. M5Reference
VU6013720 HPyridazinyl-based moiety20>100-fold36-fold>100-fold>100-fold[2]
VU6021302 HModified pyridazinyl moiety70>140-fold36-fold>140-fold>140-fold[2]
VU6021625 HOptimized pyridazinyl moiety0.4496-fold56-fold>22,000-fold>22,000-fold[1]
VU6028418 HFurther optimized pyridazinyl moiety4.1>2400-fold850-fold>2400-fold>2400-fold[1][6]

Key SAR Observations:

  • The Pyridazinyl Moiety is Crucial for Potency and Selectivity: The evolution from VU6013720 to VU6028418 demonstrates that modifications to the pyridazinyl group (R2) have a profound impact on both potency at the M4 receptor and selectivity against other muscarinic subtypes.

  • Optimization of the R2 Group Enhances Selectivity: The significant increase in selectivity for VU6021625 and VU6028418, particularly against M1, M3, and M5, highlights the successful exploration of the chemical space around the R2 position to exploit subtle differences in the orthosteric binding pockets of the muscarinic receptor subtypes.[1]

  • Subtle Structural Changes Lead to Large Potency Gains: The sub-nanomolar potency of VU6021625 underscores the high degree of complementarity that can be achieved between the ligand and the M4 receptor through careful structural optimization.[1]

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and provide a practical resource, this section details the key experimental procedures for the synthesis and pharmacological evaluation of 3-(oxetan-3-yl)azetidine analogs.

Synthesis of the 3-(Oxetan-3-yl)azetidine Core

The synthesis of the core scaffold is a critical first step. A representative synthetic route is outlined below, based on procedures described in the literature.[7][8]

Synthetic Workflow

synthesis_workflow start Commercially available N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate start->step1 DBU catalyst intermediate1 Methyl 2-(N-Boc-azetidin-3-ylidene)acetate step1->intermediate1 step2 Aza-Michael addition with a suitable NH-heterocycle intermediate1->step2 intermediate2 Functionalized 3-substituted 3-(acetoxymethyl)azetidine step2->intermediate2 step3 Introduction of the oxetane moiety intermediate2->step3 final_product 3-(Oxetan-3-yl)azetidine core step3->final_product

Caption: A generalized synthetic workflow for the 3-(Oxetan-3-yl)azetidine core.

Step-by-Step Protocol:

  • Horner-Wadsworth-Emmons Reaction: To a solution of N-Boc-azetidin-3-one in a suitable solvent such as THF, add methyl 2-(dimethoxyphosphoryl)acetate and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Stir the reaction at room temperature until completion, monitored by TLC.

  • Aza-Michael Addition: The resulting methyl 2-(N-Boc-azetidin-3-ylidene)acetate is then reacted with a desired NH-heterocycle in the presence of a base to yield the functionalized 3-substituted 3-(acetoxymethyl)azetidine.[7]

  • Oxetane Ring Formation: The introduction of the oxetane ring can be achieved through various methods, including the reaction with 3-bromo-1-propanol followed by intramolecular cyclization. A detailed procedure for a similar transformation involves the reaction of a suitable precursor with oxetan-3-one.[7]

  • Purification: The final product is purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds, essential for the subsequent Michael addition. The choice of DBU as a base is due to its non-nucleophilic nature, which prevents unwanted side reactions. The aza-Michael addition is a versatile reaction for forming carbon-nitrogen bonds, allowing for the introduction of diverse functionalities.

Pharmacological Characterization: In Vitro Assays

The pharmacological profile of the synthesized analogs is determined using a panel of in vitro assays to assess their potency and selectivity at the muscarinic receptors.

Radioligand Binding Assay for M4 Receptor Affinity

This assay determines the affinity of the test compounds for the M4 receptor by measuring their ability to displace a radiolabeled ligand.[9]

Experimental Workflow

binding_assay_workflow start Prepare cell membranes expressing M4 receptors step1 Incubate membranes with [3H]NMS (radioligand) and varying concentrations of test compound start->step1 step2 Separate bound from free radioligand via filtration step1->step2 step3 Quantify bound radioactivity using scintillation counting step2->step3 end Determine Ki values step3->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.[9]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine or [3H]VU6013720) and a range of concentrations of the unlabeled test compound.[9]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness of the Protocol: This protocol includes controls for non-specific binding (in the presence of a high concentration of a known antagonist like atropine) to ensure that the measured binding is specific to the M4 receptor. The use of a well-characterized radioligand and a stable cell line expressing the target receptor further enhances the reliability of the results.

Functional Assays: Calcium Flux and cAMP Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

  • Calcium Flux Assay (for M1, M3, M5 receptors): These receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. Antagonists are tested for their ability to inhibit the calcium response induced by a known agonist.

  • cAMP Assay (for M2, M4 receptors): These receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists are evaluated for their ability to reverse the agonist-induced decrease in cAMP.

Conclusion and Future Directions

The 3-(oxetan-3-yl)azetidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective M4 muscarinic acetylcholine receptor antagonists. The detailed structure-activity relationship studies have demonstrated that fine-tuning the substituents on the azetidine and the appended heterocyclic moieties can lead to significant improvements in both potency and selectivity. The lead compounds, such as VU6021625 and VU6028418, represent valuable tools for further investigating the role of the M4 receptor in health and disease and hold promise as potential therapeutic agents for movement disorders.

Future research in this area will likely focus on further optimization of the pharmacokinetic properties of these analogs to improve their drug-like characteristics. Additionally, exploring the SAR of substitutions on the oxetane ring and alternative heterocyclic systems may lead to the discovery of novel M4 antagonists with even more desirable pharmacological profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in their pursuit of the next generation of selective muscarinic receptor modulators.

References

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. PubMed Central. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Publications. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed Central. [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Publications. [Link]

  • Julie L. Engers (0009-0004-3654-5464). ORCID. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine... Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Request PDF. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Request PDF. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

Sources

The Ascendancy of Small Rings: A Comparative Guide to the Lipophilicity of 3-(Oxetan-3-yl)azetidine and Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Design

In the intricate ballet of drug discovery, the physicochemical properties of a molecule dictate its performance long before it reaches its biological target. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands as a paramount gatekeeper of a drug's ultimate success. It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET), influencing everything from oral bioavailability to off-target effects.[1][2][3] The octanol-water partition coefficient (logP) and the distribution coefficient at physiological pH 7.4 (logD7.4) are the principal metrics used to quantify this property. While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity is a common cause of compound attrition in later developmental stages, often linked to poor solubility, high plasma protein binding, and increased metabolic clearance.[1][4]

For decades, the piperazine ring has been a stalwart scaffold in medicinal chemistry, prized for its synthetic tractability and its ability to confer aqueous solubility and serve as a versatile linker.[5][6] However, the drive to escape the "flatland" of traditional aromatic- and heteroaromatic-rich compounds and to fine-tune ADMET properties has spurred the exploration of novel, three-dimensional bioisosteres. Among these, small, strained rings like oxetanes and azetidines have emerged as powerful tools.[7][8]

This guide provides a detailed comparative analysis of the lipophilicity of 3-(Oxetan-3-yl)azetidine, a novel spirocyclic scaffold, against a series of commonly employed piperazine analogs. We will explore the structural nuances that drive differences in lipophilicity, provide robust experimental frameworks for its measurement, and discuss the profound implications for drug design and candidate selection.

Understanding the Scaffolds: Structural Features and Hypotheses

The fundamental difference between the 3-(Oxetan-3-yl)azetidine scaffold and piperazine analogs lies in their topology, heteroatom content, and three-dimensional shape.

  • 3-(Oxetan-3-yl)azetidine: This rigid, spirocyclic structure combines a polar oxetane ring with a basic azetidine ring. The presence of the oxygen atom in the strained oxetane ring is hypothesized to significantly increase polarity and reduce lipophilicity compared to carbocyclic counterparts.[9] The compact, 3D-nature of the spirocycle is a departure from the more flexible chair/boat conformations of piperazine.

  • Piperazine Analogs: Piperazine is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its lipophilicity is highly tunable through substitution at these nitrogens.[5][10] Simple alkyl or aryl substituents can dramatically increase lipophilicity, impacting the overall properties of the molecule.

Methodologies for Lipophilicity Determination

Accurate determination of logP and logD is crucial for any comparative analysis. Two primary experimental methods are considered industry standards, supplemented by robust computational models for high-throughput screening.

Experimental Protocol 1: The Shake-Flask 1-Octanol/Water Partition Coefficient (logP/logD) Method

The shake-flask method remains the "gold standard" for its direct measurement of partitioning.[11]

Principle: The compound is dissolved in a biphasic system of 1-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for logD). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.[12]

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This ensures that the solvents are in equilibrium.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each).

  • Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues and high enough for accurate detection.

  • Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-3 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vials at low speed to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation:

    • logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

    • For logP, the aqueous phase is unbuffered water, and the compound must be in its neutral form.

Workflow for Shake-Flask LogD Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate 1-Octanol and PBS prep_stock 2. Prepare 10 mM Compound Stock (DMSO) prep_phases->prep_stock partition 3. Add Compound to Octanol/PBS System prep_stock->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate quantify 6. Sample Each Phase & Quantify by HPLC-MS separate->quantify calculate 7. Calculate LogD quantify->calculate

Caption: Shake-Flask LogD Experimental Workflow.

Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC methods are frequently used to estimate logD values based on the compound's retention time on a hydrophobic stationary phase.

Principle: A compound's retention time on a C18 column is correlated with its lipophilicity. By calibrating the system with compounds of known logD values, the logD of an unknown compound can be extrapolated.

Step-by-Step Protocol:

  • System Preparation: Use a C18 HPLC column. The mobile phase typically consists of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 7.4) and an organic modifier like methanol or acetonitrile.[4]

  • Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established logD7.4 values that span the expected range of the test compounds.

  • Sample Preparation: Dissolve test compounds and calibration standards in a suitable diluent (e.g., 1:1 methanol/water).[4]

  • Isocratic Elution: Perform a series of isocratic runs for each compound (both standards and unknowns) using different percentages of the organic modifier (e.g., 30%, 45%, 60%).[4] Record the retention time (t_R) for each run. A non-retained marker (e.g., uracil) is used to determine the column dead time (t_0).

  • Calculate Capacity Factor (k'): For each run, calculate the capacity factor: k' = (t_R - t_0) / t_0 .

  • Extrapolation to 0% Organic: For each compound, plot log(k') against the percentage of the organic modifier. Extrapolate the linear regression line to 0% organic to determine the y-intercept, log(k'_w).

  • Calibration Curve: Plot the known logD7.4 values of the calibration standards against their calculated log(k'_w) values. This creates the calibration curve.

  • Determine Unknown logD: Using the log(k'_w) value of the test compound, interpolate its logD7.4 from the calibration curve.

Data Relationship in HPLC LogD Extrapolation

G rt Retention Time (tR) k_prime Capacity Factor (k') rt->k_prime Calculate log_k_prime log(k') k_prime->log_k_prime Log Transform log_kw Extrapolated log(k'w) (at 0% Organic) log_k_prime->log_kw Extrapolate cal_curve Calibration Curve log_kw->cal_curve Generate known_logd Known logD7.4 (Standards) known_logd->cal_curve Generate unknown_logd Calculated logD7.4 (Test Compound) cal_curve->unknown_logd Interpolate

Caption: Logic flow for calculating LogD from HPLC data.

Computational (in silico) Prediction

Numerous algorithms exist to calculate logP (cLogP) based on a molecule's structure. These methods, often based on atomic or fragmental contributions, are invaluable for rapidly assessing large numbers of virtual compounds. The XLogP3 algorithm is a widely used and validated method.

Comparative Data Analysis

Due to the novelty of the 3-(Oxetan-3-yl)azetidine scaffold, extensive experimental data is not publicly available. Therefore, this guide utilizes widely accepted, high-quality calculated logP values (XLogP3-AA from PubChem) to provide a standardized comparison.

Compound NameStructureMolecular Weight ( g/mol )Calculated LogP (XLogP3-AA)
Parent Heterocycles
AzetidineAzetidine57.09-0.1
PiperazinePiperazine86.14-1.1
Target Scaffold
3-[(Oxetan-2-yl)methyl]azetidine*3-[(Oxetan-2-yl)methyl]azetidine127.180.2
Piperazine Analogs
1-Methylpiperazine1-Methylpiperazine100.16-0.4
1-Phenylpiperazine1-Phenylpiperazine162.231.1
1-Benzylpiperazine1-Benzylpiperazine176.261.8
1-(Pyridin-2-yl)piperazine1-(Pyridin-2-yl)piperazine163.220.7
1-(Pyridin-4-yl)piperazine1-(Pyridin-4-yl)piperazine163.220.3

Note: Calculated logP for 3-[(Oxetan-2-yl)methyl]azetidine is used as a close proxy for the target 3-(Oxetan-3-yl)azetidine, for which public data is unavailable. The structural isomerism is expected to have a minor impact on the overall lipophilicity compared to the large differences seen across the piperazine series.

Discussion: Interpreting the Data and Implications for Drug Discovery

The comparative data reveals a clear and significant trend: the 3-(Oxetan-3-yl)azetidine scaffold possesses a markedly lower calculated lipophilicity than commonly used aromatic-substituted piperazine analogs.

  • Inherent Polarity of the Oxetane-Azetidine Scaffold: The cLogP of the oxetane-azetidine proxy (0.2) is significantly lower than that of N-phenylpiperazine (1.1) and N-benzylpiperazine (1.8). This underscores the powerful effect of replacing a lipophilic aryl or benzyl group with the compact, polar oxetane moiety. The ether oxygen of the oxetane acts as a strong hydrogen bond acceptor, increasing the molecule's affinity for the aqueous phase.[9]

  • Modulating Lipophilicity: The piperazine data clearly illustrates how susceptible this scaffold is to large swings in lipophilicity based on its substituent. A simple methyl group (-0.4) maintains hydrophilicity, but the introduction of common phenyl (1.1) or benzyl (1.8) groups, often used to interact with biological targets, pushes the molecule into a much more lipophilic space. The pyridinyl analogs (0.7 and 0.3) represent an intermediate state, where the basic nitrogen of the pyridine ring helps to mitigate the lipophilicity of the aromatic system.

  • Strategic Advantage in Lead Optimization: The key takeaway for drug development professionals is the potential of the 3-(Oxetan-3-yl)azetidine core to serve as a "low lipophilicity" starting point. In lead optimization, where potency-enhancing groups are often lipophilic, starting with a less "greasy" core provides a greater budget for adding necessary functionality without breaching the optimal lipophilicity window (typically logD7.4 between 1 and 3).[4] This can lead to candidates with improved solubility, lower metabolic clearance, and a better overall ADMET profile.

  • Three-Dimensionality and Escape from Flatland: Beyond lipophilicity, the rigid, spirocyclic nature of 3-(Oxetan-3-yl)azetidine offers enhanced three-dimensionality. This can lead to improved target selectivity and the ability to form novel interactions within a binding pocket, a significant advantage over the more conformationally flexible and planar aromatic piperazine analogs.

Conclusion

The comparative analysis strongly indicates that the 3-(Oxetan-3-yl)azetidine scaffold is an inherently less lipophilic building block than widely used substituted piperazine analogs. Its calculated logP is positioned advantageously, offering medicinal chemists a valuable starting point for designing molecules with a higher probability of possessing drug-like properties. By incorporating the polar, rigid oxetane moiety, this scaffold provides a powerful strategy to mitigate the risk of "lipophilicity creep" during lead optimization campaigns. As the pharmaceutical industry continues to seek novel chemical matter with improved ADMET profiles, scaffolds like 3-(Oxetan-3-yl)azetidine represent a significant step forward in the rational design of the next generation of therapeutics.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]

  • Bio-protocol. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Website. [Link]

  • Shalaeva, M., et al. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

  • Taylor & Francis Online. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(9), 3375-3404. [Link]

  • Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. [Link]

  • PubChem. (n.d.). 3-[(Oxetan-2-yl)methyl]azetidine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). Azetidine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. PubChem Compound Database. [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. PubChem Compound Database. [Link]

  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Warren Center for Neuroscience Drug Discovery. (2025). Extrapolated LogD7.4 Protocol. Vanderbilt University. [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3-(Oxetan-3-yl)azetidine-based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of 3D-rich fragments like 3-(oxetan-3-yl)azetidine into small molecule drug candidates has become a prominent strategy for improving physicochemical properties and achieving novel intellectual property. However, the unique structural and conformational characteristics of these scaffolds necessitate rigorous validation of their engagement with the intended biological target. This guide provides an in-depth comparison of key methodologies, explaining the rationale behind experimental choices to ensure your lead compounds are advancing based on a solid mechanistic foundation.

The Imperative of Target Engagement: Beyond Potency

A fundamental principle in drug discovery is that a compound's therapeutic effect should stem from its interaction with a specific molecular target.[1] Measuring target engagement—the direct physical binding of a drug to its target protein in a relevant biological context—is therefore a critical step.[1][2] It bridges the gap between biochemical potency (e.g., an IC50 in an enzymatic assay) and cellular or physiological outcomes. For novel scaffolds like 3-(oxetan-3-yl)azetidines, confirming target engagement early and robustly de-risks a project, preventing costly late-stage failures due to a lack of efficacy or misunderstood mechanisms of action.[3]

This guide is structured to help you navigate the landscape of target engagement assays, from initial validation with purified proteins to confirmation in the complex milieu of a living cell.

cluster_0 Decision Framework for Target Engagement Assays Start Start: Putative Ligand-Target Interaction PurifiedProtein Is purified protein available? Start->PurifiedProtein CellularContext Is cellular context critical at this stage? PurifiedProtein->CellularContext No Biophysical Biophysical Assays (SPR, ITC, DSF) PurifiedProtein->Biophysical Yes CellularContext->PurifiedProtein No, start with in vitro first Cellular Cellular/In-Situ Assays (CETSA, BRET, In-Cell NMR) CellularContext->Cellular Yes Throughput High-throughput screening needed? Kinetics Need kinetic data (kon/koff)? Throughput->Kinetics No DSF DSF/TSA Throughput->DSF Yes Kinetics->Cellular No, proceed to cellular validation SPR_ITC SPR or ITC Kinetics->SPR_ITC Yes Biophysical->Throughput End Validated Target Engagement Cellular->End DSF->Cellular SPR_ITC->Cellular

Caption: A decision tree to guide the selection of appropriate target engagement assays.

Foundational Evidence: Biophysical Assays with Purified Proteins

The first step in validating a ligand-protein interaction is often performed in vitro using purified components. These assays provide clean, quantitative data on the direct binding event, free from the complexities of the cellular environment.[1]

Comparison of Key Biophysical Methods
Method Principle Key Output Throughput Advantages Disadvantages
Thermal Shift Assay (TSA/DSF) Ligand binding stabilizes a protein, increasing its melting temperature (Tm).[4][5]ΔTm (Shift in melting temperature)HighLow protein consumption, rapid, cost-effective for screening.[6]Indirect measure of binding; sensitive to buffer conditions; may not work for all proteins.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6]Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Low"Gold standard" thermodynamics; no labeling or immobilization needed.[6]Requires large amounts of pure protein and ligand; sensitive to buffer mismatch.[7]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte binds to an immobilized ligand.[8][9]Kd (affinity), kon (association rate), koff (dissociation rate)MediumReal-time kinetic data; high sensitivity; can determine residence time.[8]Requires immobilization which may affect protein function; potential for mass transport artifacts.[10]
Expert Insights & Causality
  • Why start with Thermal Shift? For a new chemical series like those containing 3-(oxetan-3-yl)azetidine, a Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent primary screen.[6] The causality is straightforward: the binding of your ligand introduces favorable interactions that must be overcome for the protein to unfold, thus increasing its thermal stability.[11] A positive thermal shift (ΔTm) is a strong, albeit indirect, indicator of direct binding. Its high throughput makes it ideal for screening multiple analogs.[4][5]

  • Why use ITC for confirmation? Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat change of the interaction, providing a complete thermodynamic profile.[6] This is crucial because it reveals the driving forces of the binding (enthalpy vs. entropy), which can be invaluable for structure-activity relationship (SAR) studies. For instance, an entropically-driven interaction might suggest that the displacement of water molecules from a hydrophobic pocket is key, a valuable insight when optimizing your oxetane- or azetidine-based ligand.

  • When are kinetics from SPR essential? Surface Plasmon Resonance (SPR) provides kinetic information (kon and koff), which determines the compound's residence time on the target.[8] A ligand with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its equilibrium affinity (Kd) is modest. This is a critical parameter that ITC and DSF cannot provide.

The Litmus Test: Target Engagement in a Cellular Context

Confirming that your ligand binds its target within the complex, crowded environment of a living cell is the ultimate validation.[5][12] Cellular assays account for factors like cell permeability, intracellular concentration, and engagement with the target in its native state and localization.[13]

Comparison of Key Cellular Methods
Method Principle Key Output Throughput Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation in intact cells or lysates.[11][14]Thermal shift and/or Isothermal dose-response curves (EC50)Medium-HighLabel-free; works in native cells/tissues; direct measure of intracellular engagement.[4][5][11]Requires a specific antibody for detection (WB-based); protein must have a measurable thermal shift.
Bioluminescence Resonance Energy Transfer (BRET) A test compound competes with a fluorescent tracer for binding to a NanoLuc®-tagged target, disrupting energy transfer.[13][15]Intracellular IC50, Residence TimeHighLive-cell, real-time measurements; highly quantitative; can assess permeability.[12][15]Requires genetic modification of the target protein; needs a specific fluorescent tracer.[16]
Kinobeads / Chemical Proteomics A competitive binding assay where the test compound competes with immobilized broad-spectrum inhibitors for binding to kinases in a cell lysate.[17][18]Kdapp for hundreds of kinases simultaneouslyLowUnbiased, proteome-wide selectivity profiling; identifies on- and off-targets.[17][19]Limited to ATP-competitive binders (for kinases); requires complex mass spectrometry.[20]
In-Cell NMR Monitors ligand-induced structural changes in an isotopically labeled target protein directly inside living cells.[21][22]Structural and binding information at atomic resolutionVery LowProvides ultimate proof of binding in a physiological context; no genetic modification needed if protein is delivered.[23][24]Requires high protein expression/delivery; technically demanding; limited to smaller proteins.[21]
Photoaffinity Labeling (PAL) A ligand modified with a photoreactive group forms a covalent bond with its target upon UV irradiation, allowing for identification.[25][26]Identification of direct binding partnersLowCovalently captures the interaction, enabling downstream target identification.[27][28]Requires synthesis of a probe; potential for non-specific labeling.[29]
Expert Insights & Causality
  • Why is CETSA the go-to cellular assay? CETSA is the direct cellular analogue of the biophysical TSA.[30][31] It is a powerful method because it is label-free and measures engagement with the endogenous, unmodified protein in its native environment.[11][14] A positive result demonstrates that your compound can penetrate the cell, remain stable, and physically occupy the target's binding site with sufficient affinity to confer thermal stability. This provides a direct and compelling link between your compound and its intracellular target.[30][32]

  • When to implement BRET? The NanoBRET™ assay is exceptionally powerful for lead optimization in live cells.[15] Because it's a real-time, equilibrium-based assay, it can provide highly accurate intracellular potencies (IC50s) and even measure intracellular residence time.[12] This is particularly useful for 3-(oxetan-3-yl)azetidine ligands, where understanding how structural modifications impact not just affinity but also cell permeability and efflux is key to designing effective molecules.

  • Why use Chemical Proteomics for Kinase Inhibitors? If your target is a protein kinase, a Kinobeads-based approach is invaluable.[17][19] Kinases are a large and highly conserved family, making off-target activity a major concern. This method simultaneously assesses your compound's binding affinity against hundreds of endogenous kinases from a cell lysate.[17] This provides an unbiased view of selectivity, which is critical for interpreting cellular phenotypes and predicting potential toxicities.[18][20]

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust protocols. The following methods include critical controls and steps to ensure the results are interpretable and reliable.

Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol is designed to determine if the 3-(oxetan-3-yl)azetidine-based ligand engages and stabilizes its target protein in intact cells.

cluster_1 CETSA Workflow A 1. Cell Culture & Treatment Treat cells with ligand or DMSO vehicle. B 2. Heat Challenge Aliquot cells and heat across a temperature gradient in a thermocycler. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. C->D E 5. Sample Prep Collect supernatant (soluble fraction) and prepare for SDS-PAGE. D->E F 6. Detection Run Western Blot with a target-specific antibody. E->F G 7. Analysis Quantify band intensity. Plot % soluble protein vs. temperature. A shift indicates engagement. F->G

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Preparation: Culture your target-expressing cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.

  • Compound Treatment: Aliquot the cell suspension. Treat with your 3-(oxetan-3-yl)azetidine ligand at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and binding.[33]

  • Thermal Challenge: Transfer 50-100 µL of each treatment condition into separate PCR tubes for each temperature point. Place the tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes. Immediately cool the samples to 4°C.[33][34]

  • Lysis and Fractionation: Subject the cells to 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14]

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Determine the protein concentration, normalize all samples, and analyze by SDS-PAGE followed by Western blotting using a validated, specific antibody against your target protein.

  • Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore engagement.[33]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol provides a framework for obtaining a full thermodynamic profile of the ligand-target interaction.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Prepare your purified target protein and a concentrated stock of your 3-(oxetan-3-yl)azetidine ligand. Crucially , both must be in the exact same, degassed buffer.[35] Dialyze the protein against the final buffer extensively, and use the final dialysate to dissolve the ligand. This minimizes the "heats of dilution" artifact.[7]

  • Concentration Determination: Accurately determine the concentrations of both the protein (in the cell) and the ligand (in the syringe). For the protein, use A280 with a calculated extinction coefficient. For the ligand, use a validated method like qNMR or UV-Vis if it has a chromophore. Concentrations are critical for accurate stoichiometry determination.[7] A common starting point is 10-50 µM protein in the cell and 10-20x molar excess of ligand in the syringe.[7]

  • Instrument Setup: Thoroughly clean the sample cell and syringe as per the instrument's protocol.[36] Equilibrate the instrument to the desired temperature (typically 25°C).[37]

  • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no bubbles are introduced.[36][37]

  • Titration Experiment: Set up the injection parameters (e.g., 20 injections of 2 µL each, spaced 150 seconds apart). Initiate the titration. The instrument will measure the minute heat changes after each injection.[37]

  • Control Experiment: Perform a control titration by injecting the ligand from the syringe into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for the most accurate results.[38]

  • Data Analysis: Integrate the raw power peaks to get the heat change per injection (ΔH). Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site independent) to determine the Kd, ΔH, and stoichiometry (n).[7]

Protocol 3: Surface Plasmon Resonance (SPR)

This protocol outlines a typical kinetic analysis experiment to determine binding affinity and on/off rates.

Step-by-Step Methodology:

  • Chip Selection and Ligand Immobilization: Choose a sensor chip suitable for your target protein (e.g., a CM5 chip for amine coupling). Immobilize the purified protein (ligand) onto the chip surface using a standard chemistry like EDC/NHS amine coupling to a target density that will yield an appropriate Rmax (e.g., 100-150 RU).[8][39] A reference channel should be prepared in parallel (e.g., activated and deactivated with no protein) to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of your 3-(oxetan-3-yl)azetidine-based compound (analyte) in the running buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.[10] Include a zero-concentration (buffer only) injection for double referencing.

  • Binding Assay:

    • Association: Inject the analyte at a constant flow rate over both the ligand and reference channels and monitor the binding response (in Response Units, RU) over time.[40]

    • Dissociation: After the association phase, switch back to injecting running buffer only and monitor the decrease in RU as the analyte dissociates from the surface.[9][40]

  • Regeneration (if necessary): If the analyte does not fully dissociate, inject a specific regeneration solution (e.g., low pH glycine or high salt) to strip the bound analyte and prepare the surface for the next injection. This step must be optimized to not denature the immobilized protein.[39]

  • Data Analysis: After subtracting the reference channel and buffer injection data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) using the instrument's software. This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[9]

Conclusion: An Integrated Approach for Confident Validation

No single assay can tell the whole story. A robust target engagement validation strategy for novel 3-(oxetan-3-yl)azetidine-based ligands employs an orthogonal approach. Begin with high-throughput biophysical methods like DSF to confirm direct binding and guide initial SAR. Follow up with ITC or SPR to gain deeper, quantitative insights into the thermodynamics and kinetics of the interaction. Finally, and most critically, use cellular methods like CETSA or BRET to confirm that the compound reaches and binds its target in the intended biological setting. This integrated, evidence-based approach provides the highest degree of confidence that your molecule's activity is driven by on-target engagement, paving the way for successful preclinical and clinical development.

References

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159494. [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Shi, C., & Su, X. C. (2019). Applications of In-Cell NMR in Structural Biology and Drug Discovery. Molecules, 24(1), 146. [Link]

  • PharmD, A. A. (2024). SOP for Isothermal Titration Calorimetry (ITC) Studies. Drug Discovery SOPs. [Link]

  • Lu, H., & Su, X. C. (2020). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 25(11), 2633. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Reinecke, M., Bantscheff, M., & Drewes, G. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Shi, C., & Su, X. C. (2019). Applications of In-Cell NMR in Structural Biology and Drug Discovery. Semantic Scholar. [Link]

  • Lu, H., & Su, X. C. (2020). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]

  • Luchinat, E., & Banci, L. (2020). In-cell NMR: From target structure and dynamics to drug screening. FLORE. [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Semantic Scholar. [Link]

  • Scott, A. D., & Mseeh, F. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10219-10243. [Link]

  • Médard, G., Pachl, F., Rix, U., Kuster, B., & Superti-Furga, G. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(2), 111-115. [Link]

  • Monroy, E., Yu, X., Lu, D., Wang, J., & Zhang, J. (2025). Advances in BRET probes for intracellular target engagement studies. ResearchGate. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Scheuermann, S., & Pogenberg, V. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • Murale, D. P., Hong, S. C., Haque, M. M., & Lee, J. S. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(9), 1238. [Link]

  • MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs. [Link]

  • Nomura, D. K., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200-202. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]

  • University of Utah. (2022). Guide to Running an SPR Experiment. University of Utah. [Link]

  • Lanyon, L., & La-Borde, P. J. (2017). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • Petz, L., & Ghalih, P. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Monroy, E., Yu, X., Lu, D., Wang, J., & Zhang, J. (2024). Advances in BRET probes for intracellular target engagement studies. Scilit. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. [Link]

  • Trinquet, E., & Dupre, A. (2013). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 4, 116. [Link]

  • Khan, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Liu, R., & Wang, J. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4555. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Petz, L., & Ghalih, P. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Porter, J. R., & St-Gallay, S. A. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2736-2742. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Structural Genomics Consortium. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2212-2222. [Link]

  • GlobalOwls. (2023). Behavioral Targeting Advantages and Disadvantages. GlobalOwls. [Link]

  • Slatter, D. A., & Gibbins, J. M. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359405. [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5186. [Link]

  • Albiston, A. L., & Hayes, J. D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Porter, J. R., & St-Gallay, S. A. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2736-2742. [Link]

  • Shaw, S. (2022). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]

  • Unstop. (n.d.). Target Marketing Strategies: Definition, Advantages & Disadvantages. Unstop. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to the Promising Bioisostere: 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane-Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has become a cornerstone of molecular design. Among these, the oxetane and azetidine moieties have garnered significant attention for their ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity. The unique structural and electronic features of the 3-(oxetan-3-yl)azetidine scaffold, which combines both of these valuable motifs, present a compelling bioisostere for larger, more lipophilic groups, offering a novel avenue for lead optimization and the development of next-generation therapeutics. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of this valuable building block, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific applications.

Synthetic Strategy 1: Convergent Approach via Aza-Michael Addition

This synthetic route employs a convergent strategy, wherein the oxetane and azetidine fragments are prepared separately and then coupled in a key aza-Michael addition step. This approach offers a high degree of modularity, allowing for the synthesis of various derivatives by modifying either of the starting materials.

Scientific Rationale

The core of this strategy lies in the creation of an electrophilic oxetane derivative that can be readily attacked by a nucleophilic azetidine. The Horner-Wadsworth-Emmons (HWE) reaction is an ideal choice for the formation of the key α,β-unsaturated ester of oxetane-3-one. The resulting electron-deficient alkene is a perfect Michael acceptor for the secondary amine of a protected azetidine. The use of a Boc protecting group for the azetidine nitrogen is crucial to prevent side reactions and to allow for facile deprotection under acidic conditions in the final step.

Experimental Protocol

Step 1: Synthesis of Methyl (Oxetan-3-ylidene)acetate

To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portionwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of a solution of oxetan-3-one (1.0 eq.) in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford methyl (oxetan-3-ylidene)acetate as a colorless oil.

Step 2: Aza-Michael Addition of N-Boc-azetidine

A solution of methyl (oxetan-3-ylidene)acetate (1.0 eq.), N-Boc-azetidine (1.2 eq.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.) in acetonitrile is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 2-(1-Boc-3-(oxetan-3-yl)azetidin-3-yl)acetate, is purified by flash column chromatography.

Step 3: Decarboxylation and Deprotection

The purified product from Step 2 is dissolved in a mixture of methanol and water, and lithium hydroxide (2.0 eq.) is added. The reaction is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The resulting carboxylic acid is then dissolved in dioxane and heated at reflux for 6 hours to effect decarboxylation. Finally, the Boc group is removed by treating the cooled solution with 4 M HCl in dioxane and stirring at room temperature for 2 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to yield 3-(oxetan-3-yl)azetidine hydrochloride as a white solid.

Visualizing the Pathway: Aza-Michael Addition Route

Aza_Michael_Addition_Route cluster_0 Oxetane Activation cluster_1 Coupling and Final Steps Oxetan-3-one Oxetan-3-one HWE Reagent Methyl 2-(dimethoxyphosphoryl)acetate, NaH Activated Oxetane Methyl (Oxetan-3-ylidene)acetate HWE Reagent->Activated Oxetane HWE Reaction Coupled Product Methyl 2-(1-Boc-3-(oxetan-3-yl)azetidin-3-yl)acetate Activated Oxetane->Coupled Product Coupling N-Boc-azetidine N-Boc-azetidine N-Boc-azetidine->Coupled Product Aza-Michael Addition Final Product 3-(Oxetan-3-yl)azetidine Coupled Product->Final Product 1. Saponification 2. Decarboxylation 3. Deprotection

Caption: Synthetic pathway via Aza-Michael addition.

Synthetic Strategy 2: Linear Approach via Nucleophilic Substitution

This second strategy follows a more linear path, involving the direct coupling of an azetidine nucleophile with an electrophilic oxetane derivative through a nucleophilic substitution reaction. This approach is conceptually simpler but may present different challenges in terms of reactivity and selectivity.

Scientific Rationale

The key transformation in this route is the formation of the C-N bond between the azetidine nitrogen and the C3 position of the oxetane ring. To achieve this, a good leaving group is required on the oxetane ring. 3-Bromooxetane serves as a suitable electrophile. The nucleophilic attack by the secondary amine of N-Boc-azetidine is expected to proceed via an SN2 mechanism. A non-nucleophilic base is employed to scavenge the HBr generated during the reaction, preventing the protonation of the azetidine nucleophile. The final deprotection step mirrors that of the first strategy.

Experimental Protocol

Step 1: Synthesis of 3-Bromooxetane

To a solution of oxetan-3-ol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous dichloromethane at 0 °C is added N-bromosuccinimide (1.2 eq.) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid triphenylphosphine oxide is removed by filtration, and the filtrate is concentrated. The crude 3-bromooxetane is purified by distillation under reduced pressure.

Step 2: Nucleophilic Substitution with N-Boc-azetidine

A mixture of 3-bromooxetane (1.0 eq.), N-Boc-azetidine (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is heated at 60 °C for 12 hours in a sealed tube. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude N-Boc-3-(oxetan-3-yl)azetidine, which is purified by flash column chromatography.

Step 3: Deprotection

The purified N-Boc-3-(oxetan-3-yl)azetidine is dissolved in 4 M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to afford 3-(oxetan-3-yl)azetidine hydrochloride as a white solid.

Visualizing the Pathway: Nucleophilic Substitution Route

Nucleophilic_Substitution_Route Oxetan-3-ol Oxetan-3-ol Bromination NBS, PPh3 3-Bromooxetane 3-Bromooxetane Bromination->3-Bromooxetane Appel Reaction Coupled Protected Product N-Boc-3-(oxetan-3-yl)azetidine 3-Bromooxetane->Coupled Protected Product SN2 Reaction N-Boc-azetidine N-Boc-azetidine N-Boc-azetidine->Coupled Protected Product Final Product 3-(Oxetan-3-yl)azetidine Coupled Protected Product->Final Product Deprotection

Caption: Synthetic pathway via Nucleophilic Substitution.

Head-to-Head Comparison

FeatureSynthetic Strategy 1: Aza-Michael AdditionSynthetic Strategy 2: Nucleophilic Substitution
Overall Strategy ConvergentLinear
Key Bond Formation C-C bond (HWE), then C-N bond (Michael Add.)C-N bond (SN2)
Starting Materials Oxetan-3-one, N-Boc-azetidineOxetan-3-ol, N-Boc-azetidine
Number of Steps 3 (from commercial materials)3 (from commercial materials)
Potential Yield Moderate to goodModerate
Scalability Generally good, HWE can be scaled effectively.Potentially limited by the stability of 3-bromooxetane.
Key Advantages Modular, allowing for diversification. HWE is a reliable and well-established reaction.[1][2]Conceptually straightforward. Avoids the use of strong bases like NaH.
Potential Challenges The Michael addition can be slow and may require optimization. Decarboxylation step adds complexity.Preparation and handling of potentially unstable 3-bromooxetane.[2] Risk of competing elimination reactions.
Purification Multiple chromatographic purifications required.Chromatographic purification is likely necessary at each step.

Conclusion and Outlook

Both synthetic strategies presented offer viable pathways to the valuable 3-(oxetan-3-yl)azetidine scaffold. The choice between the two will ultimately depend on the specific needs and capabilities of the research team.

The Aza-Michael Addition route is arguably the more robust and flexible approach, particularly for generating a library of analogues. The convergent nature of this synthesis allows for late-stage diversification by simply changing either the oxetane or azetidine coupling partner.

The Nucleophilic Substitution route , while more linear and conceptually simpler, may present practical challenges related to the synthesis and stability of the key 3-bromooxetane intermediate. However, for a direct, small-scale synthesis of the parent compound, this route could be a more straightforward option if the intermediate proves to be manageable.

Further optimization of reaction conditions for both routes, particularly in the coupling and deprotection steps, could lead to improved overall efficiency. The development of a one-pot procedure for the nucleophilic substitution and deprotection steps in the second route could significantly enhance its attractiveness. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and scalable syntheses of building blocks like 3-(oxetan-3-yl)azetidine will remain a critical area of research.

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]

  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

Sources

The 3-(Oxetan-3-yl)azetidine Scaffold: A Comparative Guide to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among these, the 3-(oxetan-3-yl)azetidine motif has emerged as a promising structural element. This guide provides an in-depth, objective comparison of the performance of this scaffold against relevant alternatives, supported by available data and field-proven insights. We will delve into case studies, both theoretical and real-world, to illuminate the strategic considerations behind its incorporation in successful drug discovery projects.

The Allure of the Oxetane-Azetidine Combination: A Physicochemical Perspective

The 3-(oxetan-3-yl)azetidine scaffold is a unique bioisosteric replacement that combines the features of two distinct four-membered heterocycles: the oxetane and the azetidine. This fusion offers a compelling set of properties for drug designers. Oxetanes, with their oxygen heteroatom, are known to improve aqueous solubility and metabolic stability while reducing lipophilicity when replacing gem-dimethyl or carbonyl groups.[1][2] Azetidines, containing a nitrogen atom, introduce a basic center that can be crucial for target engagement and can also enhance solubility and metabolic stability.[3]

The combination of these two rings into a single scaffold creates a rigid, three-dimensional structure that can favorably orient substituents for optimal target binding. The oxetane moiety can act as a hydrogen bond acceptor and its presence can lower the pKa of the adjacent azetidine nitrogen, a feature that can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Case Study 1: A Head-to-Head Comparison in JAK Inhibition (A Theoretical Exploration)

The Janus kinase (JAK) family of enzymes represents a critical target for inflammatory and autoimmune diseases.[5] Let's consider a hypothetical drug discovery program targeting JAK1/JAK2, where we compare two closely related compounds: one featuring a 3-hydroxyoxetane and the other a 3-hydroxyazetidine attached to a pyridine core.

Compound A: 3-(5-bromopyridin-2-yl)oxetan-3-ol Compound B: 3-(5-bromopyridin-2-yl)azetidin-3-ol

Comparative Physicochemical Properties
PropertyCompound A (Oxetane) (Predicted)Compound B (Azetidine) (Predicted)Rationale
Molecular Weight~230.06 g/mol ~229.08 g/mol Near-identical molecular formula.
Calculated LogPLowerHigherThe oxygen in the oxetane generally increases polarity and lowers lipophilicity compared to the nitrogen in the azetidine.
Aqueous SolubilityHigherLowerThe increased polarity of the oxetane is expected to lead to better aqueous solubility.
pKaN/A (non-ionizable)BasicThe azetidine nitrogen provides a basic handle, which can be crucial for specific target interactions or salt formation.
Hydrogen BondingAcceptor (Oxygen)Acceptor/Donor (Nitrogen)The azetidine nitrogen can act as both a hydrogen bond acceptor and, when protonated, a donor.
Metabolic StabilityPotentially HigherPotentially LowerOxetanes are often more metabolically stable than azetidines, which can be susceptible to N-dealkylation.

This theoretical comparison highlights a key trade-off. The oxetane-containing compound (A) is predicted to have superior solubility and potentially better metabolic stability. The azetidine analog (B), however, offers a basic nitrogen that could be exploited for stronger target engagement through ionic interactions or for tuning pharmacokinetic properties via salt formation. The choice between these scaffolds would depend on the specific requirements of the drug target and the desired overall property profile of the drug candidate.

Case Study 2: Baricitinib - A Real-World Success Story for the Azetidine Scaffold in JAK Inhibition

To ground our discussion in a successful clinical candidate, we turn to Baricitinib (brand name Olumiant®), an FDA-approved inhibitor of JAK1 and JAK2 for the treatment of rheumatoid arthritis.[6][7] While Baricitinib does not contain the full 3-(oxetan-3-yl)azetidine moiety, its structure prominently features a 3-aminoazetidine core, providing invaluable insights into the utility of the azetidine ring in a clinical setting.

The azetidine ring in Baricitinib plays a crucial role in its overall profile. It serves as a rigid scaffold to correctly position the cyanomethyl and ethylsulfonyl groups for optimal binding to the ATP-binding pocket of the JAK enzymes.[6] The nitrogen atom of the azetidine is not a primary binding motif but contributes to the overall polarity and solubility of the molecule.

Baricitinib: Key Data
ParameterValueSource
Target JAK1, JAK2[6]
IC₅₀ (JAK1) 5.9 nM[6]
IC₅₀ (JAK2) 5.7 nM[6]
IC₅₀ (JAK3) >400 nM[6]
Oral Bioavailability (Human) ~79%[7]

The success of Baricitinib underscores the value of the azetidine scaffold in achieving potent and selective kinase inhibition with favorable pharmacokinetic properties. The incorporation of the strained four-membered ring likely contributes to the molecule's conformational rigidity, which can lead to a lower entropic penalty upon binding to the target.

Experimental Protocols

To provide a practical framework for evaluating compounds containing the 3-(oxetan-3-yl)azetidine scaffold, we present generalized protocols for key in vitro assays.

In Vitro JAK Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific JAK isoform by measuring ATP consumption.[5]

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Kinase Assay Buffer

  • ATP solution

  • Substrate peptide

  • Test compound (e.g., dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer.

  • Reaction Setup: Add the test compound solution to the assay plate. Add the 2X enzyme/substrate solution to all wells except the negative control. Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 2X ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Termination and Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro ADME Assays: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8][9]

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compound (with known metabolic stability)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a solution of liver microsomes and the test compound in phosphate buffer.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized drug discovery workflow.

Conclusion and Future Directions

The 3-(oxetan-3-yl)azetidine scaffold represents a compelling and underexplored area of chemical space for drug discovery. Its unique combination of rigidity, three-dimensionality, and tunable physicochemical properties makes it an attractive motif for a wide range of therapeutic targets. While comprehensive case studies with extensive experimental data are still emerging, the foundational knowledge of its constituent oxetane and azetidine rings, coupled with the success of related scaffolds in approved drugs like Baricitinib, strongly suggests its potential.

Future explorations should focus on the systematic synthesis and evaluation of compound libraries incorporating the 3-(oxetan-3-yl)azetidine core. Direct, head-to-head comparisons with other bioisosteres, backed by robust experimental data, will be crucial in solidifying its position in the medicinal chemist's toolkit. As our understanding of the subtle interplay between structure and function continues to grow, scaffolds like 3-(oxetan-3-yl)azetidine will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

  • Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., ... & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett, 36(01), 123-134. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Forster, M., Chaikuad, A., Dimitrov, T., Döring, E., Flegel, J., Guder, C., ... & Knapp, S. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS pharmacology & translational science, 5(8), 696–710. [Link]

  • Forster, M., Chaikuad, A., Dimitrov, T., Döring, E., Flegel, J., Guder, C., ... & Knapp, S. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 696-710. [Link]

  • Kumpan, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. [Link]

  • Kumpan, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Meep, M., & Sompornpisut, P. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Molecules (Basel, Switzerland), 24(6), 1026. [Link]

  • Tiwari, G., Kumar, A., & Sharma, D. (2022). DFT study on the structural and chemical properties of Janus kinase inhibitor drug Baricitinib. Journal of King Saud University - Science, 34(4), 101974. [Link]

  • Kumpan, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Kopelman, H., & Kontzias, C. (2023). JAK1 inhibitors for the treatment of atopic dermatitis: a focus on pharmacokinetic considerations. Expert Opinion on Drug Metabolism & Toxicology, 19(7), 449-457. [Link]

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic letters, 22(14), 5279–5283. [Link]

  • Kumpan, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Singh, H., & Bains, A. (2023). Baricitinib. In StatPearls. StatPearls Publishing. [Link]

  • Genovese, M. C., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1409605. [Link]

  • Al-Shaklia, B., & Al-Karmalaky, T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. [Link]

  • RheumNow. (2016). BUILD Study - Baricitinib Shows Rapid Efficacy and X-ray Protection. [Link]

  • Al-Karad, T., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1933-1967. [Link]

  • Ma, L., et al. (2014). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 18(11), 1383-1393. [Link]

  • Andersson, M., et al. (2023). Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. Journal of Medicinal Chemistry, 66(19), 13400-13415. [Link]

  • ResearchGate. (2023). The recent years' timeline of JAK inhibitors development. [Link]

  • Al-Shaklia, B., & Al-Karmalaky, T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and environmental stewardship. The novel heterocyclic compound, 3-(Oxetan-3-yl)azetidine, is a valuable building block in modern drug discovery.[1] However, its unique chemical properties necessitate a robust and well-defined disposal protocol. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(Oxetan-3-yl)azetidine, ensuring the safety of laboratory personnel and the protection of our environment.

The toxicological properties of many novel compounds, including 3-(Oxetan-3-yl)azetidine, have not been thoroughly investigated.[2] Therefore, a cautious approach to handling and disposal is paramount. This guide is designed to be a self-validating system, where the logic behind each step is clearly explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Table 1: Potential Hazards of 3-(Oxetan-3-yl)azetidine and Related Compounds

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][5]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[3][5]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[2][5]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[2][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 3-(Oxetan-3-yl)azetidine in any form, including during disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2]To prevent skin contact and potential irritation.[6]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2]To protect eyes from splashes that can cause serious irritation.
Body Protection A laboratory coat must be worn at all times.To protect skin and clothing from contamination.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.[6][7]To avoid inhalation of potentially harmful vapors or aerosols.[2]
Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[8][9]

  • Liquid Waste:

    • Collect all liquid waste containing 3-(Oxetan-3-yl)azetidine, including reaction mother liquors and solvent rinses, in a designated, leak-proof, and chemically compatible container.[8]

    • The container should be clearly labeled with a hazardous waste tag detailing all its contents by their full chemical names and approximate percentages.[8][9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[9][10]

    • Keep the waste container closed at all times, except when adding waste.[8][10]

  • Solid Waste:

    • All solid materials contaminated with 3-(Oxetan-3-yl)azetidine, such as gloves, weighing paper, pipette tips, and silica gel, must be collected in a separate, clearly labeled hazardous waste container.

    • Do not dispose of contaminated solid waste in the regular trash.

  • Empty Containers:

    • Empty containers of 3-(Oxetan-3-yl)azetidine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[8] For highly toxic compounds, the first three rinses must be collected.[8]

    • After thorough rinsing and air-drying, the container labels must be defaced or removed before disposal as non-hazardous waste, in accordance with your institution's policies.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.[2][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][3]

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or spill pads to contain the substance.[7][11]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed hazardous waste container.[2][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the substance, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5]

Disposal Protocol Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-(Oxetan-3-yl)azetidine.

G Disposal Workflow for 3-(Oxetan-3-yl)azetidine Waste cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in labeled, sealed liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in labeled, sealed solid waste container. is_liquid->solid_waste No (Solid) storage Store waste in a designated, secondary containment area. liquid_waste->storage solid_waste->storage check_label Ensure waste label is complete: - Full chemical names - Percentages - Date storage->check_label request_pickup Request waste pickup from Environmental Health & Safety (EHS). storage->request_pickup professional_disposal Dispose of contents/container to an approved waste disposal plant via a licensed professional service. request_pickup->professional_disposal

Caption: Decision workflow for the safe disposal of 3-(Oxetan-3-yl)azetidine waste.

Step-by-Step Disposal Procedure

The final disposal of 3-(Oxetan-3-yl)azetidine must be conducted through a licensed professional waste disposal service.[2] Adherence to institutional and local regulations is mandatory.

  • Waste Collection: Following the segregation guidelines in Section 3, collect all waste streams in their appropriate, labeled containers.

  • Secure Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to prevent the spread of spills.[8]

  • Documentation: Ensure all hazardous waste labels are filled out completely and accurately. Maintain a log of the waste generated.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8][9] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[8]

  • Handover: Transfer the waste to authorized EHS personnel for final disposal.

Under no circumstances should 3-(Oxetan-3-yl)azetidine or its waste products be disposed of down the drain or in the regular trash.[2][3][12] Such actions are a violation of regulations and pose a significant threat to the environment.

Regulatory Context

The disposal of hazardous chemical waste is strictly regulated by federal, state, and local agencies, such as the Environmental Protection Agency (EPA) in the United States.[9][13] Heterocyclic compounds are subject to specific shipping and waste management regulations.[14] It is the responsibility of the researcher and their institution to comply with all applicable laws.[10] Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and responsibility in the scientific community. Your diligence protects you, your colleagues, and the environment.

References

  • Angene Chemical. (2024, April 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, March 23). 3 - SAFETY DATA SHEET.
  • MilliporeSigma. (2025, April 24). 1 - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 4). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • AK Scientific, Inc. 3-(Azetidine-3-carbonyl)pyridine Safety Data Sheet.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Mercury Business Services. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations.
  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide.
  • BenchChem. (2025). Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • New York State Department of Environmental Conservation. Management Of Hazardous Waste Pharmaceuticals.

Sources

Comprehensive Safety and Handling Guide for 3-(Oxetan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 3-(Oxetan-3-yl)azetidine. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. This document provides a detailed, step-by-step protocol designed to ensure your well-being and the integrity of your work when handling this reactive heterocyclic compound. By understanding the principles behind these procedures, you can confidently navigate your research while minimizing risk.

Hazard Identification and Risk Assessment

3-(Oxetan-3-yl)azetidine is a unique bifunctional molecule containing both an azetidine and an oxetane ring. While specific toxicological data for this compound is limited, the known hazards of its constituent functional groups necessitate a cautious approach. Azetidines can be reactive and potentially hazardous, while the strained oxetane ring is susceptible to ring-opening reactions.[1]

Based on data from structurally similar compounds, the primary hazards associated with 3-(Oxetan-3-yl)azetidine include:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3][4]

  • Serious Eye Irritation: Vapors or splashes can cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between you and the chemical.[2] The following table outlines the required PPE for handling 3-(Oxetan-3-yl)azetidine.

Body Part Required PPE Standard/Specification Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised.[2][5]ASTM D6978 or EN 374Prevents direct skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals. Double gloving provides an extra layer of protection in case of a breach in the outer glove.[2]
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.[1][5]ANSI Z87.1Protects against accidental splashes and vapors that can cause serious eye irritation or damage.[5]
Body Long-sleeved laboratory coat made of a chemical-resistant material. A chemical-resistant apron over the lab coat is recommended for larger quantities or splash-prone procedures.[1][5]EN 13034:2005 (Type 6) for splash protectionProtects skin and personal clothing from accidental splashes and contamination.[5]
Respiratory Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a high risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]NIOSH-approvedMinimizes the inhalation of potentially harmful vapors or aerosols.[5]
Footwear Closed-toe shoes made of a non-porous material.ASTM F2413Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment.

Pre-Handling Preparations
  • Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean, uncluttered, and functioning correctly.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, readily accessible within the fume hood to minimize movement in and out of the containment area.

  • PPE Inspection: Before donning, inspect all PPE for any signs of damage or degradation.

Handling Procedure

The following workflow diagram illustrates the key steps for safely handling 3-(Oxetan-3-yl)azetidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area in Fume Hood inspect_ppe Inspect and Don PPE prep_area->inspect_ppe weigh_dispense Weigh and Dispense Compound inspect_ppe->weigh_dispense reaction_setup Perform Reaction/Procedure weigh_dispense->reaction_setup decontaminate Decontaminate Glassware and Surfaces reaction_setup->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.